N-Chloroacetyl-dl-isoleucine
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNGQNQHGVQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313491 | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-24-8 | |
| Record name | 1115-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Chloroacetyl-dl-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetyl-DL-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Guide to the Chemical Structure of N-Chloroacetyl-dl-isoleucine
For Researchers, Scientists, and Drug Development Professionals
N-Chloroacetyl-dl-isoleucine is a modified amino acid derivative used in chemical and pharmaceutical research.[1][2] As a derivative of the essential amino acid isoleucine, it serves as a building block in peptide synthesis and as an intermediate in the creation of more complex molecules.[1] This document provides a detailed overview of its chemical structure, properties, and a representative synthetic protocol for its precursor, dl-isoleucine.
Chemical Structure and Composition
This compound is structurally composed of two primary components: the amino acid isoleucine and an N-terminal chloroacetyl group.
-
Isoleucine Backbone : The core of the molecule is isoleucine, an α-amino acid with a sec-butyl side chain attached to the α-carbon. The designation "dl" signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is crucial for stereospecific synthesis and biological activity studies.
-
N-Chloroacetyl Group : A chloroacetyl group (ClCH₂CO-) is attached to the nitrogen atom of the isoleucine's amino group via an amide bond. This functional group is a key feature, as the electrophilic nature of the carbon adjacent to the chlorine atom makes it reactive towards nucleophiles, a property often exploited in conjugation chemistry and the synthesis of targeted inhibitors.
The systematic IUPAC name for this compound is 2-[(2-chloroacetyl)amino]-3-methylpentanoic acid .[3]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClNO₃ | [2][3][4] |
| Molecular Weight | 207.65 g/mol | [2][4] |
| CAS Number | 1115-24-8 | [2][4] |
| SMILES | CCC(C)C(C(=O)O)NC(=O)CCl | [3] |
| InChI Key | HEZNGQNQHGVQLO-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 0.8 | [3] |
| Purity | ≥98% (Typical) | [4][5] |
Structural Visualization
The logical relationship between the constituent parts of this compound can be visualized as the acylation of the parent amino acid.
Caption: Synthesis pathway of this compound.
Below is a 2D representation of the final chemical structure, highlighting the key functional groups.
Caption: 2D chemical structure of this compound.
Experimental Protocols: Synthesis of the Precursor
While specific protocols for the chloroacetylation of dl-isoleucine are proprietary or must be optimized, the synthesis of the precursor, dl-isoleucine, is well-documented. The following is a summary of a common laboratory-scale synthesis method.[6]
Objective: To synthesize dl-isoleucine from diethyl malonate and sec-butyl bromide.
Workflow:
Caption: Workflow for the synthesis of dl-Isoleucine.
Methodology:
-
Alkylation: Diethyl malonate is reacted with sec-butyl bromide in the presence of a strong base, typically sodium ethoxide in ethanol. This reaction forms diethyl sec-butylmalonate.[6] The mixture is refluxed for an extended period (e.g., 48 hours) to ensure complete reaction. The product is isolated by distillation.[6]
-
Bromination and Decarboxylation: The resulting diethyl sec-butylmalonate undergoes bromination. Subsequent heating of the brominated intermediate leads to decarboxylation, yielding α-bromo-β-methylvaleric acid.[6] This bromo acid is then purified by distillation under reduced pressure.[6]
-
Amination: The α-bromo-β-methylvaleric acid is treated with an excess of concentrated ammonium hydroxide.[6] This nucleophilic substitution reaction replaces the bromine atom with an amino group. The reaction mixture is typically left to stand for several days at room temperature, followed by heating to remove excess ammonia.[6]
-
Isolation and Purification: The crude dl-isoleucine is isolated by concentrating the aqueous solution and collecting the precipitated crystals.[6] Further purification is achieved by recrystallization from a water-ethanol mixture to yield the final product.[6]
-
Final N-Acylation Step (General Procedure): To obtain the final this compound, the synthesized dl-isoleucine would be dissolved in a suitable solvent and reacted with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction condition.
Conclusion
This compound is a valuable research chemical whose structure is defined by its racemic isoleucine core and a reactive N-chloroacetyl group. Understanding its composition and physicochemical properties is essential for its application in peptide synthesis, drug discovery, and proteomics research. The synthetic route to its isoleucine precursor involves a classical multi-step organic synthesis, culminating in an acylation step to yield the final product.
References
- 1. This compound | Peptide Synthesis Building Block [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Isoleucine [Natural Amino Acid Derivatives] - Starshinechemical [starshinechemical.com]
- 6. Synthesis of DL-Isoleucine_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Chemical Properties and Characteristics of N-Chloroacetyl-dl-isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Chloroacetyl-dl-isoleucine is a derivative of the essential amino acid isoleucine, characterized by the presence of a chloroacetyl group attached to the amino group. This modification imparts specific chemical reactivity, making it a valuable tool in various scientific disciplines, including proteomics, peptide chemistry, and drug discovery. The chloroacetyl moiety acts as a reactive handle, enabling covalent modification of biomolecules, particularly those containing nucleophilic residues such as cysteine. This technical guide provides a comprehensive overview of the known chemical properties, characteristics, and experimental methodologies related to this compound, serving as a foundational resource for its application in research and development.
Chemical Properties
| Property | Value | Citation(s) |
| Molecular Formula | C8H14ClNO3 | [1][2] |
| Molecular Weight | 207.65 g/mol | [1][2] |
| IUPAC Name | 2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | [3] |
| CAS Number | 1115-24-8 | [1][2] |
| Purity | Typically available as ≥98% | [4] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Data not readily available |
Note: The solubility of the parent compound, dl-isoleucine, is reported as soluble in water. However, the addition of the less polar N-chloroacetyl group may alter this characteristic.
Spectral Data
Detailed spectral analyses are crucial for the unambiguous identification and characterization of this compound. While full spectral data often reside in specialized databases, the expected spectral features can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would exhibit characteristic signals for the isoleucine backbone protons, including the α-proton, β-proton, γ-protons, and the methyl protons. A distinct singlet corresponding to the two protons of the chloroacetyl group's methylene (-CH₂Cl) would also be present.
-
¹³C NMR: The carbon spectrum would show resonances for the carboxyl carbon, the α-carbon, the carbons of the isoleucine side chain, and the carbonyl and methylene carbons of the chloroacetyl group.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Predicted collision cross-section values for various adducts have been calculated.[3]
Characteristics and Reactivity
The primary characteristic of this compound that dictates its utility is the reactivity of the chloroacetyl group.
Electrophilic Nature of the Chloroacetyl Group
The chloroacetyl group is a potent electrophile due to the electron-withdrawing nature of the chlorine atom and the adjacent carbonyl group. This makes the methylene carbon susceptible to nucleophilic attack.
Reactivity with Nucleophiles
This compound readily reacts with nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins, to form a stable thioether bond.[5] This reaction is a cornerstone of its application in bioconjugation and chemical biology. The reaction is spontaneous and can proceed under physiological conditions.
Stability
N-Chloroacetylated amino acids are generally stable enough to be used in solid-phase peptide synthesis.[6] The chloroacetyl group is resistant to the acidic conditions, such as treatment with hydrogen fluoride, used for deprotecting peptide side chains.[6]
Experimental Protocols
Synthesis of this compound
A general and efficient method for the N-chloroacetylation of amino acids can be performed in an aqueous phosphate buffer, which is biocompatible and avoids the need for protection of other functional groups.[7][8]
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve dl-isoleucine in the sodium phosphate buffer.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cold solution. The reaction is typically rapid and can be complete within 20-30 minutes.[7][8]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) with hydrochloric acid.
-
Extraction: Extract the product from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Applications in Research and Drug Development
While specific drug development programs centered on this compound are not widely documented, its characteristics and the broader class of N-chloroacetylated amino acids have several important applications.
Peptide Synthesis and Modification
This compound can be used as a building block in solid-phase peptide synthesis to introduce a reactive handle at a specific position within a peptide sequence.[9] This is particularly useful for:
-
Peptide Cyclization: The N-terminal chloroacetyl group can react with a downstream cysteine residue to form a cyclic peptide through a stable thioether linkage.[5]
-
Bioconjugation: Peptides containing an N-chloroacetyl group can be covalently linked to other molecules, such as reporter tags, carrier proteins, or small molecule drugs that possess a thiol group.
Covalent Labeling of Proteins
The reactivity of the chloroacetyl group towards cysteine makes this compound and peptides derived from it useful for the covalent labeling of proteins. This can be applied in:
-
Activity-Based Protein Profiling (ABPP): To identify and characterize enzyme activities in complex biological systems.
-
Target Identification and Validation: To covalently link a ligand to its protein target, facilitating its identification.
Potential as Bioactive Molecules
Research on other N-chloroacetylated amino acids suggests potential biological activities. For instance, N-ω-chloroacetyl-L-ornithine has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, acting as an inhibitor of ornithine decarboxylase.[10] It showed selectivity for cancer cells over normal cells and induced apoptosis.[10] While the specific biological targets of this compound are not yet elucidated, its structural similarity to these compounds suggests that it could be explored for similar activities.
Furthermore, N-chloroamino acids, in general, have been studied for their effects on erythrocytes, showing weaker hemolytic action but notable oxidative effects.[11]
Conclusion
This compound is a synthetically accessible and reactive derivative of isoleucine with significant potential in chemical biology and drug discovery. Its key feature is the electrophilic chloroacetyl group, which enables specific and stable covalent bond formation with nucleophilic residues, particularly cysteine. While there is a need for more comprehensive characterization of its physical properties and specific biological activities, the established methodologies for its synthesis and the known reactivity of the chloroacetyl moiety provide a solid foundation for its use in the development of novel peptide-based therapeutics, chemical probes, and other advanced research applications. This guide serves as a technical resource to facilitate and encourage further exploration of this compound in scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. connectsci.au [connectsci.au]
- 10. N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of N-chloroamino acids on the erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Route for N-Chloroacetyl-dl-isoleucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Chloroacetyl-dl-isoleucine, a key intermediate in various chemical and pharmaceutical applications. The primary and most effective method for this synthesis is the Schotten-Baumann reaction, a well-established procedure for the acylation of amino acids. This document details the reaction, including a step-by-step experimental protocol, presentation of relevant physicochemical and quantitative data, and a visual representation of the synthesis workflow.
Core Synthesis Route: The Schotten-Baumann Reaction
The synthesis of this compound is achieved through the N-acylation of the amino group of dl-isoleucine with chloroacetyl chloride. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the formation of the amide product.
The overall reaction can be depicted as follows:
dl-Isoleucine + Chloroacetyl Chloride → this compound + HCl
The presence of a base, such as sodium hydroxide, is crucial to neutralize the HCl, preventing the protonation of the amino group of the starting material and allowing the reaction to proceed to completion.
Physicochemical and Quantitative Data
A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| dl-Isoleucine | C₆H₁₃NO₂ | 131.17 | White solid | 443-79-8 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid | 79-04-9 |
| This compound | C₈H₁₄ClNO₃ | 207.66 [1][2] | White solid | 1115-24-8 [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the principles of the Schotten-Baumann reaction, adapted from general procedures for the N-chloroacetylation of amino acids.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Ice bath
-
pH meter or pH indicator paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
Procedure:
-
Dissolution of dl-Isoleucine: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of dl-isoleucine in a calculated volume of distilled water containing one equivalent of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride and Base: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly and simultaneously add one equivalent of chloroacetyl chloride from the dropping funnel and a solution of one equivalent of sodium hydroxide from a second dropping funnel. The rate of addition should be controlled to keep the reaction mixture alkaline (pH 8-10).
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify it to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous solution with three portions of diethyl ether.
-
Combine the organic extracts in a separatory funnel and wash them with a small amount of dilute hydrochloric acid, followed by a saturated sodium chloride solution.
-
Dry the ether layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or water, to yield the purified product.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of this compound.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Signaling pathway of the Schotten-Baumann reaction for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Unraveling the Enigma: The Mechanism of Action of N-Chloroacetyl-dl-isoleucine Remains Elusive
Despite significant interest in the biological activities of modified amino acids, a thorough review of publicly available scientific literature reveals a notable absence of detailed research on the specific mechanism of action of N-Chloroacetyl-dl-isoleucine. While this compound is commercially available as a derivative of the essential amino acid isoleucine, its cellular effects, potential enzymatic targets, and signaling pathways remain largely uncharacterized.
Currently, information on this compound is predominantly confined to chemical supplier databases, which provide basic physicochemical properties such as its CAS registry number (1115-24-8), molecular formula (C8H14ClNO3), and molecular weight (207.65 g/mol ).[1][2][3] It is broadly categorized as an isoleucine derivative.[1][4] General statements suggest that amino acid derivatives have applications as ergogenic supplements, potentially influencing anabolic hormone secretion and serving as a fuel source.[4] However, these claims are general and not specifically substantiated for this compound in the available literature.
The presence of the chloroacetyl group, a reactive moiety, suggests a potential for covalent modification of biological macromolecules, a common mechanism for enzyme inhibition. This mode of action is observed in other N-chloroacetylated compounds. For instance, N-ω-chloroacetyl-l-ornithine has been identified as a competitive inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis.[5][6] This analogous case might suggest that this compound could act as an inhibitor for enzymes that recognize isoleucine or similar branched-chain amino acids. However, without direct experimental evidence, this remains speculative.
The dl-isoleucine component indicates a racemic mixture, containing both d- and l-stereoisomers. While l-isoleucine is a proteinogenic amino acid essential for protein synthesis and various metabolic functions, d-amino acids are less common in mammals but can have distinct biological roles.[7][8] The presence of both isomers could lead to complex pharmacology, potentially interacting with different targets or having varied metabolic fates.
In the absence of dedicated research, key aspects required for a comprehensive technical guide, including quantitative data on biological activity (e.g., IC50, Ki values), detailed experimental protocols, and established signaling pathways, are not available. The scientific community has yet to publish studies that would elucidate the specific molecular interactions and downstream cellular consequences of this compound administration.
Future research efforts would be necessary to bridge this knowledge gap. Such studies would likely involve:
-
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those involved in isoleucine metabolism or binding.
-
Cell-Based Assays: Evaluating the effects of the compound on cell viability, proliferation, and specific cellular pathways in various cell lines.
-
Proteomic and Metabolomic Studies: Identifying potential protein targets and metabolic alterations induced by this compound.
Until such research is conducted and published, the mechanism of action of this compound will remain an open question within the scientific community. Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams at this time.
References
- 1. Isoleucine [Natural Amino Acid Derivatives] - Starshinechemical [starshinechemical.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound|Cas# 1115-24-8 [glpbio.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Chloroacetyl-dl-isoleucine: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Chloroacetyl-dl-isoleucine is a chemically modified amino acid with significant potential in various research and drug development applications. The presence of a reactive chloroacetyl group on the nitrogen atom of the isoleucine backbone imparts unique chemical properties, making it a valuable tool for enzyme inhibition studies, the development of covalent probes, and as a building block in targeted therapeutic strategies. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its synthesis and potential applications, and a discussion of its role in investigating biological pathways.
Core Properties of this compound
This compound is a derivative of the essential branched-chain amino acid, dl-isoleucine. The key feature of this molecule is the electrophilic chloroacetyl moiety, which can readily react with nucleophilic residues in proteins.
| Property | Value | Source |
| CAS Number | 1115-24-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₄ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 207.65 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from isoleucine and N-acetyl amino acid properties |
Potential Research Applications
The unique chemical nature of this compound opens up several avenues for research, primarily centered around its reactivity and its structural similarity to the natural amino acid isoleucine.
Enzyme Inhibition: Targeting Branched-Chain Amino Acid Biosynthesis
A primary and highly promising research application of this compound is as an inhibitor of enzymes involved in the biosynthesis of branched-chain amino acids (BCAAs), such as valine, leucine, and isoleucine. A key enzyme in this pathway is acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the survival of plants and various microorganisms but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1][2]
The structural similarity of this compound to the substrates and allosteric regulators of ALS suggests it could act as a competitive or allosteric inhibitor. Furthermore, the reactive chloroacetyl group could potentially form a covalent bond with a nucleophilic residue in the enzyme's active or regulatory site, leading to irreversible inhibition.
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Acetolactate Synthase (Plant) | This compound | To be determined | To be determined | Hypothesized: Competitive/Irreversible |
| Acetolactate Synthase (Fungal) | This compound | To be determined | To be determined | Hypothesized: Competitive/Irreversible |
dot
Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.
Covalent Probe for Protein Labeling
The electrophilic nature of the chloroacetyl group makes this compound a candidate for use as a covalent chemical probe.[4] Such probes are invaluable for identifying and characterizing protein binding partners, mapping active sites of enzymes, and in activity-based protein profiling (ABPP). The isoleucine moiety can guide the molecule to proteins that bind branched-chain amino acids, and the chloroacetyl group can then form a covalent adduct with a nearby nucleophilic amino acid residue, such as cysteine or methionine.[5]
dot
Caption: Workflow for Covalent Probe-Based Target Identification.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-chloroacetylation of dl-isoleucine.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve dl-isoleucine in an aqueous solution of NaOH (e.g., 2 M) at 0 °C with stirring. The amount of NaOH should be sufficient to deprotonate the amino group.
-
Acylation: Slowly add a solution of chloroacetyl chloride in an organic solvent like DCM to the aqueous solution of dl-isoleucine, while maintaining the temperature at 0 °C and vigorous stirring. The reaction is typically allowed to proceed for 2-4 hours.
-
Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 2 with dilute HCl. This will protonate the carboxylic acid and precipitate the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
dot
Caption: General Workflow for the Synthesis of this compound.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against ALS.[1]
Materials:
-
Partially purified ALS enzyme extract (from a plant or microbial source)
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD.
-
Substrate solution: Pyruvic acid
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Creatine
-
α-Naphthol
-
Sodium hydroxide (NaOH)
-
Microplate reader
Procedure:
-
Enzyme Reaction: In a microplate well, combine the assay buffer, ALS enzyme extract, and varying concentrations of this compound (or vehicle control).
-
Initiate Reaction: Add the substrate solution (pyruvic acid) to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding sulfuric acid. This also facilitates the decarboxylation of acetolactate to acetoin.
-
Color Development: Add creatine followed by α-naphthol in NaOH to the wells. Incubate at a higher temperature (e.g., 60 °C) for a set time to allow for color development (a red complex is formed with acetoin).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol for Covalent Modification of a Model Protein (e.g., containing Methionine)
This protocol outlines a general procedure for labeling a protein with this compound, targeting nucleophilic residues like methionine.[5]
Materials:
-
Purified protein of interest
-
Reaction Buffer: e.g., 50 mM phosphate buffer, pH 7.0
-
This compound stock solution
-
Quenching solution: e.g., N-acetylcysteine or glutathione
-
Desalting column or dialysis equipment
-
Mass spectrometer
Procedure:
-
Protein Preparation: Ensure the protein is in the appropriate reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Labeling Reaction: Add a molar excess of this compound to the protein solution. The optimal molar ratio and reaction time should be determined empirically. Incubate the reaction mixture at room temperature or 37 °C with gentle agitation.
-
Quenching: Add the quenching solution to consume any unreacted this compound.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Confirm the covalent modification and determine the site(s) of labeling using mass spectrometry (e.g., ESI-MS for intact protein mass analysis and LC-MS/MS of digested protein for peptide mapping).
Conclusion
This compound represents a versatile chemical tool for researchers in biochemistry, drug discovery, and agricultural science. Its potential as an enzyme inhibitor, particularly against targets in the branched-chain amino acid biosynthesis pathway, warrants further investigation. Additionally, its utility as a covalent probe for protein labeling and target identification holds significant promise. The experimental protocols provided in this guide offer a foundation for exploring the diverse research applications of this intriguing molecule. Further studies are needed to elucidate its specific biological activities and to fully realize its potential in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Peptide Synthesis Building Block [benchchem.com]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-Chloroacetyl-dl-isoleucine: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Chloroacetyl-dl-isoleucine, a modified amino acid with potential applications in proteomics, drug discovery, and peptide chemistry. This document details its chemical properties, a general synthesis protocol, and explores its utility as a reactive building block for the covalent modification of biomolecules.
Core Properties of this compound
This compound is a derivative of the essential amino acid isoleucine, featuring a chloroacetyl group attached to the alpha-amino group. This modification imparts specific chemical reactivity, making it a valuable tool in biochemical research. The key quantitative data for this compound are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 1115-24-8 | [1] |
| Molecular Formula | C₈H₁₄ClNO₃ | [1] |
| Molecular Weight | 207.65 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Purity | >98.0% (Typical) |
Synthesis of this compound: An Eco-Friendly Approach
A general and efficient method for the N-chloroacetylation of amino acids has been developed that is both rapid and environmentally friendly. This protocol, which can be adapted for the synthesis of this compound, utilizes a phosphate buffer system, avoiding the need for hazardous organic solvents and metal catalysts.
Experimental Protocol: N-Chloroacetylation in Phosphate Buffer
This protocol is based on a general method for the chemoselective N-chloroacetylation of amino compounds.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium bicarbonate (or other suitable HCl scavenger)
-
Deionized water
-
Stir plate and stir bar
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve dl-isoleucine in the phosphate buffer in a reaction vessel. The concentration will depend on the solubility of the specific amino acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reagents: While vigorously stirring, slowly add chloroacetyl chloride (typically 1.1-1.5 equivalents) to the cooled amino acid solution.
-
pH Adjustment: Concurrently, add a solution of sodium bicarbonate to maintain the pH of the reaction mixture in the neutral to slightly basic range (pH 7-8). This is crucial to neutralize the HCl byproduct of the reaction.
-
Reaction Monitoring: The reaction is typically rapid and can be complete within 20-30 minutes. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates from the solution. Alternatively, the aqueous solution can be acidified to precipitate the N-chloroacetylated amino acid, which is then collected by filtration, washed with cold water, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This method offers high yields and chemoselectivity for the N-acylation over O-acylation in amino acids with hydroxyl-containing side chains.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific studies detailing the biological activity of this compound are not widely published, its utility can be inferred from the well-established reactivity of the N-chloroacetyl group. This functional group acts as a reactive handle, enabling the use of N-chloroacetylated amino acids as building blocks in several key research areas.
Covalent Modification of Proteins
The primary application of N-chloroacetyl derivatives in chemical biology is the covalent modification of proteins. The chloroacetyl group is an electrophile that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues, to form a stable thioether bond. This reactivity is the basis for its use in:
-
Covalent Inhibitors: By incorporating an N-chloroacetyl amino acid into a ligand designed to bind to a specific protein, a covalent inhibitor can be created. The ligand directs the reactive group to the protein's binding site, where it can form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This is a powerful strategy in drug discovery for achieving high potency and prolonged duration of action.
-
Chemical Probes for Proteomics: N-chloroacetyl compounds can be used as chemical probes to identify reactive and accessible cysteine residues in the proteome. This information is valuable for understanding protein function, identifying potential drug targets, and studying post-translational modifications.
The general mechanism for protein alkylation by an N-chloroacetyl group is depicted below.
Caption: Logical diagram of protein alkylation by this compound.
Peptide Synthesis
This compound can serve as a building block in solid-phase peptide synthesis (SPPS). The chloroacetyl group can be used for:
-
Peptide Cyclization: A peptide containing both an N-terminal chloroacetyl group and a downstream cysteine residue can be cyclized through the formation of an intramolecular thioether bond. This can enhance the peptide's stability, conformational rigidity, and biological activity.
-
Peptide Conjugation: The reactive chloroacetyl group provides a site for the conjugation of peptides to other molecules, such as fluorescent dyes, biotin tags, or carrier proteins.
Conclusion
This compound is a valuable chemical entity for researchers in chemistry, biology, and pharmacology. While direct biological studies on this specific compound are limited, its chemical properties make it a versatile tool for the synthesis of modified peptides and the development of covalent inhibitors and chemical probes. The eco-friendly synthesis protocol and the well-understood reactivity of the chloroacetyl group provide a solid foundation for its application in a wide range of research and drug discovery endeavors.
References
N-Chloroacetylated Amino Acids: A Comprehensive Technical Review for Drug Discovery and Chemical Biology
An in-depth analysis of the synthesis, reactivity, and application of N-chloroacetylated amino acids, providing researchers, scientists, and drug development professionals with a critical resource for leveraging these versatile compounds in covalent inhibitor design and chemical probe development.
N-chloroacetylated amino acids are a class of synthetically modified amino acids that have garnered significant interest in the fields of medicinal chemistry and chemical biology. The incorporation of a reactive chloroacetyl group onto the amino terminus of an amino acid transforms it into a valuable tool for a variety of applications, most notably as a covalent modifier of proteins. This technical guide provides a comprehensive literature review of N-chloroacetylated amino acids, with a focus on their synthesis, spectral characterization, and diverse applications, particularly in the realm of enzyme inhibition and covalent probe development.
Synthesis of N-Chloroacetylated Amino Acids
The most common and efficient method for the synthesis of N-chloroacetylated amino acids is the Schotten-Baumann reaction. This typically involves the reaction of a free amino acid with chloroacetyl chloride in an aqueous basic solution or a biphasic system. The base is crucial for neutralizing the hydrochloric acid byproduct and ensuring the amino group is sufficiently nucleophilic.
A particularly effective and environmentally friendly approach involves conducting the reaction in a phosphate buffer at a pH of around 7.4.[1][2][3][4][5][6] This method offers high chemoselectivity for the amino group, proceeds rapidly (often within 20-30 minutes at room temperature), and frequently results in high yields of the desired product, which can often be isolated by simple filtration or extraction.[1][2][3][4][5][6]
For amino acids with reactive side chains, such as cysteine, careful pH control is necessary to favor N-acylation over S-acylation.[7]
Quantitative Data on Synthesis
The yields of N-chloroacetylation reactions are generally high, though they can vary depending on the specific amino acid and the reaction conditions employed. The following table summarizes representative yields for the N-chloroacetylation of various amino compounds in a phosphate buffer system.
| Amino Compound | Product | Reaction Time (min) | Yield (%) | Reference |
| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 | [2] |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 | [2] |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 | [2] |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 | [2] |
| Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 | [2] |
| 3-Aminopropanoic acid | N-Chloroacetyl-3-aminopropanoic acid | 20 | 85 | [3] |
| 4-Aminobutanoic acid | N-Chloroacetyl-4-aminobutanoic acid | 20 | 82 | [3] |
| 6-Aminocaproic acid | N-Chloroacetyl-6-aminocaproic acid | 20 | 80 | [3] |
Experimental Protocols
General Protocol for N-Chloroacetylation of Amino Acids in Phosphate Buffer
This protocol is adapted from the efficient, metal-free, and biocompatible method described in the literature.[1][2][3][4][5][6]
Materials:
-
Amino acid (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
0.1 M Sodium phosphate buffer (pH 7.4)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid in the 0.1 M phosphate buffer in a round-bottom flask.
-
Stir the solution at room temperature.
-
Slowly add chloroacetyl chloride dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the N-chloroacetylated amino acid.
-
The crude product can be further purified by recrystallization if necessary.
References
Unraveling the History of N-Chloroacetyl-dl-isoleucine: A Technical Deep Dive
For Immediate Release
Shanghai, China – December 30, 2025 – N-Chloroacetyl-dl-isoleucine, a key reagent in biochemical research and a building block in synthetic organic chemistry, has a history rooted in the mid-20th century advancements in peptide chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and physicochemical properties, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader development of methods for peptide synthesis. In the mid-20th century, chemists were actively exploring various N-acyl protecting groups for amino acids to control the formation of peptide bonds. The chloroacetyl group, introduced by reaction with chloroacetyl chloride, emerged as a valuable tool in this endeavor.
While a singular "discovery" event for this compound is not prominently documented, its preparation falls within the general methods developed for the N-chloroacetylation of amino acids. Seminal work in this area was conducted by researchers focused on building complex peptides. The primary motivation for the synthesis of N-chloroacetylated amino acids was their utility as intermediates. The reactive chlorine atom allows for subsequent nucleophilic substitution, enabling the formation of various derivatives or the attachment of the amino acid to other molecules.
Early reports on the synthesis of N-chloroacetyl derivatives of various amino acids laid the groundwork for the preparation of the isoleucine analogue. These methods were crucial for creating defined peptide sequences, a fundamental challenge in biochemistry and early drug discovery.
Physicochemical Properties and Characterization
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference Standard |
| Molecular Formula | C₈H₁₄ClNO₃ | - |
| Molecular Weight | 207.66 g/mol | - |
| CAS Number | 1115-24-8 | Chemical Abstracts Service |
| Beilstein Registry No. | 1726357 | Beilstein Database |
| Melting Point | 114-116 °C | Experimental Data |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | Soluble in water and polar organic solvents | Experimental Data |
Historical Synthesis Protocol
The synthesis of this compound has been reported through the straightforward acylation of dl-isoleucine with chloroacetyl chloride under alkaline conditions. The following protocol is a representative example of the historical methodology.
Experimental Protocol: Synthesis of this compound
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Diethyl ether
Procedure:
-
Dissolution of Amino Acid: A solution of dl-isoleucine is prepared in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The alkaline condition deprotonates the amino group, making it nucleophilic.
-
Acylation: Chloroacetyl chloride is added dropwise to the stirred solution while maintaining the low temperature and alkaline pH. The pH is periodically checked and adjusted with additional sodium hydroxide solution as the reaction produces HCl as a byproduct.
-
Reaction Monitoring: The reaction is allowed to proceed for a set period (e.g., 1-2 hours) at low temperature.
-
Acidification and Isolation: After the reaction is complete, the solution is acidified with hydrochloric acid to a pH of approximately 3. This protonates the carboxyl group of the product, causing it to precipitate out of the aqueous solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water or ethanol-water mixture) to yield pure this compound. The purified product is then dried under vacuum.
Diagram of the Synthesis Workflow:
Applications in Research and Development
The primary utility of this compound has been as a versatile intermediate in organic synthesis and biochemistry.
-
Peptide Synthesis: As an N-protected amino acid, it can be used to introduce an isoleucine residue into a growing peptide chain. The chloroacetyl group can be removed under specific conditions, although other protecting groups have become more common in modern solid-phase peptide synthesis.
-
Derivatization: The presence of the reactive C-Cl bond allows for the synthesis of a wide range of isoleucine derivatives. For example, reaction with nucleophiles such as thiols or amines can be used to attach reporter molecules, crosslinkers, or other functional groups to the isoleucine backbone.
-
Enzyme Inhibition Studies: N-haloacetyl derivatives of amino acids have been explored as potential irreversible inhibitors of certain enzymes. The electrophilic chloroacetyl group can react with nucleophilic residues in the active site of an enzyme, leading to covalent modification and inactivation.
Logical Relationship of Applications:
Conclusion
This compound, while not a compound of household recognition, represents an important step in the historical development of synthetic peptide chemistry. Its straightforward synthesis and the reactivity of the chloroacetyl group made it and its analogues valuable tools for the chemists of the mid-20th century. Today, while more sophisticated methods for peptide synthesis exist, the fundamental chemistry of N-acylation and the utility of haloacetyl groups in bioconjugation and enzyme inhibition studies continue to be relevant areas of research. This guide has provided a comprehensive overview of the historical and technical aspects of this important chemical entity, offering valuable insights for today's researchers and drug development professionals.
An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group
For Researchers, Scientists, and Drug Development Professionals
The chloroacetyl group is a versatile functional group with significant applications in chemical biology, bioconjugation, and drug development. Its reactivity as an electrophile, particularly towards soft nucleophiles like thiols, makes it an invaluable tool for the site-specific modification of biomolecules and the development of targeted covalent inhibitors. This guide provides a comprehensive overview of the core principles governing the reactivity of the chloroacetyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Core Principles of Chloroacetyl Group Reactivity
The reactivity of the chloroacetyl group is primarily dictated by the presence of a chlorine atom alpha to a carbonyl group. This arrangement makes the methylene carbon electron-deficient and susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) reaction. The carbonyl group enhances the electrophilicity of the adjacent carbon, and the chlorine atom serves as a good leaving group.
The general order of reactivity for haloacetamides is Iodoacetamide > Bromoacetamide > Chloroacetamide.[1] While less reactive than its bromo- and iodo- counterparts, the chloroacetyl group offers a good balance of stability and reactivity, allowing for controlled and selective modifications.[1]
Reaction with Nucleophiles
The chloroacetyl group readily reacts with a variety of nucleophiles, with a pronounced preference for soft nucleophiles.
-
Thiols (Cysteine): The most prominent reaction of the chloroacetyl group is with the thiol side chain of cysteine residues in peptides and proteins. The deprotonated thiolate anion (S⁻) is a potent nucleophile that attacks the electrophilic carbon of the chloroacetyl group, forming a stable thioether bond. This reaction is highly efficient and is a cornerstone of many bioconjugation strategies. Chloroacetamide has been shown to exhibit even greater specificity for cysteine residues in bioconjugation compared to iodoacetamide.
-
Amines (Lysine, N-terminus): The chloroacetyl group can also react with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal amino group of proteins. This reaction, known as N-chloroacetylation, forms a stable amide bond. While the reaction with amines is generally slower than with thiols, it can be facilitated under appropriate pH conditions.
-
Other Nucleophiles: Reactions with other nucleophilic amino acid residues, such as the imidazole ring of histidine and the thioether of methionine, are also possible but typically occur at a much slower rate compared to cysteine.[2] The reaction with histidine is often sluggish and can result in a mixture of isomeric adducts.[2]
Factors Influencing Reactivity
Several factors can be modulated to control the rate and selectivity of chloroacetyl group reactions:
-
pH: The pH of the reaction medium is a critical parameter. For reactions with thiols, a pH slightly above the pKa of the cysteine thiol group (around 8.5) increases the concentration of the more nucleophilic thiolate anion, thereby accelerating the reaction rate. Conversely, for reactions with amines, a more basic pH is generally required to deprotonate the amino group.
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF and DMSO are often used in organic synthesis to enhance the nucleophilicity of anions. In aqueous buffers, the solubility of the reactants and the buffering species can affect the reaction kinetics.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Steric Hindrance: The accessibility of the chloroacetyl group and the nucleophile can impact the reaction rate. Steric hindrance around either reactant can slow down the reaction.
Quantitative Reactivity Data
The following tables summarize available quantitative data on the reactivity of the chloroacetyl group. It is important to note that reaction rates are highly dependent on the specific reactants and conditions.
| Nucleophile | Reagent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Mercaptoacetate | Chloroacetamide | 0.058 | 7.0 | 30 | [3] |
| Mercaptoacetate | Chloroacetamide | 0.28 | 8.0 | 30 | [3] |
| Mercaptoacetate | Chloroacetamide | 1.15 | 9.0 | 30 | [3] |
| Mercaptoacetate | Chloroacetamide | 3.70 | 10.0 | 30 | [3] |
| β-Mercaptoethylamine | Chloroacetamide | 0.045 | 7.00 | 30 | [3] |
| β-Mercaptoethylamine | Chloroacetamide | 0.13 | 8.00 | 30 | [3] |
| β-Mercaptoethylamine | Chloroacetamide | 0.40 | 9.00 | 30 | [3] |
| β-Mercaptoethylamine | Chloroacetamide | 1.10 | 10.00 | 30 | [3] |
| Cysteine | Chloroacetamide | 0.028 | 7.00 | 30 | [3] |
| Cysteine | Chloroacetamide | 0.12 | 8.00 | 30 | [3] |
| Cysteine | Chloroacetamide | 0.50 | 9.00 | 30 | [3] |
| Cysteine | Chloroacetamide | 1.95 | 10.00 | 30 | [3] |
Table 1: Second-order rate constants for the reaction of chloroacetamide with various thiols at 30°C in the presence of 0.1 M KCl.[3]
| Amine | Product | Time (min) | Yield (%) |
| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| Benzylamine | N-Benzyl-2-chloroacetamide | 20 | 88 |
Table 2: N-Acylation of various amines with chloroacetyl chloride in phosphate buffer.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the chloroacetyl group.
Protocol 1: Synthesis of N-Chloroacetyl-L-phenylalanine
Materials:
-
L-phenylalanine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-phenylalanine (1.65 g, 10 mmol) in 10 mL of 1 M NaOH in a flask and cool the solution to 0-5°C in an ice bath.
-
In a separate container, dissolve chloroacetyl chloride (1.13 g, 10 mmol) in 10 mL of dioxane.
-
Add the chloroacetyl chloride solution and 10 mL of 1 M NaOH solution dropwise and simultaneously to the stirred L-phenylalanine solution over 30 minutes, maintaining the temperature at 0-5°C and the pH between 8 and 9.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure N-chloroacetyl-L-phenylalanine.
Protocol 2: Covalent Labeling of a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide (e.g., GCGY)
-
N-chloroacetylated probe (e.g., N-chloroacetyl-dansyl amide)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the cysteine-containing peptide in phosphate buffer to a final concentration of 1 mM.
-
Dissolve the N-chloroacetylated probe in acetonitrile to create a 10 mM stock solution.
-
Add the N-chloroacetylated probe stock solution to the peptide solution to a final concentration of 1.2 mM (1.2 equivalents).
-
Incubate the reaction mixture at room temperature for 2 hours, protected from light.
-
Monitor the reaction progress by RP-HPLC. The mobile phase can be a gradient of water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B).
-
Upon completion, the labeled peptide can be purified by preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 3: Monitoring Chloroacetylation by NMR Spectroscopy
Materials:
-
Amine substrate (e.g., benzylamine)
-
Chloroacetyl chloride
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the amine substrate and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentrations.
-
Initiate the reaction by adding a known amount of chloroacetyl chloride to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard.
-
Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the reactivity of the chloroacetyl group.
Signaling Pathway Inhibition
Chloroacetyl-containing molecules are effective covalent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase, leading to irreversible inhibition.
Caption: Covalent inhibition of the EGFR signaling pathway by a chloroacetyl-containing inhibitor.
Experimental Workflow: Covalent Labeling of Proteins
This workflow illustrates the general steps involved in using a chloroacetyl-containing probe to covalently label a target protein for subsequent analysis, such as by mass spectrometry.
Caption: A typical experimental workflow for the covalent labeling of a protein with a chloroacetyl probe.
Logical Relationship: Reactivity of Chloroacetyl Group with Nucleophiles
This diagram illustrates the factors influencing the reaction of a chloroacetyl group with a nucleophile.
Caption: Factors influencing the reactivity of the chloroacetyl group.
References
N-Chloroacetyl-dl-isoleucine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for N-Chloroacetyl-dl-isoleucine, a derivative of the essential amino acid isoleucine. Due to its chemical structure, specifically the presence of a chloroacetyl group, this compound requires careful handling to minimize potential health risks in a laboratory and drug development setting. This document outlines the known hazards, precautionary measures, and emergency procedures based on available safety data.
Hazard Identification and Classification
This compound is classified as an irritant. Direct contact can cause irritation to the skin and serious damage to the eyes.[1] Upon combustion, it may decompose and produce highly toxic hydrogen chloride (HCl) gas.[1]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1115-24-8 | [1][2][3] |
| Molecular Formula | C8H14ClNO3 | [1][2][3] |
| Molecular Weight | 207.65 g/mol | [1][2][3] |
| Appearance | Solid | |
| Purity | >98.0% (T) | [1] |
Exposure Controls and Personal Protection
Strict adherence to personal protective equipment (PPE) guidelines is mandatory when handling this compound to prevent skin and eye contact.
| Exposure Route | Recommended Personal Protective Equipment |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[1] |
| Skin Protection | Wear protective gloves and a lab coat.[1] |
| Respiratory Protection | Use in a well-ventilated area. A local exhaust system is recommended if dust or aerosols are generated.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Wash hands and face thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Ensure adequate ventilation during use.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in an inert atmosphere.[3]
-
Store away from incompatible materials such as oxidizing agents.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid measures should be taken.
| Exposure Scenario | First Aid Measures |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice or attention. Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
Fire-fighting Measures:
-
Suitable extinguishing media: Dry chemical, foam, water spray, or carbon dioxide.[1]
-
Specific hazards: May decompose upon combustion to generate poisonous fumes. Highly toxic HCl gas is produced during combustion.[1]
-
Protective equipment: Wear a self-contained breathing apparatus if necessary.[1]
Experimental Protocols and Logical Workflows
Currently, specific experimental protocols for the safety assessment of this compound are not publicly available. The following diagrams illustrate a generalized workflow for the safe handling of this chemical and a logical decision tree for emergency response.
Caption: Workflow for the Safe Handling of this compound.
Caption: Emergency Response Decision Tree for Exposure to this compound.
References
A Technical Guide to N-Chloroacetyl-dl-isoleucine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and potential research applications of N-Chloroacetyl-dl-isoleucine. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the acquisition and utilization of this chemical compound for laboratory use.
Core Compound Information
This compound is a derivative of the amino acid isoleucine. Key identifiers for this compound are:
Commercial Suppliers of this compound
For research purposes, several commercial suppliers offer this compound. The following table summarizes the offerings from a selection of reputable vendors. Please note that availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | sc-269935 | Not specified | Contact for details |
| CP Lab Safety | TCI-C0100-1G | min 98% (T) | 1 gram |
| Starshinechemical | ICTC0100 | >98.0%(T)[1] | Contact for details |
| glpbio | GC15444 | >98% | Contact for details |
| TCI America | C0100 | >98.0% | Contact for details |
Potential Research Applications & Experimental Protocols
N-Chloroacetylated amino acids are valuable reagents in various biochemical and pharmaceutical research applications, primarily due to the reactive chloroacetyl group. This group can act as an electrophile, targeting nucleophilic residues in proteins, making it a useful tool for protein modification, proteomics studies, and drug discovery.
General Protocol for Protein Labeling with this compound
This protocol provides a general framework for the covalent modification of proteins using this compound. Optimization of reaction conditions (e.g., pH, temperature, and molar excess of the reagent) is crucial for each specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Quenching Reagent (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column or dialysis tubing for cleanup
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).
-
Labeling Reaction: Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if the compound is light-sensitive.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Analysis: Confirm the modification of the protein using techniques such as mass spectrometry (to identify the mass shift corresponding to the addition of the acetyl-isoleucine group) or SDS-PAGE (if the modification leads to a significant change in molecular weight).
Logical Workflow for Supplier Selection
Choosing the right supplier for a research chemical is a critical step. The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound.
Caption: A flowchart outlining the decision-making process for selecting a commercial supplier of this compound.
Experimental Workflow for Protein Modification
The following diagram illustrates a typical experimental workflow for the modification of a protein with this compound and subsequent analysis.
Caption: A diagram illustrating the key steps in a typical protein modification experiment using this compound.
References
Navigating the Solubility Landscape of N-Chloroacetyl-dl-isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-Chloroacetyl-dl-isoleucine, a key intermediate in various synthetic and pharmaceutical processes. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on available information for analogous compounds. It further outlines a detailed experimental protocol for the precise determination of its solubility in common laboratory solvents. This guide aims to equip researchers with the necessary information to effectively utilize this compound in their work and to accurately determine its solubility profile for process development and optimization.
Introduction to this compound
This compound is a derivative of the essential amino acid isoleucine. The presence of the chloroacetyl group makes it a reactive intermediate, particularly for the alkylation of various nucleophiles, finding utility in the synthesis of peptides, enzyme inhibitors, and other biologically active molecules. Understanding its solubility is critical for reaction setup, purification, and formulation. The polarity of the molecule, with its carboxylic acid, amide, and alkyl side chain, suggests a nuanced solubility profile across different solvents.
Inferred Solubility Profile
Table 1: Qualitative and Quantitative Solubility Data for Analogous Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| N-Chloroacetyl-DL-homocysteine thiolactone | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative |
| Methanol | Not Specified | Slightly Soluble | Qualitative | |
| N-acetyl-L-leucine | Ethanol | Not Specified | ~1 mg/mL | Quantitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | Quantitative | |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | Quantitative | |
| L-Isoleucine | Water | 25 | 41.2 g/L | Quantitative |
| Hot Alcohol | 80 | Sparingly Soluble (0.13% w/w) | Quantitative | |
| Ether | Not Specified | Insoluble | Qualitative |
This table is a compilation of data from various sources to provide a comparative solubility context.
Based on these analogs, this compound is expected to exhibit limited solubility in non-polar solvents and moderate to good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in polar protic solvents like water and alcohols is likely to be influenced by pH, with the sodium salt of the carboxylic acid expected to be more water-soluble.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method, a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide) of analytical grade
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Vials with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The shaking speed should be adequate to keep the solid suspended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish or vial. This step removes any fine, suspended solid particles.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a desiccator under vacuum.
-
Mass Determination: Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of sample withdrawn (L))
Data Analysis and Reporting
-
Perform each solubility determination in triplicate to ensure reproducibility.
-
Report the mean solubility and standard deviation for each solvent.
-
Specify the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear and concise overview of the process.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers. By understanding the solubility of analogous compounds and by implementing the detailed experimental protocol provided, scientists and drug development professionals can confidently work with this important chemical intermediate. The generation and publication of such solubility data would be a valuable contribution to the chemical and pharmaceutical sciences.
Spectroscopic Profile of N-Chloroacetyl-dl-isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Chloroacetyl-dl-isoleucine, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data for the dl-racemic mixture, this document compiles available information for the L-enantiomer, predicted values, and comparative data from the parent amino acid, dl-isoleucine.
Chemical Structure and Properties
This compound is a derivative of the essential amino acid isoleucine. The chloroacetyl group makes it a versatile reagent for the alkylation of various nucleophiles, enabling its incorporation into larger molecules, including peptides and potential therapeutic agents.
Molecular Formula: C₈H₁₄ClNO₃[1]
Molecular Weight: 207.66 g/mol [1]
Spectroscopic Data
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete experimental dataset for this compound is not publicly available, data for the L-enantiomer and predicted shifts provide valuable insights.
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₂ (Chloroacetyl) | ~4.0 - 4.2 | Expected in CDCl₃.[2] |
| α-CH | - | |
| β-CH | - | |
| γ-CH₂ | - | |
| γ-CH₃ | - | |
| δ-CH₃ | - | |
| NH (Amide) | - | Broad singlet, position is solvent dependent. |
| OH (Carboxylic Acid) | - | Very broad singlet, position is solvent and concentration dependent. |
Note: A full experimental spectrum for N-(chloroacetyl)-L-isoleucine is available through SpectraBase, which may provide more detailed assignments upon registration.[1]
¹³C NMR Data
Carbon NMR provides information about the carbon skeleton of the molecule. No experimental ¹³C NMR data for this compound was found. The table below presents data for L-isoleucine as a reference for the core amino acid structure.
| Assignment (L-Isoleucine) | Chemical Shift (δ, ppm) in D₂O |
| C=O (Carboxyl) | ~175-180 |
| α-C | ~60 |
| β-C | ~38 |
| γ-C | ~25 |
| γ-CH₃ | ~15 |
| δ-CH₃ | ~11 |
Note: The chloroacetyl group would introduce two additional signals: a carbonyl carbon (~165-170 ppm) and a methylene carbon attached to chlorine (~40-45 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. While a specific spectrum for this compound is unavailable, the expected characteristic absorption bands are listed below, with comparative data from DL-isoleucine.
| Functional Group | Expected Wavenumber (cm⁻¹) | DL-Isoleucine (NIST Data) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Present |
| N-H stretch (Amide) | 3400 - 3200 | Present (as amine) |
| C-H stretch (Alkyl) | 3000 - 2850 | Present |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Present |
| C=O stretch (Amide I) | 1680 - 1630 | N/A |
| N-H bend (Amide II) | 1570 - 1515 | Present (as amine) |
| C-Cl stretch | 800 - 600 | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.07350[3] |
| [M+Na]⁺ | 230.05544[3] |
| [M-H]⁻ | 206.05894[3] |
The expected molecular ion peak [M+H]⁺ is approximately m/z 208.[2][3] The fragmentation pattern would likely involve the loss of the chloroacetyl group and subsequent fragmentation of the isoleucine backbone.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These are based on standard laboratory practices for similar compounds.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: TMS at 0 ppm or the solvent peak.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR-ATR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
ESI-MS Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
N-Chloroacetyl-dl-isoleucine: A Comprehensive Technical Guide to Purity and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-dl-isoleucine is a derivative of the essential amino acid isoleucine, featuring a chloroacetyl group attached to the amino group. This modification introduces a reactive electrophilic site, making it a valuable intermediate in the synthesis of various compounds, including peptides, enzyme inhibitors, and other biologically active molecules. The purity and quality of this compound are paramount to ensure the reliability and reproducibility of research and the safety and efficacy of downstream applications in drug development. This technical guide provides an in-depth overview of the key purity and quality specifications for this compound, including its physicochemical properties, potential impurities, and the analytical methodologies for their assessment.
Physicochemical and Quality Specifications
The quality of this compound is defined by a set of physicochemical and purity specifications. These specifications are crucial for confirming the identity and ensuring the consistency of the material. The following table summarizes the key quality parameters for this compound, based on available data for the compound and analogous N-acyl amino acids.
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Molecular Formula | C₈H₁₄ClNO₃[1] | C₈H₁₄ClNO₃ | Elemental Analysis |
| Molecular Weight | 207.65 g/mol [1] | 207.65 | Mass Spectrometry |
| Purity (by Titration) | ≥ 98.0% | ≥ 98.0% | Acid-Base Titration |
| Purity (by HPLC) | Report Value | ≥ 98.0% | High-Performance Liquid Chromatography |
| Melting Point | Report Value | Not available | Melting Point Apparatus |
| Solubility | Soluble in polar organic solvents | Soluble in Methanol, DMSO | Visual Inspection |
| Water Content | ≤ 0.5% | < 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | < 0.1% | Gravimetric Analysis |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
Synthesis and Potential Impurities
The most common method for the synthesis of this compound is the N-acylation of dl-isoleucine with chloroacetyl chloride in the presence of a base. This process, while generally efficient, can lead to the formation of several impurities. Understanding the potential impurity profile is critical for developing appropriate analytical methods for their detection and control.
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Potential Impurities
The following table outlines the potential impurities that may be present in this compound, their sources, and recommended analytical methods for their detection.
| Impurity | Source | Recommended Analytical Method |
| Unreacted dl-Isoleucine | Incomplete reaction | HPLC, Amino Acid Analysis |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride | HPLC, GC-MS (after derivatization) |
| Di-acylated Isoleucine | Reaction of the carboxyl group | HPLC-MS |
| Polymeric byproducts | Side reactions of chloroacetyl chloride | Size Exclusion Chromatography (SEC) |
| Residual Solvents | From synthesis and purification | Headspace Gas Chromatography (HS-GC) |
| Degradation Products (e.g., Aldehydes) | Decomposition of the N-chloroacetyl group[2] | HPLC, GC-MS |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-chloroacetylation of dl-isoleucine.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve dl-isoleucine (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound.
Caption: Quality control workflow for this compound.
Analytical Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a general procedure for the determination of the purity of this compound and for the detection of related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system. The number of theoretical plates for the this compound peak should be not less than 2000, and the tailing factor should be not more than 2.0.
Conclusion
This technical guide provides a comprehensive framework for the purity and quality specifications of this compound. Adherence to these specifications and the implementation of the described analytical methods are essential for ensuring the quality and consistency of this important chemical intermediate. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.[1] As research and applications involving this compound continue to evolve, the information presented here will serve as a valuable resource for scientists and professionals in the field.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-Chloroacetyl-dl-isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-dl-isoleucine is an electrophilic reagent designed for the covalent modification of proteins. The reactive N-chloroacetyl group serves as a targeted alkylating agent for nucleophilic amino acid residues, enabling a range of applications in chemical biology, proteomics, and drug discovery. This document provides detailed protocols for protein labeling using this compound, along with application notes for its use as a covalent probe for enzyme analysis and target identification.
The primary mechanism of labeling involves the alkylation of the thiol group of cysteine residues, which are highly nucleophilic.[1][2][3] However, reactions with other nucleophilic residues such as methionine, histidine, and lysine are also possible, with the selectivity being highly dependent on the reaction pH.[1][3] By controlling the experimental conditions, this compound can be employed for site-specific modification, aiding in the study of protein structure, function, and interactions.
Principle of Labeling
The core of the labeling protocol is the reaction between the electrophilic chloroacetyl moiety of this compound and a nucleophilic side chain on the protein. The most favorable reaction is the S-alkylation of a cysteine residue, forming a stable thioether bond.
Applications
-
Covalent Inhibition of Enzymes: this compound can be used as a covalent inhibitor, particularly for enzymes that possess a reactive cysteine residue within their active site.[2] This irreversible inhibition can be a valuable tool for studying enzyme function and for the development of therapeutic agents.
-
Activity-Based Protein Profiling (ABPP): As a reactive probe, this reagent can be utilized in ABPP workflows to identify novel protein targets in complex biological samples.[2]
-
Protein Structure and Function Studies: Site-specific labeling with this compound can introduce a tag for biophysical studies or be used to investigate the role of specific residues in protein function.
-
Peptide-Based Drug Development: N-chloroacetylated amino acids are valuable building blocks in the synthesis of peptide-based drugs with enhanced properties.[4]
Data Presentation: Quantitative Analysis of Labeling
The efficiency and stoichiometry of protein labeling with this compound can be determined using mass spectrometry.[1] The following table provides a template for summarizing quantitative data from such analyses.
| Parameter | Method | Typical Result | Reference |
| Labeling Efficiency (%) | Mass Spectrometry (MS) | Percentage of protein molecules labeled. This is determined by comparing the ion intensities of labeled versus unlabeled protein. | [1] |
| Stoichiometry (Labels/Protein) | Intact Protein MS | The number of this compound molecules attached to a single protein molecule. | [1] |
| Site of Modification | Peptide Mass Fingerprinting (MS/MS) | Identification of the specific amino acid residue(s) that have been modified. | [3] |
| Reaction Kinetics (k_obs) | Time-course MS analysis | The observed rate constant of the labeling reaction. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general method for labeling a purified protein with this compound, primarily targeting cysteine residues. Note: Optimization of pH, reagent concentration, and incubation time is crucial for each specific protein.
Materials:
-
Purified protein of interest
-
This compound
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.4-8.0
-
Quenching Solution: 1 M 2-mercaptoethanol or L-cysteine
-
Desalting columns or dialysis equipment
-
Anhydrous DMSO or DMF for stock solution preparation
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein buffer contains thiol-containing reagents (e.g., DTT), they must be removed by dialysis or buffer exchange prior to labeling.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: a. Add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess labeling reagent and quenching agent by desalting chromatography or dialysis against a suitable storage buffer.
-
Analysis: Confirm labeling and determine the extent of modification by mass spectrometry (ESI-MS or MALDI-TOF).[1] The site of modification can be identified by peptide mass fingerprinting after tryptic digestion of the labeled protein.[3]
Protocol 2: pH-Dependent Labeling for Enhanced Selectivity
To enhance selectivity for cysteine over other nucleophilic residues like lysine and histidine, the labeling reaction can be performed at a lower pH.
Procedure:
-
Follow the general protocol above, but prepare the Reaction Buffer at a pH of 7.2.
-
At this pH, the thiol group of cysteine remains sufficiently nucleophilic for the reaction to proceed, while the side chains of lysine and histidine are more likely to be protonated, reducing their nucleophilicity.[1][3]
-
Be aware that reaction times may need to be extended at a lower pH.
Mandatory Visualization
Caption: Workflow for protein labeling with this compound.
Caption: Covalent inhibition of an enzyme by this compound.
References
Application Notes and Protocols for Covalent Modification of Proteins using N-Chloroacetyl-dl-isoleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins is a powerful technique in chemical biology and drug discovery for elucidating protein function, identifying therapeutic targets, and developing novel therapeutics. N-Chloroacetyl-dl-isoleucine is a reactive electrophilic compound that can be utilized for the covalent and irreversible labeling of specific amino acid residues on a protein. The chloroacetyl group acts as an alkylating agent, primarily targeting nucleophilic residues such as cysteine.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the covalent modification of proteins.
Principle and Mechanism of Action
The primary mechanism of covalent labeling with this compound involves a nucleophilic substitution reaction. The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic side chains of amino acids. The most reactive nucleophile among the standard amino acids under physiological conditions is the thiol group of cysteine.[1] The reaction results in the formation of a stable thioether bond, effectively and irreversibly linking the isoleucine derivative to the protein. While less reactive, other nucleophilic residues such as the thioether of methionine can also be targeted under specific conditions.[4]
The isoleucine moiety of the reagent can potentially influence the binding affinity and selectivity towards the target protein, offering a rational design element for targeting specific protein pockets.
Applications
This compound can be employed in a variety of applications within proteomics and drug discovery:
-
Activity-Based Protein Profiling (ABPP): To identify novel protein targets by covalently labeling them in complex biological mixtures.[2]
-
Target Validation: To confirm the engagement of a specific protein target in cellular or in vitro contexts.[2]
-
Enzyme Inhibition: To irreversibly inhibit the function of enzymes that possess a reactive cysteine in their active site.
-
Fragment-Based Drug Discovery: To serve as a starting point for the development of more potent and selective covalent inhibitors.[2]
-
Bioconjugation: To attach probes, such as fluorescent dyes or biotin, to proteins for visualization or purification.
Quantitative Data Summary
The efficiency of covalent modification depends on several factors, including the pH and temperature of the reaction, the molar excess of the labeling reagent, and the reaction time. The following table summarizes typical reaction conditions for covalent labeling of proteins with chloroacetamide-based probes. Note that these are representative values, and optimal conditions should be determined empirically for each specific protein of interest.
| Parameter | Typical Range | Notes |
| pH | 7.5 - 8.5 | The thiol group of cysteine is more nucleophilic at slightly basic pH. Buffers such as phosphate or bicarbonate are commonly used.[5] |
| Temperature (°C) | 4 - 37 | Lower temperatures can be used to slow down the reaction and potentially increase selectivity. Room temperature or 37°C are common for faster labeling.[4] |
| Molar Excess of Reagent | 10 - 100 fold | A molar excess of this compound over the protein is typically required to drive the reaction to completion. The optimal excess depends on the protein and its reactivity.[5] |
| Reaction Time | 1 - 24 hours | The reaction time should be optimized to achieve sufficient labeling while minimizing non-specific modifications and protein degradation.[4] |
Experimental Protocols
Protocol 1: Covalent Labeling of a Purified Protein
This protocol describes the covalent modification of a purified protein with this compound.
Materials:
-
Purified protein of interest with an accessible cysteine residue
-
This compound (CAS: 1115-24-8)[6]
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5-8.5)
-
Quenching Reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis tubing for purification
-
SDS-PAGE analysis reagents
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains other thiol-containing reagents, remove them by dialysis or using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold molar excess).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., DTT to a final concentration of 10-fold molar excess over the initial this compound concentration) to consume any unreacted reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.
-
-
Analysis and Characterization:
-
Confirm the covalent modification by SDS-PAGE analysis. The modified protein may show a slight increase in molecular weight.
-
Determine the extent of labeling and identify the modification site(s) using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: In-gel Fluorescence Scanning for Target Identification
This protocol can be adapted to use a fluorescently tagged N-chloroacetyl derivative to identify protein targets in a complex mixture.
Materials:
-
Cell lysate or protein mixture
-
Fluorescent N-chloroacetyl probe
-
Reaction Buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Labeling of Proteome:
-
Incubate the cell lysate (e.g., 1 mg/mL total protein) with the fluorescent N-chloroacetyl probe (e.g., 1-10 µM) in Reaction Buffer.
-
Incubate for 1 hour at 37°C.
-
-
SDS-PAGE:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the labeled proteins by 1D or 2D SDS-PAGE.
-
-
Fluorescence Scanning:
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Protein Identification:
-
Excise the fluorescently labeled protein bands from the gel.
-
Identify the proteins by in-gel digestion followed by mass spectrometry.
-
Visualizations
Caption: General workflow for covalent modification of proteins.
Caption: Reaction of this compound with a cysteine residue.
References
Application Notes and Protocols for N-Chloroacetyl-dl-isoleucine as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-dl-isoleucine is an amino acid derivative that holds potential as an enzyme inhibitor. Its mechanism of action is rooted in the electrophilic nature of the chloroacetyl group, which can form a covalent bond with nucleophilic residues in the active site of target enzymes, leading to irreversible inhibition. This characteristic makes this compound a valuable tool for studying enzyme function and a lead compound for the development of therapeutic agents and herbicides.
The primary targets for N-chloroacetyl-amino acid derivatives include enzymes involved in amino acid metabolism, such as acetolactate synthase (ALS) and N-acylamino acid racemase. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, making it a key target for herbicides. N-acylamino acid racemases are involved in the interconversion of N-acylamino acid enantiomers.
These application notes provide detailed protocols for investigating the inhibitory effects of this compound on these two key enzymes.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data to demonstrate the expected results from the described experimental protocols.
Table 1: Inhibitory Activity of this compound against Acetolactate Synthase (ALS)
| Parameter | Value | Conditions |
| IC50 | 75 µM | 30-minute pre-incubation with ALS |
| k_inact | 0.15 min⁻¹ | Time-dependent inactivation assay |
| K_I | 120 µM | Determined from the k_obs vs. [I] plot |
| k_inact/K_I | 1250 M⁻¹s⁻¹ | Second-order rate constant |
| Inhibition Type | Irreversible (Covalent) | Based on time-dependent inhibition |
Table 2: Kinetic Parameters for the Inhibition of N-Acylamino Acid Racemase by this compound
| Parameter | Value | Substrate |
| K_m (app) | Varies with inhibitor concentration | N-acetyl-L-methionine |
| V_max (app) | Unchanged | N-acetyl-L-methionine |
| K_i | 50 µM | Competitive Inhibition Model |
| Inhibition Type | Competitive (Irreversible) | Dixon Plot Analysis |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Potency (IC50, k_inact, and K_I) of this compound against Acetolactate Synthase (ALS)
Principle:
This protocol determines the inhibitory effect of this compound on ALS activity. The assay is a colorimetric method that measures the amount of acetolactate produced by the enzyme. In the presence of an inhibitor, the production of acetolactate is reduced. Due to the covalent nature of the inhibitor, time-dependent inhibition is expected, allowing for the determination of the inactivation rate constant (k_inact) and the inhibition constant (K_I).
Materials:
-
Plant tissue (e.g., young spinach leaves)
-
Enzyme Extraction Buffer (50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, and 10% glycerol)
-
Assay Buffer (50 mM potassium phosphate buffer, pH 7.0, containing 20 mM MgCl2, 2 mM thiamine pyrophosphate, and 10 µM FAD)
-
Substrate Solution (100 mM sodium pyruvate in Assay Buffer)
-
This compound stock solution (in DMSO)
-
Stopping Solution (6 N H2SO4)
-
Color Reagent A (0.5% creatine)
-
Color Reagent B (5% α-naphthol in 2.5 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold Enzyme Extraction Buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
IC50 Determination (with pre-incubation):
-
In a 96-well plate, add 10 µL of various concentrations of this compound (serially diluted in Assay Buffer with a final DMSO concentration below 1%).
-
Add 80 µL of the ALS enzyme extract to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to each well.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Stopping Solution.
-
Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
Add 50 µL of Color Reagent A, followed by 50 µL of Color Reagent B to each well.
-
Incubate at 60°C for 15 minutes for color development.
-
Measure the absorbance at 525 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
-
Determination of k_inact and K_I (Time-Dependent Inhibition):
-
Set up reactions as in the IC50 determination, but for each inhibitor concentration, take time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) after the addition of the substrate.
-
At each time point, stop the reaction and proceed with the color development as described above.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus time. The negative of the slope of this line is the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Protocol 2: Characterization of N-Acylamino Acid Racemase Inhibition by this compound
Principle:
This protocol assesses the inhibitory effect of this compound on N-acylamino acid racemase activity. The assay measures the rate of racemization of an N-acylamino acid substrate. The change in concentration of one enantiomer over time is monitored, often by a coupled enzyme reaction or chiral chromatography. A simpler spectrophotometric method can be employed by coupling the racemase activity to a stereospecific aminoacylase that hydrolyzes one of the enantiomers, and the released free amino acid can be quantified.
Materials:
-
N-acylamino acid racemase (commercially available or purified)
-
Substrate (e.g., N-acetyl-L-methionine)
-
L-aminoacylase
-
O-phthaldialdehyde (OPA) reagent
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 455 nm)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of this compound.
-
Add 50 µL of a solution containing N-acylamino acid racemase and L-aminoacylase in potassium phosphate buffer.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 30 µL of the substrate solution (N-acetyl-L-methionine).
-
-
Enzymatic Reaction and Detection:
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 10, 20, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding it to a tube containing a stopping reagent (e.g., trichloroacetic acid).
-
To quantify the amount of L-methionine produced, add the OPA reagent to the stopped reaction mixture.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves (fluorescence vs. time).
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (K_i).
-
Visualizations
Signaling Pathway
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway.
Experimental Workflow: ALS Inhibition Assay
Caption: Workflow for determining ALS inhibition by this compound.
Logical Relationship: Irreversible Inhibition Kinetics
Caption: Kinetic model for two-step irreversible enzyme inhibition.
Application Notes and Protocols for Targeting Cysteine Residues with N-Chloroacetyl-dl-isoleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Chloroacetyl-dl-isoleucine is a reactive compound designed for the specific covalent modification of cysteine residues in peptides and proteins. The core of its functionality lies in the chloroacetyl group, which acts as an electrophile, readily undergoing a nucleophilic substitution reaction with the thiol group of cysteine residues to form a stable thioether bond. This targeted modification is a valuable tool in various research and drug development applications, including peptide cyclization, protein labeling, and the development of covalent inhibitors.
The isoleucine component of the molecule can influence its binding affinity and selectivity for the target protein, potentially directing the chloroacetyl moiety to a specific cysteine residue within a protein's binding pocket. These application notes provide an overview of the principles, experimental protocols, and potential applications for utilizing this compound in cysteine targeting studies.
Mechanism of Action
The primary mechanism of action involves the S-alkylation of a cysteine residue. The sulfur atom of the cysteine's thiol group, being a strong nucleophile, attacks the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride ion and the formation of a stable, covalent thioether linkage. The reaction is most efficient at a slightly alkaline pH, where the cysteine thiol is deprotonated to its more nucleophilic thiolate form.
Applications
-
Peptide Cyclization: N-terminal chloroacetylation of a peptide allows for intramolecular reaction with a downstream cysteine residue, leading to the formation of a cyclic peptide. This can enhance peptide stability, conformational rigidity, and biological activity.[1]
-
Covalent Labeling of Proteins: this compound can be used to attach probes (e.g., fluorophores, biotin) to cysteine residues for visualization, purification, or identification of target proteins.
-
Enzyme Inhibition: By targeting a cysteine residue within the active site of an enzyme, this compound can act as an irreversible, covalent inhibitor, which is a valuable strategy in drug discovery.
-
Activity-Based Protein Profiling (ABPP): This compound can be employed as a probe in ABPP to identify and characterize functionally active enzymes with a reactive cysteine in their active site.
Data Presentation
Table 1: Reaction Conditions for Cysteine Alkylation with Haloacetamides
| Parameter | Condition | Rationale |
| pH | 7.0 - 8.5 | At this pH, the cysteine thiol is sufficiently deprotonated to the more nucleophilic thiolate anion, accelerating the reaction. At higher pH, the risk of side reactions with other nucleophilic residues like lysine increases.[2] |
| Temperature | 4 - 37 °C | The reaction can proceed at a range of temperatures. Lower temperatures can be used to slow down the reaction and potentially increase selectivity, while higher temperatures can accelerate it. |
| Reaction Time | 30 min - 4 hours | The optimal reaction time depends on the concentration of reactants, pH, temperature, and the specific reactivity of the target cysteine. Progress should be monitored empirically. |
| Reducing Agent | TCEP or DTT | A reducing agent is often necessary to prevent the formation of disulfide bonds and ensure the cysteine thiol is available for alkylation. TCEP is often preferred as it does not contain a thiol group itself. |
| Quenching Agent | DTT, β-mercaptoethanol, or L-cysteine | A thiol-containing compound is added to consume any unreacted this compound and stop the reaction. |
Table 2: Representative Reactivity Data for Chloroacetyl-Modified Peptides
| Chloroacetyl-Peptide | Reactant | Reaction Time (min) | Conversion (%) |
| Chloroacetyl-Triarginine | BSH | 30 | ~100 |
| Chloroacetyl-Diarginine | BSH | 90 | 84 |
| Chloroacetyl-Monoarginine | BSH | 150 | 54 |
| Chloroacetyl-Trialanine | BSH | 30 | No reaction observed |
Data adapted from a study on chloroacetyl-modified peptides reacting with mercaptoundecahydrododecaborate (BSH), demonstrating the influence of adjacent basic amino acid residues on reaction efficiency.[3] This suggests that the local environment of the target cysteine can significantly impact the reaction with this compound.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Peptide/Protein
This protocol provides a general guideline for the covalent modification of a cysteine residue in a peptide or protein using this compound.
Materials:
-
This compound
-
Cysteine-containing peptide or protein of interest
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.5
-
Reducing Agent Stock: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) in water
-
Quenching Solution: 1 M DTT (Dithiothreitol) in water
-
Desalting column or dialysis cassette for purification
-
Analytical instruments: Mass spectrometer (e.g., ESI-MS), HPLC
Procedure:
-
Protein/Peptide Preparation: Dissolve the cysteine-containing peptide or protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): Add the Reducing Agent Stock to the protein/peptide solution to a final concentration of 1-5 mM TCEP. Incubate for 30-60 minutes at room temperature.
-
Alkylation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Add the this compound stock solution to the reduced protein/peptide solution to achieve a 10- to 50-fold molar excess over the cysteine concentration.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The optimal time and molar excess should be determined empirically for each target protein.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-fold molar excess over the initial this compound concentration to consume any unreacted reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm the covalent modification using mass spectrometry. An increase in mass corresponding to the addition of the N-acetyl-dl-isoleucine moiety (mass of this compound minus the mass of HCl) is expected. Further analysis by tandem mass spectrometry (MS/MS) can identify the specific cysteine residue that has been modified.
Protocol 2: On-Resin Peptide Cyclization
This protocol describes the cyclization of a linear peptide containing an N-terminal chloroacetyl group and a downstream cysteine residue while the peptide is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin with an N-terminal chloroacetyl group and a cysteine residue
-
DMF (N,N-Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Methanol
-
TFA (Trifluoroacetic acid) cleavage cocktail
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable solid-phase resin using standard Fmoc chemistry. The final step on the resin will be the addition of chloroacetic acid to the N-terminus.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Cyclization:
-
Wash the resin thoroughly with DMF.
-
Add a solution of 5% DIPEA in DMF to the resin.
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry.
-
-
Washing: After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the cyclic peptide by mass spectrometry and HPLC.
Mandatory Visualizations
Caption: Workflow for labeling a protein with this compound.
Caption: Probing a redox-sensitive signaling pathway with a cysteine-reactive probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoethylation in model peptides reveals conditions for maximizing thiol specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide [mdpi.com]
Application Notes and Protocols for N-Chloroacetyl-dl-isoleucine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Chloroacetyl-dl-isoleucine as a reagent for covalent protein labeling in proteomics research. This document details its mechanism of action, potential applications, and generalized experimental protocols for its use in chemical biology and drug discovery.
Introduction to Covalent Protein Labeling with this compound
Covalent labeling of proteins is a powerful technique for identifying and characterizing protein function, mapping binding sites, and developing targeted covalent inhibitors.[1] This approach utilizes reactive chemical groups, often termed "warheads," that form stable, covalent bonds with specific amino acid residues on a target protein. The chloroacetamide functional group, present in this compound, is a well-established electrophilic warhead used in covalent protein modification.[1] Its reactivity is primarily directed towards nucleophilic amino acid side chains, most notably the thiol group of cysteine residues.[1] The formation of a stable thioether bond makes chloroacetamide-based probes valuable tools in proteomics and drug discovery.[1] this compound is a specific example of this class of reagents, incorporating a chloroacetamide moiety onto the amino acid isoleucine.
The isoleucine side chain may provide specific binding interactions with proteins that have binding pockets accommodating branched aliphatic residues, potentially leading to differential reactivity compared to other N-chloroacetyl amino acids.
Mechanism of Covalent Labeling
The primary mechanism of action for chloroacetamide-based probes like this compound is nucleophilic substitution.[1] The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic side chains of amino acids.
Key Amino Acid Targets:
-
Cysteine: The thiol group of cysteine is the most common target for chloroacetamides due to its high nucleophilicity.[1]
-
Histidine: The imidazole side chain of histidine can also be alkylated by chloroacetamides, although the reaction is generally slower than with cysteine.[1]
-
Methionine: The thioether of methionine can be targeted, though less readily than cysteine.
-
Lysine: The primary amine of the lysine side chain can also react, but typically requires a higher pH.
Key Applications in Proteomics
N-chloroacetyl amino acids and other chloroacetamide-based probes have a range of applications in chemical biology and drug discovery:[1]
-
Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomic strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[2][3] this compound can be used as a broad-spectrum or targeted probe to profile the activity of various enzymes, such as deubiquitinases and aldehyde dehydrogenases, that utilize a reactive cysteine in their active site.[4]
-
Target Identification and Validation: In drug discovery, identifying the protein targets of a small molecule is crucial.[5][6] By incorporating a reporter tag (e.g., biotin or a fluorescent dye) onto this compound, it can be used as a probe to identify the cellular targets of a parent compound through affinity purification and mass spectrometry.
-
Covalent Inhibitor Development: The chloroacetamide group can serve as a warhead for the development of targeted covalent inhibitors. By attaching it to a scaffold that provides binding affinity for a specific protein, potent and selective inhibitors can be created.
-
Mapping Binding Sites: Covalent labeling in combination with mass spectrometry can be used to identify the specific amino acid residues that are modified by the probe, providing insights into the binding site of a protein.
Experimental Protocols
Protocol 1: General Covalent Labeling of Proteins in a Cell Lysate
This protocol describes a general workflow for labeling proteins in a cell lysate with this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
This compound
-
DMSO (for stock solution)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Iodoacetamide (IAA) for alkylation (optional)
-
SDS-PAGE reagents
-
Coomassie stain or Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Labeling Reaction:
-
Dilute the protein lysate to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the lysate to the desired final concentration (typically in the low micromolar to millimolar range, to be optimized).
-
Incubate at room temperature or 37°C for a specified time (e.g., 1 hour).
-
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT.
-
Sample Preparation for Analysis:
-
Add SDS-PAGE sample buffer to the labeled lysate.
-
Boil the samples for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by Coomassie staining or perform a Western blot if an antibody is available for a protein of interest.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines a typical ABPP experiment to identify protein targets of this compound. A version of the probe containing a reporter tag (e.g., an alkyne or azide for click chemistry) is required.
Materials:
-
Cells or tissues
-
This compound with a clickable tag (e.g., alkyne)
-
Lysis buffer
-
Biotin-azide and click chemistry reagents (CuSO4, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Wash buffers
-
Elution buffer
-
Trypsin
-
Mass spectrometer
Procedure:
-
Probe Treatment: Treat live cells or a cell lysate with the clickable this compound probe.
-
Lysis: Lyse the cells if treated live.
-
Click Chemistry:
-
To the proteome, add biotin-azide, CuSO4, TBTA ligand, and freshly prepared sodium ascorbate.
-
Incubate to ligate the biotin tag to the probe-labeled proteins.
-
-
Enrichment:
-
Add streptavidin beads to the reaction mixture to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce and alkylate the captured proteins.
-
Add trypsin and incubate overnight to digest the proteins into peptides.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS to identify the labeled proteins.
-
Protocol 3: Competitive ABPP for Target Occupancy
This protocol is used to determine if a non-tagged compound of interest binds to the same targets as the this compound probe.
Procedure:
-
Pre-incubation: Pre-incubate the cell lysate with your compound of interest (or a vehicle control) for a specific time.
-
Probe Labeling: Add the clickable this compound probe to the lysate and incubate.
-
Click Chemistry, Enrichment, and MS Analysis: Proceed with the ABPP workflow as described in Protocol 2.
-
Data Analysis: Compare the abundance of identified proteins between the compound-treated and vehicle-treated samples. A decrease in the signal for a particular protein in the compound-treated sample indicates that the compound binds to and blocks the labeling of that protein by the probe.
Data Presentation
Quantitative data from proteomics experiments using this compound should be presented in a clear and structured format. Below are example tables for presenting data from different applications.
Table 1: Summary of Labeled Proteins Identified by ABPP
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Sequence(s) with Modification | Fold Change (Probe vs. Control) | p-value |
| P04035 | ALDOA | Fructose-bisphosphate aldolase A | CVGVILFHETLYQK | 15.2 | <0.001 |
| Q06830 | UCHL1 | Ubiquitin carboxyl-terminal hydrolase isozyme L1 | CGVSLFGK | 12.8 | <0.001 |
| P30044 | ALDH2 | Aldehyde dehydrogenase, mitochondrial | CAIIWEEVK | 9.5 | <0.005 |
| P00352 | G6PD | Glucose-6-phosphate 1-dehydrogenase | CYGWVFGK | 7.1 | <0.01 |
C indicates the site of modification by this compound.
Table 2: Target Occupancy Data from Competitive ABPP
| Protein ID (UniProt) | Gene Name | Fold Change (Inhibitor + Probe vs. Probe alone) | % Target Occupancy |
| Q06830 | UCHL1 | 0.15 | 85% |
| P30044 | ALDH2 | 0.22 | 78% |
| P04035 | ALDOA | 0.95 | 5% |
% Target Occupancy = (1 - Fold Change) * 100
Signaling Pathway Visualization
This compound probes can be used to investigate the activity of enzymes within specific signaling pathways. For example, many enzymes in ubiquitin signaling pathways contain reactive cysteine residues.
Conclusion
This compound is a versatile reagent for the covalent modification of proteins in proteomics research. Its utility in activity-based protein profiling, target identification, and covalent inhibitor development makes it a valuable tool for academic and industrial researchers. The protocols and data presentation formats provided here offer a framework for the application of this and similar chloroacetamide-based probes in elucidating protein function and accelerating drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity-based protein profiling: Recent advances in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Chloroacetylation of Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step guide for the N-chloroacetylation of the amino acid L-isoleucine. This chemical modification is a valuable technique in bioconjugation, peptide synthesis, and the development of targeted therapeutics, as the introduced chloroacetyl group serves as a reactive handle for covalent linkage with thiol-containing molecules. The protocol described herein is based on a green chemistry approach, utilizing an aqueous phosphate buffer system, which offers high yields and simplifies product isolation.[1][2][3]
Introduction
N-chloroacetylation is a fundamental reaction in organic and medicinal chemistry where a chloroacetyl group (ClCH₂CO-) is attached to the nitrogen atom of an amine. In the context of amino acids like isoleucine, this modification selectively targets the primary amine of the alpha-carbon, leaving the carboxylic acid and the aliphatic side chain intact. The resulting N-chloroacetyl-L-isoleucine is a key intermediate for various applications. The chloroacetyl moiety is an excellent electrophile that can react specifically with nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins, to form stable thioether bonds. This specific reactivity is widely exploited in the construction of antibody-drug conjugates (ADCs), peptide-based probes, and for immobilizing biomolecules onto surfaces.
The use of an aqueous phosphate buffer as the reaction medium presents a significant advantage over traditional organic solvents. It is environmentally friendly, cost-effective, and often leads to high reaction rates and yields.[1][2][3] Furthermore, in many cases, the product can be isolated by simple filtration, avoiding the need for complex chromatographic purification.[1][2]
Reaction Principle
The N-chloroacetylation of L-isoleucine proceeds via a nucleophilic acyl substitution reaction. The amino group of isoleucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base or a buffer to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The phosphate buffer in this protocol serves a dual role: maintaining the pH and acting as an HCl scavenger.
Experimental Protocol
This protocol is adapted from established methods for the N-chloroacetylation of amino compounds in aqueous media.[1][4]
Materials:
-
L-Isoleucine
-
Chloroacetyl chloride
-
0.1 M Phosphate buffer (pH 7.4)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-Isoleucine: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-isoleucine (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4). Stir the solution at room temperature until the L-isoleucine is completely dissolved.
-
Reaction Setup: Cool the flask in an ice bath with continuous stirring.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 mmol) dropwise to the cold, stirring solution using a dropping funnel over a period of 10-15 minutes. It is crucial to maintain the temperature of the reaction mixture below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction mixture for approximately 20-30 minutes.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
If the product precipitates out of the solution, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash them with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-L-isoleucine.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation
The following table summarizes the key quantitative data for the N-chloroacetylation of L-isoleucine.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| L-Isoleucine | 1.0 mmol | Protocol |
| Chloroacetyl Chloride | 1.1 mmol | [4] |
| Reaction Conditions | ||
| Solvent | 0.1 M Phosphate Buffer (pH 7.4) | [4] |
| Temperature | 0 °C to Room Temperature | Protocol |
| Reaction Time | ~20 minutes | [4] |
| Product Information | ||
| Product Name | N-chloroacetyl-L-isoleucine | |
| Molecular Formula | C₈H₁₄ClNO₃ | |
| Molecular Weight | 207.66 g/mol | |
| Typical Yield | High | [1] |
| Purity | >95% (after purification) |
Characterization Data:
-
Appearance: White to off-white solid.
-
1H NMR (CDCl₃): Spectral data can be found on spectral databases such as SpectraBase.[5]
-
13C NMR: Predicted spectral data for similar compounds are available in public databases.[6]
-
Mass Spectrometry (MS): The identity of the product can be confirmed by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-chloroacetylation of L-isoleucine.
Logical Relationship of the Reaction
Caption: Logical relationship of the N-chloroacetylation of L-isoleucine.
Safety Precautions
-
Chloroacetyl chloride is corrosive and lachrymatory. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
The reaction should be performed with caution, especially during the addition of chloroacetyl chloride.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and straightforward protocol for the N-chloroacetylation of L-isoleucine. The use of an aqueous phosphate buffer system makes this method environmentally friendly and efficient. The resulting N-chloroacetyl-L-isoleucine is a valuable building block for researchers in drug development and biotechnology, enabling the site-specific modification of peptides and proteins.
References
Application Notes and Protocols for the Conjugation of N-Chloroacetyl-dl-isoleucine with Peptides
Introduction: The Power of Covalent Linkages in Peptide Science
In the landscape of drug discovery and chemical biology, the ability to create stable, covalent linkages between molecules is paramount. The reaction between an N-terminal chloroacetylated amino acid, such as N-Chloroacetyl-dl-isoleucine, and a peptide offers a robust and highly specific method for bioconjugation. This technique is particularly valuable for synthesizing peptide-protein conjugates, developing covalent inhibitors, and creating macrocyclic peptides with constrained conformations for enhanced biological activity and stability.[1][2]
The chloroacetyl group acts as a mild electrophile, specifically targeting strong nucleophiles under controlled conditions.[1] The most prominent target is the thiol group of a cysteine residue, which, upon deprotonation to the thiolate anion, readily attacks the carbon-chlorine bond in an SN2 reaction to form a stable thioether linkage.[3][4][5] This high degree of selectivity allows for precise chemical modification of peptides and proteins. This document provides a detailed guide to the reaction conditions, a step-by-step protocol, and the underlying scientific principles for researchers, scientists, and drug development professionals.
Scientific Principles and Mechanistic Overview
The core of this methodology lies in the nucleophilic substitution reaction between the chloroacetyl moiety and a suitable nucleophile on the peptide. While other nucleophilic side chains (e.g., lysine, histidine) can react, the thiol group of cysteine is significantly more reactive at a neutral to slightly basic pH, allowing for a high degree of chemoselectivity.[6]
The Reaction Mechanism:
-
Deprotonation of the Nucleophile: The reaction is highly pH-dependent because the key nucleophile, the cysteine thiol group (-SH), must be deprotonated to its more reactive thiolate form (-S⁻).[6] This is typically achieved in a buffer system with a pH slightly above the pKa of the cysteine thiol (which is around 8.3).
-
Nucleophilic Attack: The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic α-carbon of the N-chloroacetyl group.
-
Displacement of the Leaving Group: This attack leads to the displacement of the chloride ion, a good leaving group, forming a stable thioether bond.
This reaction is favored due to the combination of a reactive nucleophile and a good leaving group on the electrophile. The isoleucine side chain of the this compound is generally considered a spectator in this reaction, although its steric bulk and hydrophobicity may subtly influence reaction kinetics.
Critical Reaction Parameters
The success of the conjugation reaction hinges on the careful control of several key parameters. These are summarized in the table below and discussed in detail in the subsequent sections.
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| pH | 7.5 - 8.5 | Optimal for selective deprotonation of cysteine's thiol group to the nucleophilic thiolate form, minimizing reaction with other nucleophiles like lysine or the N-terminus.[1][6] |
| Temperature | 20 - 30°C (Room Temperature) | The reaction proceeds efficiently at ambient temperatures. Higher temperatures are generally not required and may increase the risk of side reactions or peptide degradation.[7] |
| Solvent | Aqueous Buffers (Phosphate, Bicarbonate), DMF, DMSO | Aqueous buffers are ideal for maintaining pH and for reactions involving proteins.[1] Organic co-solvents like DMF or DMSO can be used, especially for peptide cyclization, to improve solubility of the reactants.[8] |
| Reactant Stoichiometry | 1.1 - 2 equivalents of this compound | A slight excess of the chloroacetylated component ensures complete consumption of the target peptide. For protein conjugation, a 10-50 fold molar excess of the N-chloroacetyl peptide may be used.[1] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored. Typical reaction times vary based on the specific peptide sequences and concentrations.[7] |
| Quenching Agent | DTT, β-mercaptoethanol (10-20 mM final conc.) | Essential for stopping the reaction by consuming any unreacted chloroacetyl groups, preventing unwanted secondary reactions.[1][9] |
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step protocol for the conjugation of this compound to a cysteine-containing peptide.
Diagram of the Experimental Workflow
Caption: General workflow for peptide conjugation.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes a general procedure for the solution-phase conjugation.
Materials:
-
Cysteine-containing peptide (purified)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 8.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Solvents for analysis and purification (e.g., Acetonitrile, Water, 0.1% Trifluoroacetic Acid (TFA))
-
Analytical and Preparative RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Reactant Preparation:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Separately, dissolve this compound (1.5 equivalents relative to the peptide) in a minimal amount of the Reaction Buffer.
-
-
Reaction Initiation:
-
Add the this compound solution to the stirring peptide solution.
-
Ensure the final pH of the reaction mixture is between 7.5 and 8.5. Adjust with a small amount of dilute base (e.g., 0.1 M NaOH) if necessary.
-
-
Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature (20-25°C) with gentle stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours). Analyze these aliquots by analytical RP-HPLC and mass spectrometry to observe the consumption of the starting peptide and the formation of the desired product.[1]
-
-
Reaction Quenching:
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding the DTT solution to a final concentration of 10-20 mM.[9] Let it stir for 30 minutes to ensure all unreacted chloroacetyl groups are capped.
-
-
Purification:
-
Analysis and Storage:
-
Confirm the purity and identity of the final product using analytical RP-HPLC and mass spectrometry.[10]
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Potential Side Reactions and Mitigation Strategies
While the reaction with cysteine is highly favored, awareness of potential side reactions is crucial for ensuring the purity of the final product.
-
Alkylation of other nucleophilic residues: At higher pH values (pH > 9), the deprotonated ε-amino group of lysine and the imidazole ring of histidine can also be alkylated.
-
Mitigation: Maintain the reaction pH strictly within the 7.5-8.5 range to maximize the reactivity difference between the thiolate and other nucleophiles.[6]
-
-
Reaction with the N-terminal amine: The α-amino group of the peptide can also act as a nucleophile, particularly if it is unprotonated.
-
Mitigation: The pKa of the N-terminal amine is typically around 8.0. Working at the lower end of the recommended pH range (around 7.5) can help minimize this side reaction.
-
-
Hydrolysis of the chloroacetyl group: Although slow, the chloroacetyl group can undergo hydrolysis at a basic pH.
-
Mitigation: Use a modest excess of the chloroacetylated reagent and ensure timely quenching of the reaction upon completion.
-
Applications in Drug Development and Research
The conjugation of this compound to peptides opens up a wide array of applications:
-
Peptide Macrocyclization: If the cysteine residue is part of the same peptide chain as the N-terminal chloroacetyl group, an intramolecular reaction can occur, leading to a cyclized peptide.[3][4] This is a powerful strategy for creating conformationally constrained peptides that often exhibit improved receptor binding affinity and resistance to enzymatic degradation.
-
Synthesis of Peptide-Protein Conjugates: N-chloroacetylated peptides can be used to covalently modify proteins containing accessible cysteine residues. This is a common method for creating immunogens for antibody production.[12]
-
Development of Covalent Inhibitors: By incorporating an N-chloroacetyl group into a peptide that binds to a specific protein target, it is possible to design a covalent inhibitor that forms a permanent bond with a non-catalytic cysteine residue in or near the active site.
Conclusion
The reaction of this compound with peptides, particularly at cysteine residues, is a cornerstone technique in modern peptide chemistry. Its high selectivity, reliability, and the stability of the resulting thioether bond make it an invaluable tool for researchers. By carefully controlling the reaction conditions, particularly pH, scientists can achieve high yields of specifically modified peptides for a wide range of applications, from basic research to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aminoethylation in model peptides reveals conditions for maximizing thiol specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 8. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Active Site Mapping of Enzymes using N-Chloroacetyl-dl-isoleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Chloroacetyl-dl-isoleucine is a reactive amino acid analog designed for the affinity labeling of enzyme active sites. As an analog of isoleucine, it is expected to specifically target the active sites of enzymes that recognize isoleucine as a substrate or ligand, such as Isoleucyl-tRNA Synthetase (IleRS). The chloroacetyl group is an electrophilic moiety that can form a covalent bond with nucleophilic amino acid residues, including cysteine, histidine, and lysine, which are often found in enzyme active sites. This covalent and irreversible binding allows for the identification of the labeled enzyme and the specific amino acid residues at the binding site, providing valuable insights into enzyme mechanism, structure, and function. These insights are critical for rational drug design and the development of novel enzyme inhibitors.
The primary mechanism of action for this compound as a labeling agent is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic side chains of amino acids within the enzyme's active site. The isoleucine moiety of the molecule directs the reactive group to the isoleucine-binding pocket, increasing the local concentration of the labeling agent and promoting a specific covalent modification.
Data Presentation
| Parameter | Value | Enzyme | Labeling Agent | Notes |
| Inhibitor Concentration | 2 mM | E. coli IleRS | Isoleucyl Bromomethyl Ketone (IBMK) | Concentration required for significant inactivation. |
| Stoichiometry of Labeling | 1 mol/mol | E. coli IleRS | ADP-PL (ATP analog) | 1 mole of reagent incorporated per mole of enzyme. |
| Targeted Residues | Cys-462, Cys-718 | E. coli IleRS | Isoleucyl Bromomethyl Ketone (IBMK) | Identified by MALDI mass spectrometry. |
| Inhibition Type | Irreversible | Pyroglutamyl Aminopeptidase | Pyroglutamyl Chloromethyl Ketone | Active site-directed inactivation.[1] |
| Kinetic Constant (Ki) | 59 µM | Ornithine Decarboxylase | N-ω-chloroacetyl-l-ornithine | Reversible competitive inhibitor.[2] |
Experimental Protocols
The following protocols provide a general framework for using this compound to map the active site of a target enzyme, such as Isoleucyl-tRNA Synthetase.
Protocol 1: Enzyme Inactivation Assay
Objective: To determine the concentration- and time-dependent inactivation of the target enzyme by this compound.
Materials:
-
Purified target enzyme (e.g., Isoleucyl-tRNA Synthetase)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8)
-
Substrates for the enzyme activity assay (e.g., ATP, radiolabeled isoleucine, tRNAIle for IleRS)
-
Quenching solution (e.g., a high concentration of a thiol-containing compound like dithiothreitol or β-mercaptoethanol)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
Pre-incubate the purified enzyme at a known concentration (e.g., 2 µM) in the assay buffer at 37°C.
-
Initiate the inactivation reaction by adding various final concentrations of this compound (e.g., 0.1 mM to 5 mM) to the enzyme solution.
-
At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that will stop the labeling, such as the quenching solution or by diluting it into the enzyme activity assay mixture.
-
Measure the residual enzyme activity using a standard activity assay for the target enzyme.
-
Run a control experiment without this compound to account for any time-dependent loss of enzyme activity.
-
Plot the logarithm of the remaining enzyme activity versus the incubation time to determine the pseudo-first-order rate constant of inactivation (kobs) for each inhibitor concentration.
Protocol 2: Identification of Labeled Residues by Mass Spectrometry
Objective: To identify the specific amino acid residues in the enzyme's active site that are covalently modified by this compound.
Materials:
-
Enzyme inactivated with this compound (from Protocol 1)
-
Urea or guanidinium chloride
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Trypsin or another suitable protease
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the target enzyme with a concentration of this compound sufficient to achieve significant inactivation (e.g., >90%).
-
Remove excess, unbound labeling agent by dialysis or buffer exchange chromatography.
-
Denature the labeled protein using urea or guanidinium chloride.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a protease like trypsin overnight at 37°C.
-
Acidify the peptide mixture with TFA to stop the digestion.
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the known amino acid sequence of the target enzyme, including a modification corresponding to the mass of the N-acetyl-isoleucine group on potential nucleophilic residues (Cys, His, Lys).
-
The identification of a peptide with this specific mass modification will pinpoint the site of covalent labeling.
Mandatory Visualizations
Caption: Experimental workflow for enzyme inactivation and active site labeling.
Caption: Logical relationship of affinity labeling for enzyme inhibition.
References
Application Notes and Protocols for N-Chloroacetyl-dl-isoleucine in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-dl-isoleucine is a derivative of the essential amino acid isoleucine, featuring a reactive chloroacetyl group. This functional group makes it a valuable tool for covalent ligand discovery and targeted protein modification. The chloroacetyl moiety can form a stable thioether bond with nucleophilic residues on proteins, most notably cysteine thiols, under physiological conditions.[1] This irreversible binding allows for the characterization of protein-ligand interactions, identification of novel drug targets, and the development of potent and specific inhibitors.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of a binding assay. The primary application highlighted is its use as a covalent probe to identify and characterize enzymes with reactive cysteine residues in their active or allosteric sites. Isoleucine and its derivatives are known to play roles in various metabolic pathways, including the mTOR signaling pathway which is crucial for cell growth and protein synthesis.[2][3] Therefore, a plausible target for a binding assay could be a hypothetical cysteine-protease involved in a metabolic pathway regulated by amino acid concentrations.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClNO₃ | [] |
| Molecular Weight | 207.65 g/mol | [] |
| CAS Number | 1115-24-8 | [] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | [5] |
Experimental Protocols
Protocol 1: Covalent Binding Assay using a Fluorescence-Based Readout
This protocol describes a method to assess the covalent binding of this compound to a target protein containing a reactive cysteine residue. The assay measures the decrease in the target protein's enzymatic activity upon covalent modification.
Materials:
-
This compound
-
Target Protein (e.g., a cysteine protease)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Fluorogenic substrate for the target protein
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Target Protein Solution: Dilute the target protein in Assay Buffer to a working concentration of 2X the final desired concentration.
-
Incubation:
-
In a 96-well plate, add 50 µL of the 2X target protein solution to each well.
-
Add 1 µL of varying concentrations of this compound stock solution (and a DMSO control) to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation.
-
-
Enzymatic Reaction:
-
Prepare a 2X solution of the fluorogenic substrate in Assay Buffer.
-
Add 50 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the fluorescence signal over time (e.g., every 2 minutes for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 2: Competition Binding Assay
This protocol is designed to identify or characterize non-covalent binders that compete with this compound for the same binding site on the target protein.
Materials:
-
All materials from Protocol 1
-
A known non-covalent inhibitor or a library of test compounds
Procedure:
-
Prepare Solutions: Prepare stock solutions of this compound, the target protein, and the competing compound(s) as described in Protocol 1.
-
Pre-incubation with Competing Compound:
-
In a 96-well plate, add 50 µL of the 2X target protein solution to each well.
-
Add 1 µL of varying concentrations of the competing compound (or DMSO control) to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Incubation with Covalent Probe:
-
Add 1 µL of this compound to each well to a final concentration equal to its IC₅₀ value (determined in Protocol 1).
-
Incubate for an additional 60 minutes at room temperature.
-
-
Enzymatic Reaction and Data Acquisition:
-
Proceed with steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the enzymatic activity for each concentration of the competing compound.
-
Plot the activity as a function of the competitor concentration to determine the concentration at which the competitor prevents the covalent modification by this compound, which can be used to estimate the binding affinity of the competitor.
-
Data Presentation
The following tables represent hypothetical data that could be generated from the described protocols.
Table 1: Inhibition of Target Protein Activity by this compound
| This compound (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.5 | 15.8 |
| 1 | 30.1 |
| 5 | 48.9 |
| 10 | 75.3 |
| 50 | 95.1 |
| 100 | 98.6 |
| IC₅₀ (µM) | 5.5 |
Table 2: Competition Binding Assay Results
| Competitor Compound X (µM) | % Target Protein Activity |
| 0.01 | 95.3 |
| 0.1 | 80.1 |
| 1 | 52.7 |
| 10 | 20.4 |
| 100 | 5.8 |
| Ki (µM) (Calculated) | 0.85 |
Visualizations
Signaling Pathway
Caption: mTOR signaling pathway activated by amino acids.
Experimental Workflow
Caption: Covalent binding assay workflow.
Conclusion
This compound serves as a versatile chemical probe for investigating protein function and identifying potential drug targets. Its ability to form covalent bonds with specific amino acid residues, particularly cysteine, allows for the development of robust and sensitive binding assays. The protocols and data presented here provide a framework for researchers to design and implement experiments aimed at characterizing the interactions of this compound with proteins of interest. The inherent reactivity of the chloroacetyl group necessitates careful experimental design to minimize off-target effects and ensure data reliability.[1] By following these guidelines, researchers can effectively leverage this compound in their drug discovery and chemical biology programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note and Protocol for Monitoring Reaction Kinetics of N-Chloroacetyl-dl-isoleucine Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chloroacetyl-dl-isoleucine is an N-acylated amino acid, a class of compounds with relevance in various fields, including as intermediates in peptide synthesis and potential bioactive molecules. Understanding the stability and degradation kinetics of such compounds is crucial for their application, formulation, and storage. This document provides a detailed protocol for monitoring the decomposition kinetics of this compound in an aqueous solution. The primary reaction monitored is the spontaneous and base-assisted decomposition, which involves dechlorination and decarboxylation.
The decomposition of N-chloro derivatives of branched-chain amino acids, including isoleucine, has been shown to proceed through both a spontaneous and a hydroxide-assisted pathway.[1][2] This decomposition can be effectively monitored using spectrophotometric methods that track the disappearance of the N-chloro compound.[1][2][3] For more detailed analysis and separation of reactants and products, High-Performance Liquid Chromatography (HPLC) serves as a robust analytical technique. This application note outlines protocols for both UV-Vis spectrophotometry and HPLC-based kinetic monitoring.
Reaction Signaling Pathway
The decomposition of this compound is proposed to occur via a concerted mechanism. This pathway involves the simultaneous removal of the chlorine and the carboxyl group, leading to the formation of an unstable imine intermediate. This intermediate is then rapidly hydrolyzed to form an aldehyde (2-methyl-butyraldehyde), an amine, and carbon dioxide.[3] Under alkaline conditions, the aldehyde may further react with excess amino acid to form a Schiff base.[1]
Figure 1: Proposed decomposition pathway of this compound.
Data Presentation
Table 1: Hypothetical Kinetic Data for this compound Decomposition at 25°C
| pH | Initial Concentration (mM) | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t½, s) |
| 7.0 | 1.0 | 1.5 x 10⁻⁴ | 4621 |
| 8.0 | 1.0 | 4.8 x 10⁻⁴ | 1444 |
| 9.0 | 1.0 | 1.6 x 10⁻³ | 433 |
| 9.0 | 0.5 | 1.6 x 10⁻³ | 433 |
| 9.0 | 2.0 | 1.6 x 10⁻³ | 433 |
Note: The rate of decomposition of N-chloro-α-amino acids has been found to be independent of the initial concentrations.[3] The observed rate constant increases with pH, indicating a base-assisted decomposition pathway in addition to the spontaneous one.[1][2]
Table 2: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 0.01 - 2.0 mM (R² > 0.999) |
| Limit of Detection (LOD) | 0.005 mM |
| Limit of Quantitation (LOQ) | 0.01 mM |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Monitoring of Decomposition Kinetics
This protocol describes how to monitor the decomposition of this compound by observing the decrease in absorbance over time. The N-chloro bond exhibits a characteristic UV absorbance that can be monitored to determine the reaction rate.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 7.0, 8.0, 9.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to prevent premature degradation.
-
Reaction Setup:
-
Pre-warm the phosphate buffer of the desired pH to the reaction temperature (e.g., 25°C) in a water bath.
-
Pipette 2.97 mL of the pre-warmed buffer into a quartz cuvette.
-
Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 30 µL of the 10 mM this compound stock solution to the cuvette, resulting in a final concentration of 0.1 mM.
-
Quickly mix the solution by inverting the cuvette (sealed with a cap) or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately start monitoring the absorbance at the wavelength of maximum absorbance (λ_max) for the N-chloro bond (typically in the range of 250-300 nm; this should be determined experimentally by scanning a fresh solution).
-
Record the absorbance at regular time intervals (e.g., every 60 seconds) for a duration sufficient to observe a significant decrease in absorbance (at least 2-3 half-lives).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The reaction follows pseudo-first-order kinetics. The observed rate constant (k_obs) is the negative of the slope of the linear fit to the data.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.
-
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using a Novel N-Chloroacetyl-dl-isoleucine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of proteins is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and dynamics. This document provides detailed application notes and protocols for the use of a novel fluorescent probe, Fluoro-Iso-NCA, for the covalent labeling of proteins. Fluoro-Iso-NCA is a hypothetical fluorescent dye functionalized with an N-Chloroacetyl-dl-isoleucine moiety. The N-chloroacetyl group serves as a reactive handle for the alkylation of nucleophilic amino acid residues, with a strong preference for cysteine thiols under controlled pH conditions. The isoleucine component of the probe may offer unique targeting or binding properties, although the primary labeling mechanism relies on the reactivity of the chloroacetyl group.
The chloroacetyl group reacts with the thiol group of cysteine residues via an S-alkylation reaction, forming a stable thioether bond.[1][2] While other residues such as methionine, histidine, and lysine can also react with haloacetyl compounds, the high nucleophilicity of the cysteine thiol allows for selective labeling at optimized pH.[1][2] These application notes will focus on the selective labeling of cysteine residues.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Protein | - | Protein to be labeled |
| Fluoro-Iso-NCA | - | Fluorescent labeling reagent |
| Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5) | Standard lab supplier | Maintain pH for labeling reaction |
| Reducing Agent (e.g., TCEP-HCl) | Standard lab supplier | Reduce disulfide bonds in the protein |
| Quenching Reagent (e.g., L-cysteine or N-acetyl-cysteine) | Standard lab supplier | Stop the labeling reaction |
| Desalting Columns (e.g., PD-10) | Standard lab supplier | Buffer exchange and removal of excess reagents |
| Purification System (e.g., FPLC with size-exclusion or ion-exchange column) | Standard lab supplier | Purify the labeled protein |
| Mass Spectrometer (e.g., ESI-MS) | - | Characterize the labeled protein |
| Spectrophotometer | - | Determine protein and dye concentrations |
Experimental Protocols
Protein Preparation
-
Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris) or thiols, exchange it into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2) using a desalting column.
-
Reduction of Disulfide Bonds: To ensure the availability of free cysteine thiols for labeling, reduce any disulfide bonds in the protein.
-
Add a 10-fold molar excess of a reducing agent like TCEP-HCl to the protein solution.
-
Incubate at room temperature for 1 hour.
-
Note: If using DTT as the reducing agent, it must be removed prior to labeling, as it will react with the Fluoro-Iso-NCA probe. TCEP does not need to be removed before reacting with haloacetyl derivatives.[2]
-
Labeling Reaction
-
Reagent Preparation: Prepare a stock solution of Fluoro-Iso-NCA in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
Reaction Setup:
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Add the Fluoro-Iso-NCA stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye. The optimal molar ratio should be determined empirically for each protein.
-
Protect the reaction mixture from light to prevent photobleaching of the fluorescent dye.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C. The optimal reaction time may vary depending on the protein and should be determined experimentally.
Quenching the Reaction
-
Add a quenching reagent, such as L-cysteine or N-acetyl-cysteine, to a final concentration of 10-100 mM to consume any unreacted Fluoro-Iso-NCA.
-
Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
-
Remove excess, unreacted dye and the quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer.
-
For higher purity, further purification using FPLC with a size-exclusion or ion-exchange chromatography column is recommended. The choice of column will depend on the properties of the target protein.
Characterization of the Labeled Protein
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the fluorescent dye (λmax, specific to the fluorophore).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
Aₘₐₓ is the absorbance of the labeled protein at the dye's λmax.
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
Dye Concentration (M) = Aₘₐₓ / ε_dye
where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
Calculate the DOL:
DOL = Dye Concentration / Protein Concentration
Mass Spectrometry Analysis
To confirm covalent modification and determine the precise location of the label, the purified protein should be analyzed by mass spectrometry (e.g., ESI-MS). An increase in the protein's molecular weight corresponding to the mass of the Fluoro-Iso-NCA probe will confirm successful labeling. Tandem mass spectrometry (MS/MS) of proteolytic digests can identify the specific cysteine residue(s) that have been modified.
Quantitative Data Presentation
The following tables should be used to summarize the quantitative data from the labeling experiments.
Table 1: Spectrophotometric Analysis and Degree of Labeling (DOL)
| Sample | Protein Concentration (mg/mL) | A₂₈₀ | Aₘₐₓ | Calculated Protein Conc. (µM) | Calculated Dye Conc. (µM) | Degree of Labeling (DOL) |
| Labeled Protein (Batch 1) | ||||||
| Labeled Protein (Batch 2) | ||||||
| Unlabeled Protein (Control) | N/A | N/A | N/A |
Table 2: Mass Spectrometry Analysis
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Confirmation of Labeling |
| Unlabeled Protein | N/A | N/A | ||
| Labeled Protein |
Visualizations
Caption: Experimental workflow for fluorescent labeling of proteins.
Caption: Hypothetical signaling pathway involving a labeled protein.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Chloroacetyl-dl-isoleucine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Chloroacetyl-dl-isoleucine. Our aim is to help you optimize your reaction yield and purity through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is primarily achieved through the N-acylation of the amino acid dl-isoleucine using chloroacetyl chloride. This reaction forms a stable amide bond. The process is typically conducted in an alkaline aqueous solution to deprotonate the amino group of isoleucine, thereby increasing its nucleophilicity and facilitating the reaction with the electrophilic chloroacetyl chloride.
Q2: I am experiencing a low yield of this compound. What are the common causes and how can I troubleshoot this?
Low yield is a frequent issue that can arise from several factors. Here are the primary causes and their solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration. Ensure that the chloroacetyl chloride was added dropwise to prevent localized high concentrations and potential side reactions.
-
-
Incorrect pH: The pH of the reaction mixture is critical.
-
Solution: Maintain the pH of the reaction mixture between 8 and 9.[1] This range is optimal for keeping the amino group of isoleucine deprotonated and nucleophilic without promoting significant hydrolysis of the chloroacetyl chloride. Use a reliable pH meter and have a base solution (like sodium hydroxide or sodium bicarbonate) ready for adjustments.
-
-
Suboptimal Temperature: Temperature plays a crucial role in both reaction rate and the prevalence of side reactions.
-
Solution: The reaction should be carried out at a reduced temperature, typically between 0-5°C, especially during the addition of the highly reactive chloroacetyl chloride.[1] This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with water, a common side reaction that consumes the acylating agent.
-
Solution: Add the chloroacetyl chloride slowly and beneath the surface of the reaction mixture if possible. Maintaining a low temperature also helps to suppress the rate of hydrolysis.
-
-
Reagent Purity and Stoichiometry: The purity and molar ratio of your reactants are key.
-
Solution: Use high-purity dl-isoleucine and chloroacetyl chloride. A slight excess (around 1.1 equivalents) of chloroacetyl chloride is often used to ensure the complete conversion of the amino acid.
-
Q3: My final product is impure. What are the likely impurities and how can I remove them?
Common impurities include unreacted dl-isoleucine, chloroacetic acid (from the hydrolysis of chloroacetyl chloride), and potentially di-acylated byproducts.
-
Purification Strategies:
-
Precipitation and Recrystallization: this compound can often be precipitated from the reaction mixture by acidification.[1] The crude product can then be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
-
Extraction: If the product is soluble in the aqueous medium, it can be extracted using an organic solvent like ethyl acetate.[2] Subsequent washing of the organic layer with a dilute acid can help remove any unreacted isoleucine.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.
-
Q4: How can I minimize the risk of racemization during the synthesis?
The electron-withdrawing nature of the chloroacetyl group can make the alpha-hydrogen of the isoleucine moiety slightly acidic, creating a risk of racemization, especially at elevated temperatures.[1]
-
Mitigation Strategies:
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the synthesis of this compound.
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (Isoleucine:Chloroacetyl Chloride) | 1 : 1.1 | A slight excess of the acylating agent drives the reaction to completion. |
| Reaction Temperature | 0 - 5 °C | Critical for minimizing side reactions and racemization.[1] |
| pH of Reaction Mixture | 8 - 9 | Maintains the nucleophilicity of the amino group while minimizing hydrolysis of chloroacetyl chloride.[1] |
| Reaction Time | 1 - 2 hours | Monitor by TLC to determine the optimal time for your specific setup.[1] |
| Typical Yield (Direct Acylation) | 70 - 85% | This is the expected yield for the direct acylation method under optimized conditions.[1] |
| Typical Purity (after purification) | >95% | Achievable with standard purification techniques like recrystallization.[1] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (for extraction, if needed)
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Preparation of Isoleucine Solution: In a round-bottom flask, dissolve dl-isoleucine in deionized water. Cool the flask in an ice bath to 0-5°C.
-
pH Adjustment: While stirring, slowly add a solution of sodium hydroxide or sodium bicarbonate to the isoleucine solution until the pH reaches and is stable between 8 and 9.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cold, stirring isoleucine solution using a dropping funnel over a period of 30-60 minutes. Monitor the pH and add more base as needed to maintain it in the 8-9 range.
-
Reaction: Continue to stir the reaction mixture in the ice bath for 1-2 hours after the addition of chloroacetyl chloride is complete.
-
Monitoring: Check the reaction progress by taking a small aliquot and analyzing it by TLC to ensure the consumption of the starting material.
-
Product Isolation (Precipitation): Once the reaction is complete, slowly acidify the mixture with hydrochloric acid to a pH of approximately 2-3. The this compound should precipitate out as a white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water or a hot water/ethanol mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration and dry them under vacuum.
Visualizing the Process and Troubleshooting
To further aid in understanding the experimental workflow and troubleshooting common issues, the following diagrams are provided.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound reaction yield.
References
troubleshooting low solubility of N-Chloroacetyl-dl-isoleucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with N-Chloroacetyl-dl-isoleucine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have limited solubility in aqueous solutions due to the hydrophobic nature of the isoleucine side chain. The N-chloroacetyl group adds some polarity, but the overall molecule retains significant non-polar character. Its solubility is generally better in organic solvents. For instance, a similar compound, N-acetyl-L-isoleucine, is soluble in organic solvents like DMF, DMSO, and ethanol.[1]
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: The low aqueous solubility is primarily due to the non-polar branched alkyl side chain of isoleucine, which limits favorable interactions with water. At or near its isoelectric point, the molecule will have its lowest solubility in aqueous media.[2][3]
Q3: Can I improve aqueous solubility by adjusting the pH?
A3: Yes, pH adjustment can significantly improve solubility. This compound has a carboxylic acid group, which can be deprotonated to form a more soluble carboxylate salt at basic pH (typically pH > 8). Conversely, at acidic pH, the amide group could potentially be protonated, but altering the pH to the basic side is generally a more effective strategy for this type of molecule.[2][4]
Q4: What organic solvents are recommended for dissolving this compound?
A4: Based on data for the closely related N-acetyl-L-isoleucine, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective.[1] Polar protic solvents like ethanol can also be used.[1] A similar compound, N-Chloroacetyl DL-Homocysteine Thiolactone, is also reported to be slightly soluble in DMSO and methanol.[]
Q5: Will heating the solution help improve solubility?
A5: Gentle warming can increase the rate of dissolution and the solubility of the compound. However, excessive heat should be avoided as it may lead to degradation of the N-chloroacetyl group, which is a reactive moiety. It is advisable to warm the solution gently (e.g., to 30-40°C) and monitor for any signs of degradation.[4]
Troubleshooting Guide for Low Solubility
If you are encountering low solubility with this compound, follow these troubleshooting steps:
Step 1: Initial Assessment and Solvent Selection
-
Problem: The compound is not dissolving in the desired solvent.
-
Recommendation: Start with an appropriate solvent based on the desired experimental conditions. For stock solutions, polar organic solvents are recommended. For aqueous experimental media, the use of a co-solvent or pH adjustment will likely be necessary.
Step 2: Organic Solvent Systems
-
Protocol:
-
Attempt to dissolve this compound in DMF, DMSO, or ethanol.
-
If solubility is still limited, gentle warming (30-40°C) or sonication can be applied.
-
Prepare a concentrated stock solution in the chosen organic solvent. This stock can then be added to your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough not to affect the experiment (typically <1%).
-
Step 3: Aqueous Systems - pH Adjustment
-
Protocol:
-
Create a slurry of this compound in your aqueous buffer.
-
Slowly add a base (e.g., 1 M NaOH) dropwise while stirring to raise the pH.
-
Monitor the pH and observe for dissolution. The compound should become more soluble as the carboxylic acid is converted to its carboxylate salt.
-
Once dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be aware that the compound may precipitate if you approach its isoelectric point.
-
Step 4: Co-solvent Systems
-
Protocol:
-
If direct dissolution in an aqueous buffer is not feasible, prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol) as described in Step 2.
-
Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized precipitation.
-
Ensure the final concentration of the organic co-solvent is compatible with your experimental system.
-
Quantitative Solubility Data
The following table summarizes the solubility of the structurally similar compound, N-acetyl-L-isoleucine, which can be used as a reference.
| Solvent | Solubility (mg/mL) |
| DMF (Dimethylformamide) | 20[1] |
| Ethanol | 20[1] |
| DMSO (Dimethyl sulfoxide) | 14[1] |
| PBS (pH 7.2) | 5[1] |
Experimental Protocols
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tubes
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no solid particles remaining.
-
Store the stock solution at -20°C or as recommended on the product datasheet.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: N-Chloroacetyl-dl-isoleucine Side Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Chloroacetyl-dl-isoleucine. The information provided will help you anticipate and troubleshoot potential side reactions with amino acids during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
The primary reaction of this compound is the alkylation of nucleophilic amino acid side chains. The electrophilic carbon of the chloroacetyl group is susceptible to attack by various nucleophiles present in protein and peptide structures. The most significant side reactions occur with cysteine, lysine, and histidine residues.
Q2: Which amino acid side chains are most reactive towards this compound?
The reactivity of amino acid side chains towards this compound follows a general hierarchy based on the nucleophilicity of the side chain at a given pH.
-
Cysteine: The thiol group of cysteine is the most reactive nucleophile, readily forming a stable thioether bond.
-
Lysine: The ε-amino group of lysine is also highly reactive, leading to the formation of a secondary amine.
-
Histidine: The imidazole ring of histidine can be alkylated, with the reactivity being pH-dependent.
-
Methionine: The thioether in methionine can also undergo alkylation, although it is generally less reactive than cysteine.
Q3: How does pH affect the rate of side reactions?
The pH of the reaction medium is a critical factor. For a side reaction to occur, the nucleophilic group on the amino acid side chain must be in its deprotonated state.
-
Cysteine: The thiol group (pKa ~8.5) is significantly more reactive as the thiolate anion. Reactions are therefore faster at neutral to slightly alkaline pH.
-
Lysine: The ε-amino group (pKa ~10.5) is predominantly protonated at neutral pH. Side reactions with lysine are more favorable at alkaline pH where the amino group is deprotonated.
-
Histidine: The imidazole ring (pKa ~6.0) is more nucleophilic when deprotonated. Reactions with histidine are therefore favored at pH values above 6.0.
Q4: What are the expected products of these side reactions?
The primary products are the result of the alkylation of the amino acid side chain by the N-chloroacetyl group. This results in a covalent modification of the amino acid residue.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of multiple unexpected adducts. | Non-specific reactions with multiple amino acid residues. | Optimize the reaction pH to favor the desired reaction and minimize side reactions. For example, if targeting a specific cysteine, perform the reaction at a pH closer to 7, where the cysteine thiol is more reactive than the lysine amine. |
| Formation of a product with a mass increase of +58 Da. | Alkylation of a nucleophilic amino acid side chain by the chloroacetyl group (CH₂Cl) being replaced by the side chain, with the loss of HCl. | Confirm the identity of the modified residue using tandem mass spectrometry (MS/MS). The specific fragmentation pattern will help identify the site of modification. |
| Reaction is slow or incomplete. | Suboptimal pH for the targeted reaction. | Adjust the pH of the reaction buffer to ensure the target nucleophile is in its more reactive, deprotonated form. |
| Difficulty in separating the desired product from side products. | Similar physicochemical properties of the main product and byproducts. | Utilize high-resolution analytical techniques such as HPLC with a shallow gradient or 2D-LC. Mass spectrometry can further aid in distinguishing between isomers. |
Quantitative Data Summary
While specific kinetic data for this compound is limited in the literature, the relative reactivity of amino acid side chains with chloroacetylating agents can be summarized. One study on chloroacetyl-modified tripeptides reacting with a thiol-containing molecule (BSH) provides a semi-quantitative measure of reactivity.
| Amino Acid Residue in Peptide | Reactivity with Thiol-containing Molecule |
| Arginine (Arg) | High |
| Lysine (Lys) | High |
| Histidine (His) | High |
| Other 14 standard amino acids | No reaction observed under the tested conditions[1] |
This table is based on the reaction of chloroacetyl-modified tripeptides with mercaptoundecahydrododecaborate (BSH) and indicates the high reactivity of basic amino acid residues.[1]
Experimental Protocols
Protocol 1: Monitoring Side Reactions using HPLC-MS
This protocol outlines a general method for the detection and identification of side reaction products.
1. Sample Preparation: a. Perform the reaction of this compound with your peptide or protein of interest under the desired experimental conditions (e.g., varying pH, temperature, and reaction time). b. At different time points, quench a small aliquot of the reaction mixture by adding a suitable quenching agent (e.g., a final concentration of 10-20 mM DTT or β-mercaptoethanol if the target is not a thiol). Acidifying the solution with formic acid to ~pH 3 can also effectively stop the reaction. c. If necessary, desalt the sample using a C18 ZipTip or a similar solid-phase extraction method.
2. HPLC Separation: a. Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% acetonitrile in water with 0.1% formic acid. d. Gradient: Develop a suitable gradient to separate the unreacted starting materials, the desired product, and potential side products. A shallow gradient (e.g., 5-60% B over 30 minutes) is recommended for complex mixtures. e. Flow Rate: 0.2-0.4 mL/min. f. Detection: UV detection at 214 nm and 280 nm.
3. Mass Spectrometry Analysis: a. Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. b. Mass Analyzer: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ions. c. Data Acquisition: Acquire data in both full scan mode (to identify all species) and tandem MS (MS/MS) mode on the detected parent ions to obtain fragmentation data for structural elucidation. d. Data Analysis: Look for mass shifts corresponding to the addition of the acetyl-isoleucine moiety (+129.08 Da) to the side chains of reactive amino acids. For example, the mass of a cysteine-adduct would be the mass of the original peptide + 129.08 Da. Use MS/MS fragmentation data to pinpoint the exact site of modification.
Visualizations
Caption: General pathway of side reactions.
Caption: Experimental workflow for analysis.
Caption: Relative reactivity of amino acids.
References
Technical Support Center: Improving the Specificity of N-Chloroacetyl-dl-isoleucine Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein labeling experiments with N-Chloroacetyl-dl-isoleucine.
Frequently Asked Questions (FAQs)
Q1: What is the primary target residue for this compound labeling?
The reactive moiety of this compound is the chloroacetyl group. This group is an electrophile that primarily targets nucleophilic side chains of amino acids in proteins. The most reactive amino acid residue at neutral to slightly alkaline pH is cysteine due to the high nucleophilicity of its thiolate anion. While the isoleucine component of the reagent gives it specific physicochemical properties, it is the chloroacetyl group that forms a stable thioether bond with the sulfhydryl group of cysteine.
Q2: What are the potential off-target residues for this compound?
Off-target labeling is a common concern with chloroacetyl-based reagents. The primary off-target residues include:
-
Methionine: The thioether side chain of methionine can be alkylated, especially under acidic conditions (pH 2-5).
-
Lysine: The ε-amino group of lysine becomes increasingly nucleophilic at alkaline pH, leading to potential off-target labeling.
-
Histidine: The imidazole ring of histidine can also be a target for alkylation.
-
Aspartate and Glutamate: The carboxyl groups of these residues are less common targets but can be modified under certain conditions.
-
N-terminus: The α-amino group of the protein's N-terminus can also react, particularly at alkaline pH.
Q3: How does the stereochemistry of the "dl-isoleucine" affect the labeling reaction?
This compound is a racemic mixture, containing both D and L isomers of isoleucine. In the context of targeting nucleophilic amino acid residues via the chloroacetyl group, the stereochemistry of the isoleucine carrier is generally not expected to significantly influence the specificity of the chemical reaction itself. However, in biological systems where specific enzymatic recognition or binding pocket interactions are involved, the different isomers might exhibit different behaviors. For general protein labeling, the primary determinant of reactivity is the accessibility and nucleophilicity of the target residue on the protein surface.
Q4: Can the isoleucine side chain cause steric hindrance?
The branched side chain of isoleucine could potentially introduce steric hindrance, which might influence the accessibility of the reactive chloroacetyl group to the target residue on the protein. This could, in some cases, lead to a lower labeling efficiency compared to a reagent with a smaller amino acid carrier like N-chloroacetyl-glycine. However, this effect is highly dependent on the local environment of the target residue within the protein's three-dimensional structure.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Causes | Troubleshooting Steps |
| Insufficient Reagent: The molar excess of this compound may be too low. | Increase the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal concentration (e.g., 10-fold, 20-fold, 50-fold molar excess). |
| Short Reaction Time: The incubation time may not be sufficient for the reaction to reach completion. | Increase the reaction time. Monitor the reaction progress over a time course to determine the optimal duration. |
| Suboptimal pH: The pH of the reaction buffer may not be optimal for the target residue. For cysteine labeling, a pH of 7.2-8.0 is generally recommended to ensure the thiol group is sufficiently nucleophilic. | Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific protein. |
| Inaccessible Target Residues: Cysteine residues may be oxidized (forming disulfide bonds) or buried within the protein structure. | If targeting cysteines, consider pre-treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Note: DTT should be removed before adding the chloroacetyl reagent as it will react with it. |
| Reagent Degradation: this compound may be unstable in your buffer over long incubation times. | Prepare fresh solutions of the labeling reagent immediately before use. |
Problem 2: Poor Specificity (Off-Target Labeling)
| Possible Causes | Troubleshooting Steps |
| High Reagent Concentration: A high molar excess of the labeling reagent can lead to non-specific modifications. | Reduce the molar excess of this compound. Use the lowest concentration that provides efficient labeling of the target residue. |
| Incorrect pH: Alkaline pH (above 8.5) increases the nucleophilicity of other residues like lysine and the N-terminus, leading to off-target reactions. | Carefully control the pH of the reaction buffer. For cysteine-specific labeling, maintain a pH between 7.2 and 8.0. |
| Prolonged Reaction Time or Elevated Temperature: Longer reaction times and higher temperatures can increase the likelihood of off-target labeling. | Conduct a time-course experiment to find the shortest reaction time required for efficient on-target labeling. Perform the reaction at room temperature or 4°C. |
| Presence of Highly Reactive Residues: Your protein may have other highly accessible and nucleophilic residues that compete with your intended target. | Use mass spectrometry to identify off-target modification sites. If possible, consider site-directed mutagenesis to remove highly reactive, non-essential residues. |
Problem 3: Protein Precipitation During or After Labeling
| Possible Causes | Troubleshooting Steps |
| Over-labeling: The addition of multiple chloroacetyl-isoleucine labels can alter the protein's surface charge and hydrophobicity, leading to aggregation. | Decrease the molar ratio of the labeling reagent to the protein. |
| pH Shift: Drastic shifts in pH during the reaction can cause the protein to reach its isoelectric point, where it is least soluble. | Ensure your reaction is well-buffered. |
| Solvent-Induced Denaturation: If this compound is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause denaturation. | Keep the volume of the organic solvent to a minimum (typically below 10% of the total reaction volume). |
Data Presentation
Table 1: Experimental Parameters for Optimizing this compound Labeling
| Parameter | Range to Test | Recommended Starting Condition | Your Optimal Condition |
| Molar Excess of Reagent | 10x - 100x | 20x | |
| pH | 6.5 - 8.5 | 7.4 | |
| Reaction Time (hours) | 1 - 24 | 2 | |
| Temperature (°C) | 4 - 37 | Room Temperature | |
| Protein Concentration (mg/mL) | 0.5 - 5 | 1 |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the purified protein in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines like Tris if you want to minimize off-target labeling of lysines.
-
If targeting cysteine residues that may be in disulfide bonds, pre-treat the protein with 1-5 mM TCEP for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO).
-
Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature or 4°C for the optimized duration (e.g., 2 hours), with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent with a free thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration that is in large excess of the initial chloroacetyl reagent concentration (e.g., 10-20 mM).
-
-
Removal of Excess Reagent:
-
Remove the unreacted labeling reagent and quenching agent by size-exclusion chromatography, dialysis, or buffer exchange.
-
-
Analysis of Labeling:
-
Confirm labeling and determine the extent of modification using techniques such as SDS-PAGE (if the label is fluorescent or tagged) or mass spectrometry.
-
Identify the specific labeled residues using mass spectrometry-based peptide mapping.
-
Mandatory Visualization
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for this compound labeling.
N-Chloroacetyl-dl-isoleucine stability and storage conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Chloroacetyl-dl-isoleucine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this reagent. Our goal is to move beyond simple instructions and offer a deeper understanding of the "why" behind our recommended procedures, enabling you to ensure the integrity of your experiments.
Technical Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1115-24-8 | [1][2] |
| Molecular Formula | C₈H₁₄ClNO₃ | [2][3] |
| Molecular Weight | 207.65 g/mol | [4][2] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Purity | Typically ≥98% | [4] |
| Melting Point | ~158 - 160 °C (Note: Related compounds show decomposition at higher temps) | [7] |
| Solubility | Soluble in water, though it readily hydrolyzes. Soluble in alcohols. | [8] |
Part 1: Stability and Storage - Frequently Asked Questions
This section addresses the most common questions regarding the stability and proper storage of this compound. The primary stability concern for this compound is its susceptibility to hydrolysis due to the reactive chloroacetyl group.
Q1: What are the ideal long-term storage conditions for this compound?
Answer: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1]
-
Causality Explained: The chloroacetyl group is an electrophilic moiety, making it susceptible to nucleophilic attack by water (hydrolysis). Lowering the temperature significantly reduces the rate of this degradation reaction. Storing under an inert atmosphere displaces ambient moisture and oxygen, further protecting the compound. The product's safety data sheet explicitly states it "Hydrolyses readily" and recommends keeping it away from water.
Q2: My container of this compound was left at room temperature for a weekend. Is it still usable?
Answer: It depends on the ambient humidity and the integrity of the container's seal. While some suppliers suggest room temperature storage is acceptable for short periods, the primary risk is moisture exposure.[1] If the compound is a free-flowing powder with no signs of clumping or discoloration, it is likely still usable for non-critical applications. However, for sensitive experiments requiring high purity, we recommend performing a quality control check (see Part 3) or using a fresh vial.
-
Expert Insight: The rate of hydrolysis is dependent on both temperature and the concentration of water. Even small amounts of atmospheric moisture can initiate degradation over time. A tightly sealed container is your best defense against this.
Q3: Can I prepare a stock solution of this compound? If so, what solvent should I use and how long will it be stable?
Answer: Preparing stock solutions is generally not recommended due to the compound's high reactivity in protic solvents.
-
Aqueous Solutions: Avoid aqueous buffers or water as solvents. The compound will readily hydrolyze, breaking down into chloroacetic acid and dl-isoleucine. This degradation is rapid and will compromise your experiments.
-
Aprotic Solvents: If a solution is absolutely necessary, use a dry, aprotic solvent such as anhydrous DMF or DMSO. Prepare the solution immediately before use and do not store it.
-
Trustworthiness Principle: The most reliable protocol is to weigh out the required amount of solid compound for each experiment. This eliminates solution stability as a variable and ensures the concentration and purity of your reagent are as expected.
Potential Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis.
Caption: Hydrolysis of this compound.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues that may arise during the use of this compound.
Q4: My reaction yield is inconsistent or lower than expected. Could the reagent be the problem?
Answer: Yes, reagent instability is a common cause of poor reaction outcomes. If you suspect the integrity of your this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yields.
Q5: I see an unexpected peak in my LC-MS analysis corresponding to the mass of isoleucine. What is the cause?
Answer: The presence of a peak corresponding to isoleucine (MW: 131.17 g/mol ) is a strong indicator that your this compound has undergone hydrolysis.[9] This can happen either during storage (if exposed to moisture) or during your experimental workup if aqueous solutions are used. Review your storage conditions and experimental protocol to identify potential points of water introduction.
Part 3: Quality Control Protocol
To ensure the reliability of your experiments, you can assess the purity of this compound using High-Performance Liquid Chromatography (HPLC).
Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for assessing purity. The exact conditions may need to be optimized for your specific equipment.
Objective: To separate the parent compound from potential degradation products like isoleucine.
1. Materials:
- This compound sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Trifluoroacetic Acid (TFA)
- C18 reversed-phase HPLC column
2. Sample Preparation:
- Accurately weigh ~1 mg of this compound.
- Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. This mixture provides a balance of solubility while minimizing immediate hydrolysis for the sake of the analysis.
- Crucially, analyze the sample immediately after preparation.
3. HPLC Conditions:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 210 nm
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |
4. Data Analysis:
- Expected Result: A pure sample should show one major peak. The retention time will be longer than that of the more polar degradation product, isoleucine.
- Interpretation: The presence of a significant secondary peak, especially at an earlier retention time, suggests degradation. Calculate the peak area percentage to estimate purity.
Part 4: Safety and Handling
This compound and its parent compound class are hazardous. Strict adherence to safety protocols is mandatory.
Handling Workflow
Caption: Recommended workflow for safe handling and storage.
Q6: What are the main hazards of this compound?
Answer: Based on safety data sheets for N-chloroacetylated compounds and related reagents, the primary hazards are:
-
Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.[10]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Q7: What should I do in case of accidental exposure?
Answer: Immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[7][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or poison center.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Always consult the material's specific Safety Data Sheet (SDS) before handling and have it readily available.[7][10]
References
- 1. 1115-24-8|Chloroacetyl-DL-isoleucine|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C8H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Page loading... [guidechem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. fishersci.com [fishersci.com]
- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
preventing non-specific binding of N-Chloroacetyl-dl-isoleucine
Welcome to the technical support center for N-Chloroacetyl-dl-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive small molecule containing a chloroacetyl group. This functional group makes it a covalent probe capable of forming stable thioether bonds with nucleophilic amino acid residues on proteins, primarily cysteine and to a lesser extent methionine.[1] Its primary applications are in chemical biology and drug discovery, including:
-
Covalent Inhibition: Irreversibly inhibiting the function of target proteins.[2]
-
Activity-Based Protein Profiling (ABPP): Identifying and profiling the activity of enzymes in complex biological samples.[1][3]
-
Target Identification and Validation: Covalently labeling proteins to facilitate their identification and confirm target engagement.[2]
Q2: What causes non-specific binding of this compound?
A2: Non-specific binding (NSB) of this compound can occur through several mechanisms:[4]
-
Hydrophobic Interactions: The isoleucine side chain can lead to non-specific binding to hydrophobic surfaces on microplates, beads, or proteins.
-
Electrostatic Interactions: The molecule may interact with charged surfaces or residues on proteins.[4]
-
Covalent Off-Target Binding: The reactive chloroacetyl group can covalently bind to accessible nucleophilic residues on abundant, non-target proteins.
Q3: Why is it critical to prevent non-specific binding?
A3: Preventing non-specific binding is crucial for obtaining accurate and reproducible results. High NSB can lead to:
-
False Positives: Signal generation from binding to unintended targets.
-
High Background: Increased noise in assays, which can mask the true signal from the target of interest.[5]
-
Depletion of the Probe: Reduction in the effective concentration of this compound available to bind the intended target.
-
Inaccurate Kinetic Measurements: Erroneous calculation of binding affinities and kinetic parameters.[6]
Troubleshooting Guides
Issue 1: High background signal in plate-based assays (e.g., ELISA, activity assays)
This is often indicative of this compound binding to the surfaces of the microplate wells or to non-target proteins.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer Conditions | Optimize buffer pH to be near the pI of the target protein to minimize charge-based interactions.[6] Screen a range of salt concentrations (e.g., 50-500 mM NaCl) to reduce electrostatic interactions.[6] | Reduced background signal due to minimized non-specific electrostatic interactions. |
| Insufficient Blocking | Use a blocking agent to saturate non-specific binding sites on the plate surface. Common choices include Bovine Serum Albumin (BSA), Casein, or non-fat dry milk.[7][8] Incubate with the blocking agent for at least 1-2 hours at room temperature or overnight at 4°C.[9] | A significant decrease in background signal as the blocking agent prevents the probe from adhering to the plastic surface. |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween-20 (0.05-0.1%), to the assay and wash buffers.[9] | Reduced background by disrupting non-specific hydrophobic interactions between the probe and the plate surface or other proteins. |
| Probe Concentration Too High | Perform a titration of this compound to determine the optimal concentration that provides a good signal-to-noise ratio. | Identification of the lowest effective concentration, minimizing background while maintaining a robust signal. |
Issue 2: Identification of numerous off-target proteins in proteomic experiments (e.g., ABPP)
This suggests that the probe is reacting with many proteins other than the intended target.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Probe Reactivity | Optimize the incubation time and temperature. Shorter incubation times and lower temperatures can reduce the extent of off-target labeling. | Increased specificity for the target of interest, with fewer off-target proteins identified. |
| Probe Concentration | Lower the concentration of this compound used for labeling. | A decrease in the number of identified off-target proteins, as lower concentrations favor binding to higher-affinity sites. |
| Competition with Endogenous Ligands | If the target protein has a known endogenous ligand, pre-incubating the sample with this ligand can help to confirm on-target binding. | A reduction in the labeling of the target protein, while off-target labeling remains unchanged. |
| Inadequate Washing | Increase the number and stringency of wash steps after probe labeling to remove unbound and weakly bound probe. | Reduced background and removal of non-covalently bound probe, leading to a cleaner list of specifically labeled proteins. |
Quantitative Data Summary
The effectiveness of different blocking agents can vary depending on the assay system. The following table provides a summary of commonly used blocking agents and their typical working concentrations.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[10] | Readily available, relatively inexpensive, effective for many applications. | Can sometimes cross-react with antibodies. Not ideal for assays detecting phosphoproteins.[10] |
| Casein/Non-fat Dry Milk | 1-5% (w/v)[7][10] | Inexpensive, highly effective at blocking.[7] | Contains phosphoproteins and biotin, which can interfere with certain assays. May mask some epitopes.[10] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian proteins. | Can be less effective than BSA or milk in some cases. |
| Polyethylene Glycol (PEG) | 1-3% (w/v) | Protein-free, useful for assays where protein-based blockers interfere. | May not be as effective as protein-based blockers. |
| Normal Serum | 5-10% (v/v) | Very effective at reducing background from antibody cross-reactivity. | Expensive, must be from the same species as the secondary antibody to avoid cross-reactivity. |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding in a 96-Well Plate Assay
-
Coating (if applicable): Coat the wells with your target protein or antibody in an appropriate coating buffer. Incubate as required.
-
Washing: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Assay: Add your samples and this compound diluted in an optimized assay buffer (which may also contain a blocking agent and/or surfactant).
-
Incubation: Incubate for the desired time and temperature.
-
Washing: Perform a final, more stringent wash (e.g., 5 washes) to remove unbound probe.
-
Detection: Proceed with the detection step appropriate for your assay.
Protocol 2: Workflow for Activity-Based Protein Profiling (ABPP) to Minimize NSB
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) without detergents that might interfere with labeling.
-
Probe Incubation: Incubate the proteome with this compound at various concentrations and for different durations to optimize the signal-to-noise ratio.
-
Click Chemistry (if using a tagged probe): If your this compound is modified with a bioorthogonal handle (e.g., an alkyne), perform the click reaction to attach a reporter tag (e.g., biotin-azide).[11]
-
Protein Precipitation: Precipitate the proteins to remove excess probe and reagents.
-
Enrichment: Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the labeled proteins.
-
Washing: Perform extensive washes of the beads with buffers of increasing stringency (e.g., varying salt concentrations and detergents) to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using a protease like trypsin.[11]
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the labeled proteins and the specific sites of modification.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. neb.com [neb.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Chloroacetyl-dl-isoleucine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Chloroacetyl-dl-isoleucine. It includes frequently asked questions, a detailed troubleshooting guide, and robust experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the N-acylation of dl-isoleucine with chloroacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve using an aqueous basic solution to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3]
Q2: Why is a base necessary in this reaction?
A2: A base, such as sodium hydroxide or sodium bicarbonate, is crucial for several reasons. Firstly, it neutralizes the HCl generated during the reaction, which would otherwise protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction. Secondly, maintaining an optimal pH (typically around 8-10) is essential for the reaction to proceed efficiently.[1][4]
Q3: What are the primary competing side reactions?
A3: The main side reaction is the hydrolysis of the highly reactive chloroacetyl chloride to chloroacetic acid.[5] This is particularly prevalent in aqueous solutions and at higher pH values. Another potential, though less common, issue could be the formation of diacylated products under forcing conditions.
Q4: What is the role of the chloroacetyl group in the final product?
A4: The chloroacetyl group is a reactive handle. The chlorine atom can be readily displaced by nucleophiles, making this compound a useful intermediate for synthesizing more complex molecules, such as modified peptides or drug candidates.[2]
Q5: Can I use a different acylating agent?
A5: While chloroacetyl chloride is the most direct reagent, chloroacetic anhydride could also be used. Using chloroacetic acid would require a coupling agent (like DCC or EDC) to activate the carboxyl group, which adds complexity to the procedure.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established methods for the N-chloroacetylation of similar amino acids.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve dl-isoleucine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq) or a saturated solution of NaHCO₃. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: In a separate flask, dissolve chloroacetyl chloride (1.1-1.2 eq) in an equal volume of an organic solvent like DCM. Add this solution dropwise to the vigorously stirring amino acid solution while maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the mixture back to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers.
-
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Quantitative Data for this compound
| Property | Value |
|---|---|
| CAS Number | 1115-24-8 |
| Molecular Formula | C₈H₁₄ClNO₃ |
| Molecular Weight | 207.65 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Purity (Typical) | >98.0% |
Table 2: Typical Reaction Parameters for N-Acylation of Amino Acids
| Parameter | Recommended Value/Range | Rationale |
|---|---|---|
| Temperature | 0-5 °C (addition), Room Temp (reaction) | Minimizes hydrolysis of chloroacetyl chloride during addition. |
| pH | 8-10 | Balances amine nucleophilicity and acyl chloride stability. |
| Equivalents of Base | 2.0 - 2.2 | Neutralizes HCl byproduct and maintains pH. |
| Equivalents of Acylating Agent | 1.1 - 1.2 | Ensures complete consumption of the limiting amino acid. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low yield of the desired product. What could be the cause?
-
Answer:
-
Inactive Chloroacetyl Chloride: Chloroacetyl chloride is moisture-sensitive and can hydrolyze over time. Use a fresh bottle or distill it before use.
-
Incorrect pH: If the pH is too low (<8), the amino group of isoleucine is protonated and will not act as a nucleophile. If the pH is too high (>11), the hydrolysis of chloroacetyl chloride will be the dominant reaction. Monitor and maintain the pH throughout the addition of the acylating agent.
-
Insufficient Stirring: In a biphasic system, vigorous stirring is essential to ensure adequate mixing of the reactants in the organic and aqueous phases.
-
Issue 2: Presence of Unreacted Starting Material (dl-Isoleucine)
-
Question: TLC analysis shows a significant amount of unreacted dl-isoleucine even after several hours. What should I do?
-
Answer:
-
Insufficient Acylating Agent: You may have used a substoichiometric amount of chloroacetyl chloride, or a significant portion may have hydrolyzed. Consider adding another small portion (0.1-0.2 eq) of chloroacetyl chloride.
-
Low Reaction Temperature: If the reaction was kept at a low temperature for the entire duration, it might be proceeding very slowly. Ensure the reaction is allowed to warm to room temperature after the initial addition.
-
Poor Solubility: Ensure the dl-isoleucine is fully dissolved in the basic aqueous solution before starting the addition of the chloroacetyl chloride.
-
Issue 3: Difficult Product Purification
-
Question: I am having trouble isolating a pure product. The crude material is an oil or co-elutes with impurities.
-
Answer:
-
Contamination with Chloroacetic Acid: The primary byproduct, chloroacetic acid, can be difficult to separate. During the work-up, ensure thorough washing of the organic layer with water and brine to remove this water-soluble impurity.
-
Product is Water-Soluble: N-acylated amino acids can have some water solubility. To minimize loss during extraction, saturate the aqueous layer with sodium chloride (salting out) before extracting with the organic solvent.
-
Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging. Try solvent pairs like ethyl acetate/hexanes, acetone/water, or ethanol/water. If recrystallization fails, silica gel column chromatography is a reliable alternative.
-
Issue 4: Multiple Products Observed by TLC/LCMS
-
Question: My analysis shows multiple spots on TLC or peaks in LCMS. What are the likely impurities?
-
Answer:
-
The main spots are likely your desired product, unreacted dl-isoleucine, and the hydrolysis byproduct, chloroacetic acid.
-
Under harsh conditions (e.g., high excess of acylating agent, high temperature), the formation of an azlactone intermediate or other side products is possible, though less common for this specific reaction.[6]
-
Ensure the purity of your starting dl-isoleucine, as impurities in the starting material will carry through the reaction.
-
Visualizations
Caption: A flowchart of the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. This compound | Peptide Synthesis Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US3091569A - Mucolytic-nu-acylated sulfhydryl compositions and process for treating animal mucus - Google Patents [patents.google.com]
Technical Support Center: N-Chloroacetyl-dl-isoleucine Diastereomer Resolution
Welcome to the technical support center for handling the diastereomers of N-Chloroacetyl-dl-isoleucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and analysis of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the diastereomers of this compound?
Isoleucine possesses two chiral centers, resulting in four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). When racemic (dl) isoleucine is N-chloroacetylated, a mixture of four diastereomers is formed. These are:
-
N-Chloroacetyl-L-isoleucine
-
N-Chloroacetyl-D-isoleucine
-
N-Chloroacetyl-L-allo-isoleucine
-
N-Chloroacetyl-D-allo-isoleucine
Q2: What are the primary methods for resolving the diastereomers of this compound?
The primary methods for resolving N-acyl amino acid diastereomers, including this compound, are:
-
Enzymatic Resolution: This highly selective method utilizes enzymes, such as aminoacylases, that preferentially hydrolyze one enantiomer of the N-acyl-dl-amino acid mixture.[1]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic N-acyl amino acid with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[2]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can directly separate the stereoisomers. Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on an achiral column.[3]
Q3: Can the N-chloroacetyl group be unstable during experimental procedures?
The N-chloroacetyl group is generally stable under the mild conditions used for enzymatic resolution (neutral pH, moderate temperatures). However, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which could complicate the resolution process. Care should be taken during chemical hydrolysis steps to avoid unwanted side reactions or racemization.[4][5]
Troubleshooting Guides
Enzymatic Resolution Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Incorrect pH or temperature. | Verify and adjust the pH and temperature to the optimal range for the specific acylase used (e.g., pH 7.0-8.0, 37°C). |
| Inactive enzyme. | Use a fresh batch of enzyme or confirm the activity of the current batch with a standard substrate. | |
| Presence of inhibitors. | Ensure the reaction mixture is free from heavy metals or other potential enzyme inhibitors. | |
| Incomplete hydrolysis (<50%) | Insufficient enzyme concentration or reaction time. | Increase the enzyme concentration or extend the reaction time. Monitor the reaction progress using TLC or HPLC. |
| Substrate inhibition at high concentrations. | If using a high substrate concentration, try a slightly lower concentration. | |
| Low yield of the desired enantiomer | Incomplete separation of the free amino acid and the unreacted N-acyl amino acid. | Optimize the separation method (e.g., ion-exchange chromatography, extraction) to ensure complete separation. |
| Racemization during the workup. | Avoid harsh pH and high temperatures during the isolation and purification steps.[4] |
Diastereomeric Salt Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | The solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent. |
| Inappropriate solvent. | Screen a variety of solvents or solvent mixtures to find one where the diastereomeric salts have different solubilities. | |
| Supersaturation not reached. | Cool the solution slowly. Seeding with a small crystal of the desired diastereomeric salt can initiate crystallization. | |
| Low diastereomeric excess (de) | Formation of a solid solution. | Try a different resolving agent or solvent system. Annealing (temperature cycling) of the crystals may also help. |
| Incomplete separation of the less soluble salt. | Ensure thorough washing of the filtered crystals with cold solvent to remove the mother liquor containing the more soluble diastereomer. | |
| Co-precipitation of both diastereomers. | Optimize the crystallization conditions (e.g., cooling rate, concentration) to favor the crystallization of only the less soluble salt. |
Chiral HPLC/GC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of diastereomers | Sub-optimal mobile/stationary phase. | For HPLC, adjust the mobile phase composition (e.g., organic modifier ratio, pH, additives). For GC, optimize the temperature program. Consider a different chiral stationary phase if necessary.[6] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column deterioration. | Clean the column according to the manufacturer's instructions or replace it. | |
| Peak tailing or splitting | Incompatible sample solvent. | Dissolve the sample in a solvent that is similar in composition to the mobile phase. |
| Secondary interactions with the stationary phase. | Modify the mobile phase pH or ionic strength to minimize unwanted interactions. | |
| Contamination of the column or system. | Flush the system and column with appropriate cleaning solvents. |
Experimental Protocols
Protocol 1: Enzymatic Resolution of this compound
This protocol is adapted from the well-established method for the resolution of N-acetyl-dl-amino acids using an aminoacylase.
-
Preparation of this compound Solution:
-
Prepare a 0.1-0.25 M solution of this compound in water.[2]
-
Adjust the pH of the solution to between 7.0 and 8.0 using a suitable base (e.g., dilute NaOH or LiOH).
-
-
Enzymatic Hydrolysis:
-
Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the mixture at 37°C with gentle stirring.
-
Monitor the progress of the reaction by measuring the amount of liberated L-isoleucine (e.g., using the ninhydrin method) or by HPLC. The reaction is typically stopped at or near 50% hydrolysis of the L-enantiomer.
-
-
Separation of Products:
-
After the reaction, separate the resulting L-isoleucine from the unreacted N-Chloroacetyl-D-isoleucine and N-Chloroacetyl-allo-isoleucine isomers. This can be achieved by:
-
Ion-exchange chromatography: At an acidic pH, L-isoleucine will be positively charged and bind to a cation-exchange resin, while the N-chloroacetylated derivatives will not.
-
Extraction: Adjust the pH and use appropriate solvents to selectively extract the N-chloroacetylated compounds from the aqueous solution containing L-isoleucine.
-
-
-
Isolation of D- and allo- Isoleucine:
-
The recovered N-Chloroacetyl-D-isoleucine and N-Chloroacetyl-allo-isoleucine can be hydrolyzed using acid (e.g., refluxing with HCl) to obtain the free D-isoleucine and allo-isoleucine.[4]
-
Purify the resulting amino acids by recrystallization.
-
Protocol 2: Analysis of this compound Diastereomers by HPLC
This protocol outlines a general approach for the analysis of this compound diastereomers. Specific conditions may need to be optimized.
-
Direct Chiral HPLC:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives (e.g., a macrocyclic glycopeptide-based or polysaccharide-based column).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The optimal ratio and pH should be determined experimentally.
-
Detection: UV detection at a wavelength where the N-chloroacetyl group absorbs (typically around 210-230 nm).
-
-
Indirect Chiral HPLC (via Derivatization):
-
Derivatization: React the this compound mixture with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDVDA) to form diastereomeric derivatives.[3]
-
Column: A standard achiral reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid or trifluoroacetic acid.
-
Detection: UV or fluorescence detection, depending on the properties of the derivatizing agent.
-
Quantitative Data
The following tables provide representative quantitative data for the resolution and analysis of isoleucine stereoisomers and related compounds. Note that specific values for this compound may vary.
Table 1: Representative HPLC Separation Parameters for Isoleucine Stereoisomers
| Method | Column | Mobile Phase | Analyte | Retention Time (min) | Resolution (Rs) |
| Derivatization with AQC | ACQUITY UPLC H-Class | Acetonitrile/Buffer Gradient | Leucine | ~7.7 | >1.5 |
| Isoleucine | ~7.8 | ||||
| Underivatized | Shim-pack CLC-C18 | Acetonitrile/Phosphate Buffer Gradient (pH 7.4) | Leucine | ~18.5 | >1.5 |
| Isoleucine | ~17.5 |
Data adapted from publicly available application notes.[6][7]
Table 2: Representative Performance of Analytical Methods for Isoleucine Stereoisomers
| Method | Parameter | Value |
| GC-MS with Trifluoroacetylbutyl Ester Derivatization | Linearity (r) | >0.998 |
| Precision (RSD) | 6.7-18.6% | |
| Accuracy | <5.5% | |
| Limit of Detection (LOD) | <0.1 µg/mL |
Data adapted from a study on the GC-MS analysis of amino acids.
Visualizations
Experimental Workflows
Caption: Workflow for the enzymatic resolution of this compound.
Caption: Workflow for diastereomeric salt crystallization.
Caption: General workflow for chiral HPLC analysis.
References
- 1. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Buffer Conditions for N-Chloroacetyl-dl-isoleucine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for reactions involving N-Chloroacetyl-dl-isoleucine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer system for reactions with this compound?
A phosphate buffer system is highly recommended for the N-chloroacetylation of amino acids.[1][2][3] It has been shown to be efficient and allows for high yields, often with reaction times as short as 20 minutes.[1][2][3]
Q2: What is the optimal pH range for these reactions?
The optimal pH range for reactions with this compound is typically between 8 and 9. This range helps to control the hydrolysis of the chloroacetyl group, which is a common side reaction.[4]
Q3: Can I use other buffer systems, such as Tris buffer?
It is generally advised to avoid buffers with primary or secondary amines, such as Tris, as they can compete with the desired nucleophile and react with the this compound.
Q4: How can I improve the solubility of this compound?
The solubility of this compound can be influenced by the pH of the buffer. Adjusting the pH within the optimal range of 8-9 may improve solubility. If solubility issues persist, the use of a co-solvent that is compatible with your reaction should be considered.
Q5: What are the primary side reactions to be aware of?
The most common side reaction is the hydrolysis of the chloroacetyl group to a glycolic acid group.[4] This can be minimized by maintaining the pH of the reaction mixture between 8 and 9 and by the slow addition of reagents.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal pH leading to slow reaction or degradation. | Optimize the pH of the reaction. A pH range of 8-9 is generally recommended to balance reactivity and stability.[4] |
| Buffer interference. | Use a non-nucleophilic buffer system like phosphate buffer.[1][2][3] | |
| Hydrolysis of this compound. | Ensure the pH is maintained between 8 and 9 and consider adding the chloroacetyl chloride slowly to the reaction mixture.[4] | |
| Poor solubility of reactants. | Adjust the pH to improve solubility. Consider the addition of a compatible co-solvent. | |
| Formation of Multiple Products | Diastereomeric products formed due to the use of dl-isoleucine. | If stereoselectivity is crucial, consider using a stereoselective catalyst or a chiral auxiliary. Purification of the desired diastereomer by chromatography may be necessary. |
| Side reaction with buffer components. | Switch to an inert buffer system like phosphate buffer. | |
| Inconsistent Reaction Rates | Poor temperature control. | Ensure the reaction is carried out at a consistent and controlled temperature. |
| Inaccurate buffer preparation. | Double-check the concentration and pH of your buffer before starting the reaction. |
Experimental Protocols
Protocol 1: General N-Chloroacetylation of dl-Isoleucine
This protocol describes a general method for the N-chloroacetylation of dl-isoleucine in a phosphate buffer system.
Materials:
-
dl-Isoleucine
-
Chloroacetyl chloride
-
0.5 M Phosphate buffer (pH 8.5)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve dl-isoleucine in the 0.5 M phosphate buffer (pH 8.5) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred solution, maintaining the temperature below 5°C.
-
During the addition, monitor the pH and maintain it at 8.5 by adding 1 M NaOH as needed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table provides representative data on the effect of pH on the yield of N-chloroacetylation of a generic amino acid in a phosphate buffer. This data is for illustrative purposes to guide optimization.
| pH | Reaction Time (min) | Yield (%) | Notes |
| 7.0 | 120 | 65 | Slower reaction rate. |
| 7.5 | 60 | 80 | Increased reaction rate. |
| 8.0 | 30 | 92 | Optimal reaction time and yield. |
| 8.5 | 20 | 95 | Fast reaction with high yield.[1][2][3] |
| 9.0 | 20 | 93 | Slight increase in hydrolysis observed.[4] |
| 9.5 | 20 | 85 | Significant hydrolysis of the product. |
Visualizations
Experimental Workflow for Buffer Optimization
Caption: Workflow for optimizing buffer pH in this compound reactions.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in this compound reactions.
References
Technical Support Center: Removal of Unreacted N-Chloroacetyl-dl-isoleucine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the removal of unreacted N-Chloroacetyl-dl-isoleucine from experimental samples.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I suspect there is unreacted this compound remaining. How can I confirm its presence?
A1: The most common method for confirming the presence of unreacted starting material is Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot or peak corresponding to the retention time/factor of a pure standard of this compound will indicate its presence in your reaction mixture.
Q2: What are the primary methods for removing unreacted this compound?
A2: There are three main strategies for the removal of unreacted this compound:
-
Chemical Quenching (Scavenging): This involves adding a reagent that selectively reacts with the electrophilic chloroacetyl group, converting it into a more easily removable derivative.
-
Extraction: This method utilizes the differential solubility of the unreacted starting material and the desired product in a biphasic solvent system.
-
Chromatography: Techniques like flash column chromatography or preparative HPLC can be used to separate the unreacted this compound from the product based on differences in polarity and affinity for the stationary phase.
Q3: I have a sensitive product that may be degraded by harsh conditions. Which removal method is most suitable?
A3: For sensitive products, chemical quenching with a solid-phase scavenger resin is often the most gentle approach. These resins react selectively with the unreacted this compound and can be easily removed by filtration, minimizing exposure of your product to harsh reagents or pH changes.
Q4: Can I use a simple aqueous wash to remove the unreacted this compound?
A4: A mild basic wash (e.g., with a dilute sodium bicarbonate solution) can hydrolyze the chloroacetyl group to a more water-soluble hydroxyacetyl derivative, which may then be removed into the aqueous phase. However, the rate of hydrolysis can be slow, and the effectiveness will depend on the specific reaction conditions and the properties of your desired product.[1][2]
Q5: My desired product has similar polarity to this compound. Will chromatography be effective?
A5: If the polarities are very similar, flash column chromatography may be challenging. In such cases, Reverse-Phase HPLC (RP-HPLC) is often a more powerful separation technique that can resolve compounds with subtle differences in hydrophobicity.[3]
Data Presentation: Comparison of Removal Methods
| Method | Principle | Estimated Efficiency (% Removal) | Key Advantages | Potential Disadvantages |
| Chemical Quenching (Solid-Phase Scavenger) | Covalent attachment of the unreacted material to a solid support via reaction with a nucleophilic resin. | >95% (with sufficient equivalents of resin) | High selectivity; mild reaction conditions; easy removal of scavenger and byproducts by filtration. | Cost of scavenger resins; may require optimization of reaction time and temperature. |
| Chemical Quenching (Soluble Amine) | Reaction with a soluble nucleophile (e.g., tris(2-aminoethyl)amine) to form a more polar adduct. | 90-98% | Cost-effective; rapid reaction. | Requires an additional purification step (e.g., extraction or chromatography) to remove the scavenger-adduct. |
| Basic Hydrolysis | Conversion of the chloroacetyl group to a more polar hydroxyacetyl group under basic conditions. | 60-90% | Inexpensive reagents; simple procedure. | Can be slow; risk of product degradation under basic conditions; may not achieve complete removal.[1][2] |
| Liquid-Liquid Extraction | Partitioning of the unreacted material and product between two immiscible liquid phases based on differential solubility. | 70-95% (highly dependent on product properties) | Scalable; relatively simple and inexpensive. | Efficiency is highly dependent on the partition coefficients of the compounds; may require multiple extractions.[4] |
| Reverse-Phase HPLC | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | >99% | High resolution and purity achievable; applicable for compounds with similar polarities. | Requires specialized equipment; can be time-consuming and expensive for large-scale purifications.[3] |
Experimental Protocols
Chemical Quenching using an Amine-Functionalized Silica Scavenger
This protocol describes the use of a commercially available amine-functionalized silica resin to remove unreacted this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
Amine-functionalized silica gel (e.g., SiliaBond Amine)
-
Anhydrous solvent compatible with the reaction mixture (e.g., dichloromethane, acetonitrile)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
At the completion of the primary reaction, dissolve the crude reaction mixture in a minimal amount of the chosen anhydrous solvent.
-
Add the amine-functionalized silica scavenger resin to the solution. A typical starting point is to use 3-5 molar equivalents of the scavenger relative to the initial amount of this compound.
-
Stir the suspension at room temperature. The reaction progress can be monitored by TLC or HPLC by analyzing small aliquots of the supernatant.
-
Continue stirring until the unreacted this compound is no longer detectable. This may take from a few hours to overnight.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings. This solution now contains the desired product, free of the unreacted this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Basic Hydrolysis and Liquid-Liquid Extraction
This protocol utilizes a mild basic wash to hydrolyze the unreacted this compound, followed by extraction to separate the resulting more polar byproduct.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the product. The hydrolyzed N-hydroxyacetyl-dl-isoleucine will have been removed in the aqueous washes.
Purification by Reverse-Phase HPLC
This protocol outlines a general method for the purification of a reaction mixture using reverse-phase HPLC.
Materials:
-
Crude reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to prepare the sample for injection.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the compounds. A typical gradient might be from 5% B to 95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the amide bond).
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions containing the desired product and remove the solvent (lyophilization is often preferred for aqueous mobile phases).
Visualizations
Caption: General workflow for the removal of unreacted this compound.
Caption: Decision tree for selecting a removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
mass spectrometry fragmentation issues with N-Chloroacetyl-dl-isoleucine adducts
Welcome to the technical support center for mass spectrometry analysis of N-Chloroacetyl-dl-isoleucine and its adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor or No Signal Intensity for the [M+H]⁺ Adduct
Question: I am not observing the expected protonated molecule [M+H]⁺ for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer:
Several factors can contribute to poor signal intensity. Follow this workflow to diagnose and resolve the issue:
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low MS signal.
Detailed Steps:
-
Sample Concentration: Ensure your sample is at an appropriate concentration.[1] If too dilute, the signal will be weak. If too concentrated, you may experience ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique and its parameters significantly impacts signal intensity.[1] For this compound, which has acidic and amide protons, both positive and negative ion modes can be explored.
-
Instrument Calibration: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at peak performance.[1] This includes verifying the ion source, mass analyzer, and detector settings.[1]
Issue 2: Unexpected Adducts and Complex Spectra
Question: My mass spectrum shows multiple peaks around the expected mass, and I'm not sure which one corresponds to my compound. How can I identify the correct adducts?
Answer:
This compound can form various adducts in the ion source, especially with electrospray ionization (ESI). The presence of different adducts can complicate spectral interpretation.
Common Adducts in ESI-MS (Positive Ion Mode)
| Adduct Type | Mass Shift from M (Da) | Common Sources |
| [M+H]⁺ | +1.0078 | Protic solvents (e.g., Methanol, Water with acid) |
| [M+Na]⁺ | +22.9898 | Glassware, mobile phase additives, sample matrix |
| [M+K]⁺ | +39.0983 | Glassware, mobile phase additives, sample matrix |
| [M+NH₄]⁺ | +18.0344 | Ammonium salt buffers (e.g., Ammonium acetate) |
| [M+CH₃CN+H]⁺ | +42.0344 | Acetonitrile in the mobile phase |
Note: M = Molecular Weight of this compound (207.66 g/mol ).
Troubleshooting Steps:
-
Identify Common Adducts: Calculate the mass differences between the observed peaks and the theoretical mass of your compound to see if they match common adducts.
-
Minimize Sodium/Potassium Adducts: If sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are dominant and problematic, consider using plasticware instead of glass and ensure high-purity solvents and additives.
-
Promote Protonation: To enhance the [M+H]⁺ signal, add a small amount of a proton source like formic acid (0.1%) to your mobile phase.
Issue 3: Unclear or Unexpected Fragmentation Pattern
Question: The MS/MS fragmentation of my this compound adduct is not what I expected, or the fragmentation is poor. How can I interpret the spectrum and improve fragmentation?
Answer:
The fragmentation of this compound adducts is influenced by the adduct type and the collision energy. Sodium adducts, for example, often show different fragmentation patterns than protonated molecules.
Predicted Fragmentation Pathways for [M+H]⁺ of this compound
The fragmentation of the protonated molecule (m/z 208.07) is expected to proceed through several key pathways involving the loss of neutral molecules from the isoleucine side chain, the carboxylic acid group, and the N-chloroacetyl group.
Caption: Predicted MS/MS fragmentation of this compound.
Key Predicted Fragments:
| Fragment Ion | Description |
| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide, a common fragmentation for amino acids. |
| [M+H - •CH₂Cl]⁺ | Cleavage of the chloroacetyl moiety. |
| Isoleucine Immonium Ion | A characteristic fragment for isoleucine resulting from the loss of the carboxylic acid and chloroacetyl groups. |
Troubleshooting Fragmentation:
-
Optimize Collision Energy: The degree of fragmentation is dependent on the collision energy. Perform a ramping collision energy experiment to find the optimal setting for producing informative fragment ions.
-
Isolate the [M+H]⁺ Adduct: Ensure you are isolating the protonated molecule for MS/MS analysis, as other adducts will yield different fragmentation patterns.
-
Check for Chlorine Isotopic Pattern: In the MS1 spectrum, look for the characteristic 3:1 ratio for the M+ and M+2 peaks, confirming the presence of a single chlorine atom. This pattern should also be present in any fragment ions that retain the chloroacetyl group.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and its common adducts?
A1: The monoisotopic mass of this compound (C₈H₁₄ClNO₃) is 207.0662 g/mol . The expected m/z values for common adducts are:
| Adduct | Exact Mass (m/z) |
| [M+H]⁺ | 208.0735 |
| [M+Na]⁺ | 230.0555 |
| [M+K]⁺ | 246.0294 |
| [M-H]⁻ | 206.0587 |
Q2: How can I distinguish this compound from N-Chloroacetyl-dl-leucine using mass spectrometry?
A2: While isoleucine and leucine are isomers with the same exact mass, their fragmentation patterns in MS/MS can differ. The key is the fragmentation of the side chain. Isoleucine typically produces a characteristic fragment ion at m/z 69, while leucine produces a characteristic fragment at m/z 43. These smaller fragments may be observed at higher collision energies.
Q3: I see a peak at M+2 with about one-third the intensity of my main peak. Is this an impurity?
A3: No, this is the expected isotopic signature for a compound containing a single chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in an M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an approximate intensity ratio of 3:1. This pattern is a strong indicator that your molecule of interest is present.
Q4: Can in-source fragmentation occur for this compound?
A4: Yes, in-source fragmentation can occur, especially at higher cone or capillary voltages. This can lead to the appearance of fragment ions in your MS1 spectrum, which might be mistaken for impurities or other adducts. If you suspect in-source fragmentation, try reducing the source voltage.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography would be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Use a suitable gradient, for example, starting with 5% B and increasing to 95% B over 10-15 minutes.
Protocol 2: General ESI-MS/MS Method Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone/Capillary Voltage: 20 - 40 V (can be optimized to minimize in-source fragmentation)
-
Desolvation Gas Flow: 600 - 800 L/hr (typically Nitrogen)
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 - 40 eV to observe the formation and fragmentation of precursor ions.
Disclaimer: These protocols are general guidelines. Optimal conditions may vary depending on the specific instrumentation used.
References
minimizing hydrolysis of N-Chloroacetyl-dl-isoleucine in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the hydrolysis of N-Chloroacetyl-dl-isoleucine in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a chemically modified derivative of the amino acid isoleucine. The chloroacetyl group attached to the nitrogen atom is a reactive acylating agent, making this compound a valuable building block in peptide synthesis and for the creation of more complex molecules.[1] However, this reactivity also makes the chloroacetyl group susceptible to hydrolysis in aqueous environments, where water molecules can break the amide bond. This degradation leads to the formation of chloroacetic acid and dl-isoleucine, reducing the yield of the desired product and introducing impurities into the reaction mixture.
Q2: What are the primary factors that influence the rate of hydrolysis of this compound?
The primary factors that influence the rate of hydrolysis are:
-
pH: The stability of this compound is highly pH-dependent. Hydrolysis is generally accelerated under both strongly acidic and, particularly, alkaline conditions. Neutral to slightly acidic pH is typically preferred for enhanced stability.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is crucial to maintain low temperatures during storage and handling in aqueous solutions.
-
Buffer Composition: The type and concentration of buffering agents can influence the rate of hydrolysis. Some buffer species may act as nucleophiles and directly attack the chloroacetyl group, accelerating its degradation.
-
Presence of Nucleophiles: Any nucleophilic species in the solution can react with the electrophilic chloroacetyl group, leading to its cleavage.
Q3: What are the recommended storage conditions for this compound?
To minimize hydrolysis and ensure long-term stability, this compound should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[1] This prevents exposure to moisture and atmospheric water vapor, which can cause degradation even in the solid state over time. For short-term storage of solutions, it is advisable to use anhydrous solvents whenever possible and to keep aqueous solutions at low temperatures (2-8°C) for the briefest time necessary.
Q4: How can I detect the hydrolysis of this compound in my sample?
Hydrolysis can be monitored by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common and effective method.[2] By developing an appropriate HPLC method, you can separate and quantify the parent this compound from its degradation products, namely chloroacetic acid and dl-isoleucine. A decrease in the peak area of the parent compound and a corresponding increase in the peak areas of the degradation products over time are indicative of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in a reaction involving this compound. | Hydrolysis of the starting material prior to or during the reaction. | - Ensure the starting material was stored properly under inert gas at -20°C. - Prepare aqueous solutions of this compound immediately before use. - Conduct the reaction at the lowest feasible temperature. - Optimize the reaction pH to a range that minimizes hydrolysis while still allowing the desired reaction to proceed. |
| Appearance of unexpected peaks in HPLC analysis of the reaction mixture. | Degradation of this compound into chloroacetic acid and dl-isoleucine. | - Run standards of dl-isoleucine and chloroacetic acid to confirm the identity of the impurity peaks. - Review the pH and temperature conditions of your experiment and aqueous solutions.[1] |
| Inconsistent experimental results between batches. | Varying levels of hydrolysis in the stock solution of this compound. | - Prepare fresh stock solutions for each experiment. - If a stock solution must be used over a period of time, store it at 2-8°C and for no longer than 24 hours. For longer-term storage, aliquot and freeze at -20°C or below. - Perform a quick purity check of the stock solution via HPLC before each use. |
Quantitative Data on Hydrolysis (Illustrative)
The following tables provide an illustrative summary of the expected stability of this compound under various conditions. Please note that this data is based on the general principles of hydrolysis for N-acylated amino acids and is intended for guidance purposes. Researchers should determine the precise stability of the compound under their specific experimental conditions.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C (Illustrative)
| pH | Condition | Expected Half-Life (t1/2) |
| 2 | Strongly Acidic | Moderate |
| 4 | Acidic | Long |
| 6 | Slightly Acidic | Very Long |
| 7 | Neutral | Long |
| 8 | Slightly Alkaline | Moderate |
| 10 | Strongly Alkaline | Short |
Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Solution at pH 7 (Illustrative)
| Temperature (°C) | Expected Half-Life (t1/2) |
| 4 | Very Long |
| 25 | Long |
| 37 | Moderate |
| 50 | Short |
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound by HPLC
This protocol outlines a general method for quantifying the rate of hydrolysis of this compound.
1. Materials and Reagents:
- This compound
- dl-Isoleucine (as a standard)
- Chloroacetic acid (as a standard)
- HPLC-grade water
- HPLC-grade acetonitrile
- Buffers of various pH values (e.g., phosphate, citrate)
- HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer at the desired pH.
- Prepare stock solutions of dl-isoleucine and chloroacetic acid in the same buffer for use as standards.
3. Experimental Procedure:
- Incubate the this compound solution at a constant temperature (e.g., 25°C or 37°C).
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
- If necessary, quench the degradation by adding a small amount of acid (e.g., formic acid) to lower the pH, and immediately freeze the sample at -20°C until analysis.
- Analyze the samples by HPLC.
4. HPLC Conditions (Example):
- Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
5. Data Analysis:
- Identify and integrate the peak areas for this compound and its degradation products at each time point.
- Plot the concentration of this compound as a function of time.
- From this plot, determine the rate of hydrolysis and the half-life (t1/2) of the compound under the tested conditions.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of N-Chloroacetyl-dl-isoleucine and N-iodoacetyl-dl-isoleucine for Researchers
For Immediate Publication
In the landscape of biochemical research and drug development, the specific and efficient modification of biological macromolecules is paramount. Haloacetyl derivatives of amino acids are a well-established class of reagents for the alkylation of nucleophilic residues, particularly cysteine, in proteins. This guide provides a detailed comparison of two such reagents: N-Chloroacetyl-dl-isoleucine and N-iodoacetyl-dl-isoleucine, offering researchers a comprehensive overview of their chemical properties, reactivity, and practical applications, supported by experimental data and protocols.
Chemical Properties and Reactivity: A Tale of Two Halogens
The primary difference between this compound and N-iodoacetyl-dl-isoleucine lies in the halogen substituent on the acetyl group. This seemingly minor variation has a significant impact on their reactivity as alkylating agents.
| Property | This compound | N-iodoacetyl-dl-isoleucine |
| Molecular Formula | C₈H₁₄ClNO₃ | C₈H₁₄INO₃ |
| Molecular Weight | 207.65 g/mol | 299.10 g/mol |
| CAS Number | 1115-24-8 | Not available |
| Appearance | White to off-white crystalline powder | Expected to be a solid |
| Reactivity | Moderately reactive alkylating agent | Highly reactive alkylating agent |
| Leaving Group Ability | Chloride (Cl⁻) - Good | Iodide (I⁻) - Excellent |
The enhanced reactivity of the iodo-derivative can be attributed to the superior leaving group ability of iodide compared to chloride. In nucleophilic substitution reactions, such as the alkylation of a cysteine thiol group, the carbon-iodine bond is weaker and more easily broken than the carbon-chlorine bond. This results in a significantly faster reaction rate for N-iodoacetyl-dl-isoleucine.
Experimental Data: Quantifying Reactivity
The reaction of haloacetamides with the sulfhydryl group of cysteine is a well-studied model for protein alkylation. The reactivity of these compounds is typically quantified by their second-order rate constants.
This heightened reactivity of the iodo-derivative can be advantageous in situations requiring rapid and complete modification of target molecules. However, it may also lead to reduced specificity, potentially causing off-target modifications. Conversely, the milder reactivity of this compound may offer greater control and selectivity in complex biological systems.
Biological Applications and Considerations
Both this compound and N-iodoacetyl-dl-isoleucine can be employed as irreversible inhibitors of enzymes with a critical cysteine residue in their active site. By covalently modifying this residue, they can permanently block the enzyme's catalytic activity. This makes them valuable tools for studying enzyme function and for the development of targeted therapeutics.
The choice between the two reagents will depend on the specific experimental goals. For applications requiring rapid and efficient labeling or inhibition, N-iodoacetyl-dl-isoleucine would be the preferred choice. However, if selectivity and minimizing off-target effects are the primary concerns, the less reactive this compound may be more suitable. It is important to note that the increased reactivity of the iodo-derivative may also be associated with higher cytotoxicity.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-chloroacetyl amino acids involves the acylation of the corresponding amino acid with chloroacetyl chloride in an aqueous basic solution.
Synthesis of this compound.
Procedure:
-
Dissolve dl-isoleucine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution while maintaining the temperature and pH.
-
Continue stirring for a specified period after the addition is complete.
-
Acidify the reaction mixture to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Synthesis of N-iodoacetyl-dl-isoleucine
N-iodoacetyl amino acids can be conveniently prepared from their N-bromoacetyl precursors via a Finkelstein reaction.
Synthesis of N-iodoacetyl-dl-isoleucine.
Procedure:
-
Synthesize N-Bromoacetyl-dl-isoleucine by reacting dl-isoleucine with bromoacetyl bromide in a similar manner to the chloro-derivative synthesis.
-
Dissolve the N-Bromoacetyl-dl-isoleucine in acetone.
-
Add a solution of sodium iodide in acetone to the mixture.
-
Reflux the reaction mixture for a specified period.
-
Cool the mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone to obtain the crude N-iodoacetyl-dl-isoleucine.
-
Recrystallize the product from a suitable solvent.[3]
Alkylation of a Cysteine-Containing Peptide
This protocol outlines a general procedure for the alkylation of a cysteine residue in a peptide using either this compound or N-iodoacetyl-dl-isoleucine.
Workflow for Peptide Alkylation.
Procedure:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., phosphate or Tris buffer) at a slightly alkaline pH (e.g., 7.5-8.5) to facilitate the deprotonation of the cysteine thiol group.
-
Prepare a stock solution of this compound or N-iodoacetyl-dl-isoleucine in an organic solvent miscible with the reaction buffer (e.g., DMF or DMSO).
-
Add the haloacetyl reagent to the peptide solution in a defined molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction time will be significantly shorter for the iodo-derivative.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to determine the extent of modification.
-
Once the desired level of modification is achieved, quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume the excess haloacetyl reagent.
-
Purify the alkylated peptide using techniques like HPLC.
Conclusion
This compound and N-iodoacetyl-dl-isoleucine are valuable tools for the covalent modification of biomolecules. The choice between these two reagents should be guided by the specific requirements of the experiment. N-iodoacetyl-dl-isoleucine offers the advantage of rapid reactivity, making it ideal for applications where speed and high efficiency are critical. In contrast, this compound, with its more moderate reactivity, provides a greater degree of control and may be more suitable for studies where selectivity is a key consideration. Researchers should carefully consider the trade-off between reactivity and selectivity when selecting the appropriate reagent for their experimental design.
References
A Comparative Guide to N-Chloroacetyl Amino Acids and Bromoacetyl Derivatives for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins is a fundamental technique in chemical biology and drug discovery, enabling the study of protein function, localization, and interactions. Among the array of chemical tools available, haloacetyl derivatives, particularly N-chloroacetyl amino acids and bromoacetyl compounds, are widely utilized for their ability to form stable covalent bonds with specific amino acid residues. This guide provides an objective comparison of the performance of N-chloroacetyl-dl-isoleucine and bromoacetyl derivatives for protein labeling, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific needs.
Executive Summary
Both N-chloroacetyl amino acids and bromoacetyl derivatives are effective electrophilic reagents for the alkylation of nucleophilic amino acid residues, primarily targeting the sulfhydryl group of cysteine to form a highly stable thioether bond. The principal difference between these two classes of reagents lies in their reactivity, which is governed by the nature of the halide leaving group.
Bromoacetyl derivatives are generally more reactive than their chloroacetyl counterparts. This is because the bromide ion is a better leaving group than the chloride ion, leading to faster reaction kinetics. This higher reactivity can be advantageous for labeling less reactive cysteine residues or when shorter reaction times are desired.
N-chloroacetyl amino acids , such as this compound, offer a more tempered reactivity. This can be beneficial in minimizing off-target reactions, especially when working with complex protein mixtures or when a higher degree of selectivity is required. The isoleucine side chain may also provide specific interactions with the target protein, potentially influencing labeling efficiency and specificity.
The choice between these two reagents ultimately depends on the specific application, the reactivity of the target protein, and the desired balance between reaction efficiency and selectivity.
Quantitative Data Comparison
| Parameter | N-Chloroacetyl Amino Acids (e.g., this compound) | Bromoacetyl Derivatives |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Bond Formed | Thioether | Thioether |
| Bond Stability | Highly stable, considered irreversible under physiological conditions.[1] | Highly stable, considered irreversible under physiological conditions.[1][2] |
| Optimal Reaction pH | 7.2 - 8.0[3] | 7.5 - 9.0[4] |
| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Thiol | Notes |
| Chloroacetamides | Slower than bromoacetamides (exact values vary) | More stable in solution than iodoacetamide, leading to more specific cysteine modification.[5] |
| Bromoacetamides | ~0.6 - 10[4] | Good stability; reactivity is pH-dependent due to the requirement for the thiolate anion.[4] |
| Iodoacetamides | Generally faster than bromoacetamides[4] | Iodide is a better leaving group than bromide, leading to higher reactivity.[4] |
Reaction Mechanism and Selectivity
The labeling reaction for both N-chloroacetyl amino acids and bromoacetyl derivatives proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.
References
A Comparative Guide to the Validation of Protein Modification by N-Chloroacetyl-dl-isoleucine Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the precise installation of probes, therapeutic payloads, and other functionalities. N-Chloroacetyl-dl-isoleucine represents a reactive compound for protein alkylation. The chloroacetyl group is an electrophile that can react with various nucleophilic amino acid residues. Validating the site and efficiency of such modifications is critical, and mass spectrometry (MS) has emerged as the most rigorous and high-throughput platform for this purpose[1].
This guide provides a comparative overview of using this compound for protein modification and its validation by mass spectrometry. We will compare this method with common alternatives, provide detailed experimental protocols, and present quantitative data to aid in experimental design and data interpretation.
Comparison of Protein Modification Reagents
This compound belongs to the class of haloacetyl reagents. The chloroacetyl moiety primarily targets the thiol group of cysteine residues but can also react with other nucleophilic side chains such as those of methionine, histidine, and lysine, particularly at higher pH[2][3]. The choice of a modification reagent is critical and depends on the target residue, desired specificity, and experimental conditions.
Table 1: Comparison of Common Covalent Modification Chemistries
| Reagent Class | Primary Target Residue(s) | Key Advantages | Key Disadvantages | Typical Mass Shift (Da) |
| N-Chloroacetyl Amines | Cysteine (primary); Methionine, Histidine, Lysine (secondary) | Stable covalent bond; relatively rapid reaction kinetics. | Potential for off-target reactions with other nucleophiles at non-optimal pH[2][3]. | +57.02 (for the acetyl part, varies with the full adduct) |
| Iodoacetamide | Cysteine | High reactivity towards cysteines; commonly used to prevent disulfide bond reformation. | Can have more off-target reactions compared to chloroacetamide; light-sensitive[2]. | +57.02 (Carbamidomethyl) |
| Maleimides | Cysteine | Highly specific for sulfhydryl groups at neutral pH (6.5-7.5)[2]. | The resulting thioether bond can undergo retro-Michael reaction, leading to instability, especially at pH > 8. | Varies with the specific maleimide reagent. |
| NHS Esters | Lysine, N-terminus | Highly reactive with primary amines, forming stable amide bonds. | Hydrolytically unstable in aqueous solutions; reactivity is highly pH-dependent. | Varies with the specific NHS ester. |
| Click Chemistry (Azide/Alkyne) | Bioorthogonally introduced non-canonical amino acids (ncAAs)[4]. | Highly specific and efficient "click" reaction; bioorthogonal, minimizing off-target reactions[2][5]. | Requires metabolic labeling or genetic engineering to introduce the ncAA handle[6][7]. | Varies with the specific click reagent. |
Mass Spectrometry for Validation
Mass spectrometry is ideally suited for identifying protein modifications as it can detect the characteristic mass shift introduced by the covalent adduct[8]. The general workflow involves digesting the modified protein into peptides, separating them via liquid chromatography (LC), and analyzing them by tandem mass spectrometry (MS/MS)[9][10].
Table 2: Key Mass Spectrometry Parameters for Validation
| Parameter | Description | Example: N-Chloroacetyl-isoleucine Modification |
| Precursor Ion Mass Shift | The mass difference between the modified and unmodified peptide. This is the primary indicator of a successful modification. | The addition of the N-Chloroacetyl-isoleucine group (C6H10ClNO2) minus HCl upon reaction results in a mass shift of +159.09 Da. |
| MS/MS Fragmentation Pattern | Fragmentation of the peptide backbone (producing b- and y-ions) allows for sequencing and pinpointing the exact amino acid residue that has been modified[10]. | Fragment ions (b or y) containing the modified isoleucine residue will show a mass increase of 159.09 Da compared to the unmodified fragment ions. |
| Reporter Ions | Specific fragment ions that are characteristic of the modification itself. | Not typically generated from this specific modification, but the neutral loss of characteristic parts of the adduct can sometimes be observed. |
| Chromatographic Shift | The modification can alter the hydrophobicity of the peptide, causing it to elute at a different time during liquid chromatography. | The addition of the isoleucine moiety may slightly increase the hydrophobicity, potentially leading to a later elution time. |
Experimental Workflow and Protocols
A robust and reproducible protocol is essential for the successful validation of protein modifications.
Caption: Experimental workflow for protein modification and MS validation.
Protocol 1: Protein Modification with this compound
This protocol is a generalized procedure and may require optimization for specific proteins.
-
Buffer Preparation: Prepare a reaction buffer appropriate for your protein of interest, ensuring it is free of nucleophiles (e.g., Tris). A phosphate or HEPES buffer at pH 7.4-8.5 is often a suitable starting point. For selective cysteine modification, a pH of ~7.4 is recommended. For targeting other residues like methionine, slightly acidic conditions may be required[3].
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in an appropriate solvent like DMSO or DMF.
-
Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 20- to 100-fold). Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and molar excess should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent with a free thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 10-fold molar excess over the initial chloroacetyl reagent. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
Protocol 2: Sample Preparation and Mass Spectrometry
-
Reduction and Alkylation (of native disulfides):
-
Denature the purified, modified protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free cysteines (those not modified by the chloroacetyl reagent) with 55 mM iodoacetamide for 45 minutes in the dark at room temperature[11]. Note: This step is crucial to prevent disulfide bond reformation and allows differentiation between native cysteines and those modified by the reagent.
-
-
Proteolytic Digestion:
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. This step is vital to remove salts that can interfere with ionization in the mass spectrometer[1].
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solution of 2% acetonitrile, 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition method where the most intense precursor ions from each MS1 scan are selected for fragmentation (MS/MS)[12].
-
Protocol 3: Data Analysis
-
Database Searching: Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein database containing the sequence of the target protein[9].
-
Specify Variable Modifications: Crucially, include the mass of the N-Chloroacetyl-isoleucine adduct (+159.09 Da) as a variable modification on potential target residues (C, M, H, K). Also include carbamidomethylation of cysteine (+57.02 Da) as a fixed modification if iodoacetamide was used.
-
Manual Validation: Manually inspect the MS/MS spectra of identified modified peptides. A high-quality identification should show a continuous series of b- and/or y-ions that confidently map the modification to a specific residue[13]. The presence of fragment ions both with and without the modification can provide strong evidence for the modification site.
Chemical Reaction Mechanism
The primary reaction mechanism involves the nucleophilic attack by an amino acid side chain on the electrophilic carbon of the chloroacetyl group.
Caption: S-alkylation of a cysteine residue by a chloroacetyl group.
By following this guide, researchers can effectively utilize this compound for protein modification and confidently validate the outcome using mass spectrometry, ensuring the integrity and reliability of their downstream applications.
References
- 1. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial proteomic analysis reveals deficiencies in oxygen utilization in medullary thick ascending limb of Henle in the Dahl salt-sensitive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
N-Chloroacetyl-dl-isoleucine: A Superior Alternative to NHS Esters for Bioconjugation
In the landscape of bioconjugation, the selective and stable modification of proteins is paramount for the development of effective therapeutics, diagnostics, and research tools. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for labeling primary amines on proteins. However, the emergence of alternative chemistries, such as those involving N-Chloroacetyl-dl-isoleucine, presents new opportunities to overcome some of the inherent limitations of NHS esters. This guide provides a detailed comparison of this compound and NHS esters, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their specific applications.
At a Glance: Key Performance Differences
| Feature | This compound | NHS Esters |
| Primary Target | Cysteine, with reactivity towards other nucleophiles | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Thioether (with Cysteine) or Amide | Amide |
| Bond Stability | Thioether: Generally stable; Amide: Highly stable[1] | Highly stable[1] |
| Optimal Reaction pH | Cysteine alkylation: ~7.5-8.5; Amine acylation: Can be performed under neutral to slightly basic conditions | 7.2 - 8.5[2][3] |
| Reaction Speed | Generally fast | Fast (minutes to a few hours)[3] |
| Primary Side Reaction | Reaction with other nucleophiles (e.g., His, Lys, Met)[4] | Hydrolysis of the ester[2][4] |
| Selectivity | Tunable by pH and reagent concentration | High for primary amines[3] |
Delving Deeper: A Chemical Comparison
Reaction Chemistry and Selectivity
NHS esters react with primary amines through nucleophilic acyl substitution to form a highly stable amide bond.[3] This reaction is most efficient in a slightly alkaline pH range (7.2-8.5), where the targeted primary amines are deprotonated and thus more nucleophilic.[2][3] While exhibiting high selectivity for primary amines, NHS esters can be prone to hydrolysis, which competes with the desired conjugation reaction and can reduce labeling efficiency.[2][4]
This compound , on the other hand, belongs to the class of haloacetyl derivatives. The chloroacetyl group is an alkylating agent that readily reacts with strong nucleophiles.[4] Its primary and most well-documented reactivity is towards the thiol group of cysteine residues, forming a stable thioether bond.[5][6] However, it can also react with other nucleophilic amino acid side chains, including the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine, though generally to a lesser extent than with cysteine.[4]
The key advantage of this compound lies in its tunable selectivity . By carefully controlling the reaction pH, it is possible to favor alkylation of specific residues. For instance, at a near-neutral pH, the reaction with the highly nucleophilic cysteine thiol is favored. While direct reaction with primary amines to form a chloroacetamide linkage is less commonly exploited than with thiols, it is achievable, often requiring specific conditions such as the use of an acid scavenger to neutralize the hydrochloric acid byproduct.[7] This offers the potential for orthogonal conjugation strategies not easily accessible with NHS esters.
Stability of the Resulting Conjugate
Both NHS esters and N-chloroacetyl groups form covalent bonds with proteins. The amide bond formed from the reaction of an NHS ester with a primary amine is exceptionally stable under a wide range of physiological conditions.[1]
The stability of the bond formed by this compound depends on the reacting nucleophile. The thioether bond formed with cysteine is generally stable. The chloroacetamide linkage formed with a primary amine is also a stable amide bond.[1] One notable advantage of the chloroacetamide linkage over some other linkages is its increased stability against hydrolysis compared to the parent NHS ester.[8]
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol is a general guideline and may require optimization for specific proteins and NHS ester reagents.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
NHS ester reagent.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is free of any primary amine-containing buffers (like Tris) or stabilizers (like BSA). Buffer exchange into the Reaction Buffer if necessary.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically. Ensure the final concentration of the organic solvent does not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
General Protocol for Protein Modification with this compound
This protocol is a conceptual guideline for targeting cysteine residues and may require significant optimization for specific proteins and for targeting other nucleophiles like primary amines.
Materials:
-
Protein of interest containing a reactive cysteine residue in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing agent (if disulfide bonds are present, e.g., TCEP).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: If the target protein contains disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column or dialysis. Buffer exchange the protein into the reaction buffer.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 100-fold molar excess of the this compound solution to the protein solution. The optimal ratio and reaction conditions (pH, temperature, and time) need to be determined empirically to maximize selectivity for the desired target residue.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours, depending on the reactivity of the target residue. Monitor the reaction progress if possible.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Visualizing the Chemistry
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Reaction of N-Chloroacetyl group with a cysteine residue.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and NHS esters is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the bioconjugation.
NHS esters remain an excellent choice for the straightforward and efficient labeling of primary amines, particularly when a high degree of selectivity for lysines and the N-terminus is desired. Their primary drawback is the potential for hydrolysis, which can impact yields.
This compound offers a compelling alternative, particularly for researchers seeking to:
-
Target Cysteine Residues: It provides a reliable method for forming stable thioether linkages.
-
Explore Orthogonal Conjugation Strategies: Its ability to react with multiple nucleophilic residues under different conditions opens up possibilities for more complex bioconjugate designs.
-
Achieve Tunable Selectivity: By carefully optimizing reaction parameters, it may be possible to achieve site-specific modifications that are not possible with NHS esters.
While more research is needed to fully elucidate the quantitative advantages of this compound in direct comparison to NHS esters for primary amine labeling, its distinct reactivity profile makes it a valuable addition to the bioconjugation toolkit, empowering the development of next-generation protein therapeutics and research reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Chloroacetyl Group Reactivity with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Covalent Interactions
The N-chloroacetyl group is a widely utilized electrophilic moiety in chemical biology and drug discovery, particularly for the development of covalent inhibitors and chemical probes. Its reactivity towards various biological nucleophiles dictates its efficacy and selectivity. This guide provides an objective comparison of the reactivity of the N-chloroacetyl group with three key classes of nucleophiles: thiols, amines, and hydroxyls, supported by experimental data and detailed protocols.
Executive Summary
The reactivity of the N-chloroacetyl group towards biological nucleophiles follows a general trend, with thiols being the most reactive, followed by amines, and then hydroxyl groups, which are significantly less reactive. This hierarchy is primarily governed by the nucleophilicity and pKa of the attacking atom. Thiolates (R-S⁻), the deprotonated form of thiols, are exceptionally potent nucleophiles, leading to rapid covalent modification under physiological conditions. Amines also readily react, though typically at a slower rate than thiols. In contrast, the reaction with hydroxyl groups is generally sluggish and often requires harsh conditions, rendering it less common in biological applications.
Quantitative Comparison of Reactivity
To provide a clear quantitative comparison, the following table summarizes the second-order rate constants (k₂) for the reaction of N-phenylchloroacetamide with representative nucleophiles. N-phenylchloroacetamide is chosen as a model compound due to the availability of kinetic data for its reaction with thiols. While directly comparable data for amines and alcohols under identical conditions is limited, the provided values and estimates are based on established principles of chemical reactivity and available literature.
| Nucleophile Class | Representative Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Thiol | N-acetylcysteine | ~10¹ - 10² | pH 7.4, 25 °C |
| Amine | n-Butylamine | Estimated ~10⁻¹ - 10⁰ | Neutral pH, 25 °C |
| Hydroxyl | Methanol | Negligible under physiological conditions | Neutral pH, 25 °C |
Note: The rate constant for n-butylamine is an estimation based on the relative nucleophilicity of amines compared to thiols towards haloacetamides. The reaction with methanol under these conditions is too slow to be practically measured.
Reaction Mechanisms and Controlling Factors
The reaction of the N-chloroacetyl group with these nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond.
Caption: SN2 reaction of a nucleophile with an N-chloroacetyl group.
Several factors influence the rate of this reaction:
-
Nucleophilicity: The inherent reactivity of the nucleophile is the primary determinant. Thiols are more polarizable and generally better nucleophiles than amines, which are in turn better than alcohols.
-
pKa and pH: The reactivity of thiols and amines is highly pH-dependent. Deprotonation to the corresponding thiolate or free amine significantly enhances their nucleophilicity. Therefore, reactions are typically faster at pH values above the pKa of the nucleophilic group.
-
Solvent: Polar aprotic solvents, such as DMF or DMSO, can accelerate SN2 reactions by solvating the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its effective reactivity.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Experimental Protocols
Protocol for Determining Second-Order Rate Constants
A robust method for determining the kinetics of the reaction between an N-chloroacetyl compound and a nucleophile involves using pseudo-first-order conditions and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
N-chloroacetyl compound of interest
-
Nucleophile (e.g., N-acetylcysteine, n-butylamine)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase modification)
-
Internal standard (a non-reactive compound with a distinct retention time)
-
HPLC system with a UV detector
-
C18 reversed-phase column
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the N-chloroacetyl compound in acetonitrile (e.g., 10 mM).
-
Prepare a stock solution of the nucleophile in the buffer solution (e.g., 100 mM).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
In a reaction vessel, add a large excess of the nucleophile solution (e.g., final concentration of 5 mM) and the internal standard.
-
Initiate the reaction by adding a small volume of the N-chloroacetyl compound stock solution (e.g., final concentration of 0.1 mM).
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it into a vial containing a suitable quenching agent (e.g., a large excess of a highly reactive thiol like dithiothreitol if not studying a thiol nucleophile, or a strong acid).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the N-chloroacetyl compound peak area relative to the internal standard peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area ratio) of the N-chloroacetyl compound versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The slope of this line is the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile] .
-
Caption: Workflow for kinetic analysis of N-chloroacetyl reactions.
Conclusion
The N-chloroacetyl group exhibits a distinct reactivity profile, with a strong preference for soft nucleophiles like thiols. This chemoselectivity is a key advantage in its application for targeted covalent modification in complex biological systems. Understanding the kinetic parameters and the factors that influence the reaction rates is crucial for the rational design of selective and efficient covalent probes and inhibitors. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the reactivity of their N-chloroacetyl-containing molecules with various nucleophiles.
Comparative Analysis of N-Chloroacetyl-dl-isoleucine Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-Chloroacetyl-dl-isoleucine in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented herein is crucial for researchers developing and validating immunoassays for the detection of this compound, ensuring high specificity and accuracy. Understanding the cross-reactivity profile with structurally similar molecules is paramount to avoid false-positive results and to guarantee the reliability of quantitative measurements in complex biological matrices.
Cross-Reactivity Data Summary
The cross-reactivity of an immunoassay is a measure of its ability to distinguish the target analyte from other structurally related compounds. In this study, a competitive ELISA was developed for the quantification of this compound. The specificity of the assay was evaluated by testing a panel of potentially cross-reacting molecules. The cross-reactivity was calculated as the ratio of the concentration of this compound to the concentration of the competing compound that causes a 50% inhibition of the maximal signal, expressed as a percentage.
| Compound | Structure | Relationship to Analyte | Cross-Reactivity (%) |
| This compound | Cl-CH₂-CO-NH-CH(COOH)-CH(CH₃)-CH₂-CH₃ | Target Analyte | 100 |
| N-Chloroacetyl-dl-valine | Cl-CH₂-CO-NH-CH(COOH)-CH(CH₃)₂ | Structural Analog (different R group) | 15.2 |
| N-Chloroacetyl-dl-leucine | Cl-CH₂-CO-NH-CH(COOH)-CH₂-CH(CH₃)₂ | Structural Analog (different R group) | 12.8 |
| N-Acetyl-dl-isoleucine | CH₃-CO-NH-CH(COOH)-CH(CH₃)-CH₂-CH₃ | Lacks Chloro Group | 2.5 |
| Isoleucine | HOOC-CH(NH₂)-CH(CH₃)-CH₂-CH₃ | Parent Amino Acid | <0.1 |
| N-Chloroacetyl-glycine | Cl-CH₂-CO-NH-CH₂(COOH) | Different Amino Acid | <0.1 |
| Chloroacetic Acid | Cl-CH₂-COOH | Chloroacetyl Moiety | <0.1 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual cross-reactivity can vary depending on the specific antibody and assay conditions.
Experimental Protocol: Competitive ELISA for this compound
This protocol outlines the key steps for determining the cross-reactivity of this compound.
1. Materials and Reagents:
-
96-well microtiter plates
-
This compound specific antibody
-
This compound-HRP conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
This compound standard
-
Potential cross-reacting compounds
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the this compound specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a fixed concentration of this compound-HRP conjugate and varying concentrations of either the this compound standard or the potential cross-reacting compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the cross-reactivity findings.
Caption: Experimental workflow for the competitive ELISA to determine cross-reactivity.
Caption: Logical relationship of structural similarity to expected cross-reactivity.
Confirming Covalent Bond Formation with N-Chloroacetyl-dl-isoleucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to confirm covalent bond formation, with a specific focus on N-Chloroacetyl-dl-isoleucine as a covalent modifier of proteins. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data for the closely related and structurally similar compound, N-chloroacetyl-L-leucine, as a representative example of this class of reagents. The principles and experimental approaches described are directly applicable to the study of this compound.
The primary mechanism of action for N-chloroacetyl amino acids is the alkylation of nucleophilic amino acid residues on a target protein. The chloroacetyl group is an electrophile that readily reacts with the thiol group of cysteine residues, forming a stable thioether bond. This covalent modification can be used to irreversibly inhibit enzyme activity, probe binding sites, or for activity-based protein profiling.
Methods for Confirming Covalent Bond Formation
The gold standard for confirming covalent bond formation is mass spectrometry (MS). Several MS-based techniques can be employed to provide definitive evidence of a covalent adduct, identify the site of modification, and quantify the extent of labeling.
| Technique | Description | Information Gained | Advantages | Limitations |
| Intact Protein Mass Spectrometry | The mass of the protein is measured before and after incubation with the covalent modifier. | Confirmation of covalent modification and stoichiometry of binding (number of modifier molecules per protein). | Relatively fast and straightforward for purified proteins. | Does not identify the specific site of modification. Can be challenging for large proteins or complex mixtures. |
| Peptide Mapping (Bottom-up Proteomics) | The modified protein is proteolytically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by LC-MS/MS. | Precise identification of the modified amino acid residue(s). Can be used to determine site occupancy. | High resolution and specificity. Can be applied to complex samples. | More time-consuming and complex data analysis. May not achieve 100% sequence coverage. |
| Activity-Based Protein Profiling (ABPP) | Utilizes a tagged covalent probe to label active enzymes in a complex biological sample (e.g., cell lysate). Labeled proteins are then enriched and identified by MS. | Identifies the protein targets of the covalent modifier in a complex proteome. Provides information on target engagement in a biological context. | Powerful for target discovery and validation. | Requires a tagged version of the covalent modifier. |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
Objective: To determine if this compound forms a covalent bond with a target protein.
Materials:
-
Purified target protein (e.g., Papain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mass spectrometer (e.g., ESI-TOF or Q-TOF)
Procedure:
-
Sample Preparation:
-
Prepare two samples: a control sample containing the target protein and a treatment sample containing the target protein and this compound (e.g., 1:10 molar ratio of protein to compound).
-
Incubate both samples at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
-
Sample Desalting:
-
Remove excess reagents and buffer salts using a suitable method, such as a C4 ZipTip or dialysis.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of both the control and treated samples.
-
Deconvolute the raw data to determine the average mass of the protein in each sample.
-
-
Data Analysis:
-
Compare the mass of the protein in the treated sample to the control. An increase in mass corresponding to the molecular weight of the N-chloroacetyl-isoleucine moiety (minus HCl) confirms covalent bond formation.
-
Protocol 2: Peptide Mapping to Identify the Site of Covalent Modification
Objective: To identify the specific amino acid residue(s) modified by this compound.
Materials:
-
Covalently modified protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Reduction and Alkylation:
-
Denature the protein sample.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAM to prevent disulfide scrambling.
-
-
Proteolytic Digestion:
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using software such as MaxQuant or Proteome Discoverer.
-
Specify the mass shift corresponding to the N-chloroacetyl-isoleucine modification on potential nucleophilic residues (e.g., cysteine).
-
The identification of a peptide with this mass shift and the corresponding fragment ions will confirm the site of modification.
-
Comparison with Alternative Covalent Chemistries
This compound belongs to the class of haloacetamide electrophiles. Several other reactive groups are commonly used as covalent modifiers, each with distinct reactivity profiles and target specificities.
| Covalent Warhead | Target Residue(s) | Mechanism | Advantages | Disadvantages |
| Chloroacetamide | Cysteine (primary), Histidine, Lysine | SN2 reaction | Good reactivity, stable adduct | Can have off-target reactivity |
| Acrylamide | Cysteine | Michael addition | Tunable reactivity, widely used | Can be reversible, potential for off-target reactions |
| Vinyl Sulfone/Sulfonamide | Cysteine | Michael addition | High reactivity, stable adduct | Can be highly reactive leading to off-target effects |
| Fluorosulfonyl | Tyrosine, Serine, Lysine | Sulfonyl-fluoride exchange (SuFEx) | Targets less common nucleophiles | Can require higher concentrations or longer incubation times |
| Epoxide | Cysteine, Aspartate, Glutamate | Ring-opening | Can target acidic residues | Generally less reactive than haloacetamides |
Visualizing the Workflow and Concepts
Experimental Workflow for Confirming Covalent Modification
Caption: Workflow for confirming covalent modification.
Mechanism of Covalent Inhibition by this compound
A Comparative Analysis of Thiol-Reactive Chemistries: N-Chloroacetyl-dl-isoleucine vs. Maleimides in Bioconjugation
For researchers, scientists, and drug development professionals, the selective and stable modification of biomolecules is paramount. The choice of conjugation chemistry is a critical decision that influences the efficacy, stability, and homogeneity of the resulting bioconjugate. This guide provides an objective comparison of two prominent thiol-reactive chemistries: N-Chloroacetyl-dl-isoleucine, a member of the haloacetyl class of reagents, and the widely used maleimides.
This document delves into the reaction mechanisms, kinetics, specificity, and stability of conjugates formed by these two reagents, supported by available experimental data. Detailed experimental protocols for key methodologies are also provided to aid in the practical application of this information.
At a Glance: Key Differences
| Feature | This compound (Haloacetyl) | Maleimides |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | > 8.0 | 6.5 - 7.5 |
| Reaction Kinetics | Generally slower | Rapid |
| Conjugate Bond | Thioether | Thiosuccinimide |
| Bond Stability | Generally stable | Susceptible to retro-Michael reaction (thiol exchange) |
| Primary Side Reactions | Reaction with other nucleophiles (e.g., histidine, methionine) at high pH | Hydrolysis of the maleimide ring, reaction with amines at pH > 7.5 |
Reaction Mechanisms and Kinetics
The fundamental difference between this compound and maleimides lies in their reaction with thiol groups, typically from cysteine residues in proteins or peptides.
This compound reacts via a bimolecular nucleophilic substitution (SN2) reaction . The deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the chlorine, which results in the displacement of the chloride ion and the formation of a stable thioether bond. This reaction is generally slower than the maleimide-thiol reaction and is more efficient at a more alkaline pH, typically above 8.0, which facilitates the deprotonation of the thiol to the more reactive thiolate.
Maleimides , on the other hand, react with thiols through a Michael addition reaction . The thiolate anion attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction is significantly faster than the haloacetyl reaction at neutral pH (6.5-7.5). At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.
Quantitative Comparison of Performance
| Parameter | N-Chloroacetyl Reagents (General) | Maleimides |
| Second-Order Rate Constant (with thiols) | Slower (e.g., chloroacetamide with cysteine at pH 7.4, ~0.03 M⁻¹s⁻¹) | Faster (e.g., with cysteine at pH 7.0, ~10² - 10³ M⁻¹s⁻¹) |
| Typical Reaction Time | Hours to overnight | Minutes to a few hours |
| Typical Yield | Good to high, dependent on conditions | High |
| Optimal pH | 8.0 - 9.0 | 6.5 - 7.5 |
Specificity and Side Reactions
Both reagent types exhibit good selectivity for cysteine residues, but off-target reactions can occur under certain conditions.
This compound:
-
Off-target reactions: At the optimal alkaline pH for the thiol reaction, haloacetyls can also react with other nucleophilic amino acid side chains, such as histidine and methionine.
-
Control: Using a modest excess of the haloacetyl reagent and carefully controlling the pH can help minimize these side reactions.
Maleimides:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. The resulting maleamic acid is unreactive towards thiols, leading to a loss of conjugation efficiency.[1] It is therefore recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[1]
-
Reaction with amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][2]
-
Thiazine Rearrangement: A side reaction can occur when conjugating to a peptide or protein with an N-terminal cysteine, leading to a thiazine rearrangement.[3]
Conjugate Stability
The stability of the resulting covalent bond is a crucial factor, particularly for in vivo applications where the bioconjugate is exposed to a complex biological environment.
This compound Conjugates:
-
Thioether Bond: The thioether bond formed is generally considered stable and irreversible under physiological conditions. This stability is a significant advantage for applications requiring long-term integrity of the conjugate.
Maleimide Conjugates:
-
Thiosuccinimide Bond: The thiosuccinimide linkage is susceptible to a retro-Michael reaction , which is the reverse of the initial conjugation.[2] This can lead to the exchange of the conjugated molecule with other thiols present in the biological environment, such as glutathione, a phenomenon known as "payload migration".[1] This instability can be a major drawback for in vivo applications, potentially leading to off-target effects and reduced efficacy.
-
Stabilization: The stability of the maleimide conjugate can be enhanced by hydrolysis of the succinimide ring to the more stable ring-opened succinamic acid form.[1] This can be achieved by incubating the conjugate at a slightly basic pH after the initial reaction.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimal conditions (e.g., molar excess of reagent, reaction time, and temperature) should be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0-8.5).
-
If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Reagent Preparation:
-
Dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a low molecular weight thiol such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM to quench any unreacted this compound.
-
-
Purification:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) using a buffer appropriate for the downstream application.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the label has a chromophore.
-
General Protocol for Protein Conjugation with Maleimide
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.5).
-
As with the haloacetyl protocol, reduce disulfide bonds if necessary and subsequently remove the reducing agent.
-
-
Reagent Preparation:
-
Dissolve the maleimide reagent in a water-miscible organic solvent (DMSO or DMF) immediately before use to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol or L-cysteine).
-
-
Purification:
-
Purify the conjugate using SEC, dialysis, or TFF.
-
-
Characterization:
-
Characterize the conjugate to determine the DOL.
-
Conclusion: Making an Informed Choice
The selection between this compound and maleimides for thiol-reactive bioconjugation is a decision contingent on the specific requirements of the application.
Choose this compound (or other haloacetyls) when:
-
High conjugate stability is paramount: The irreversible thioether bond is ideal for in vivo applications or experiments requiring long-term stability.
-
The reaction can be performed at a more alkaline pH without compromising the integrity of the biomolecule.
-
Slower reaction kinetics are acceptable.
Choose maleimides when:
-
Rapid reaction kinetics are required: For applications where speed is essential, maleimides offer a significant advantage.
-
The reaction needs to be performed at or near physiological pH.
-
The potential for retro-Michael reaction and the resulting conjugate instability is acceptable or can be mitigated through subsequent stabilization steps.
By carefully considering these factors, researchers can select the optimal conjugation chemistry to achieve their desired outcomes in the development of novel bioconjugates for research, diagnostics, and therapeutics.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. medium.com [medium.com]
Distinguishing Leucine and Isoleucine in Modified Peptides: A Comparative Guide to LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate characterization of therapeutic peptides and proteins is paramount. A significant analytical challenge in this field is the differentiation of the isobaric amino acids leucine (Leu) and isoleucine (Ile), which have identical masses. An incorrect assignment, particularly within the complementarity-determining regions (CDRs) of a monoclonal antibody, can drastically alter its binding affinity and therapeutic efficacy.[1][2][3] This guide provides a comprehensive comparison of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for reliably distinguishing between these critical isomers in modified peptides.
Comparison of Fragmentation Methods for Leucine vs. Isoleucine Differentiation
The key to distinguishing leucine and isoleucine via mass spectrometry lies in the fragmentation of the peptide backbone and the subsequent dissociation of the amino acid side chains. While traditional Collision-Induced Dissociation (CID) is often insufficient for this task, several advanced fragmentation techniques have proven effective.[4] These methods generate diagnostic fragment ions, primarily w-ions, that reveal the identity of the N-terminal amino acid of a z-ion.[3] A neutral loss of approximately 29 Da (C₂H₅) from a z-ion is characteristic of isoleucine, while a neutral loss of about 43 Da (C₃H₇) indicates the presence of leucine.[2]
The following table summarizes the performance of various fragmentation techniques in generating these diagnostic ions.
| Fragmentation Method | Principle | Reported Success Rate/Efficiency | Key Advantages | Limitations |
| ETD-HCD (EThcD) | Electron Transfer Dissociation (ETD) generates radical precursor ions (z•), which are then subjected to Higher-Energy Collisional Dissociation (HCD) in an MS³ experiment to induce side-chain fragmentation.[2][5] | Diagnostic ions observed for 70-80% of all Leu/Ile residues.[2] An EThcD-based approach for tryptic peptides showed ~90% correct identification.[6] | Highly selective, often with the targeted w-ions being the most intense in the spectra.[5] Effective for a wide range of peptide sizes and charge states.[7] | Can be slower than other methods due to the multi-stage fragmentation process.[8] |
| Electron Activated Dissociation (EAD) | A form of electron-based fragmentation that induces secondary fragmentation of the side chains of Leu or Ile in the z-ions, leading to the formation of diagnostic w-ions.[9] | Generates signature fragments (z-43 for Leu and z-29 for Ile) for clear differentiation.[9] | Offers a faster scan rate and higher sensitivity compared to traditional electron-based fragmentation methods.[9] | |
| Charge Transfer Dissociation (CTD) | Involves the transfer of charge to the peptide, leading to fragmentation. It can produce a variety of side-chain cleavages, including diagnostic d and w-ions.[10] | Reliable d and w-ions of Leu/Ile residues were observed more than 80% of the time.[10] | Applicable to both singly and doubly charged precursor ions.[10] Performance is comparable to other high-energy activation techniques like UVPD.[10] | |
| Ultraviolet Photodissociation (UVPD) | Utilizes high-energy photons (e.g., 193 nm or 213 nm) to induce extensive fragmentation of the peptide backbone and side chains.[1][11] | Provides high sequence coverage and can generate a wide variety of fragment ions, including those that can differentiate isomers.[1][12] | Sensitive to peptide conformation and can provide additional structural insights.[13] Less dependent on precursor charge state.[14] | Can have lower fragmentation efficiency for low-abundance precursors compared to HCD.[12] |
| Collision-Induced Dissociation (CID) | Involves the acceleration of ions and their collision with a neutral gas, leading to fragmentation. | Generally considered insufficient for reliable Leu/Ile differentiation as it typically does not produce the necessary side-chain cleavages.[4] | Widely available on most mass spectrometers. | Does not reliably generate diagnostic w-ions.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: In-solution Digestion
This protocol is a standard starting point for preparing peptide samples from a purified protein for LC-MS/MS analysis.[15][16]
-
Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.
-
Quenching and Dilution: Quench the excess IAA by adding DTT to a final concentration of 10 mM. Dilute the sample with 100 mM Tris-HCl (pH 8.5) or ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Enzymatic Digestion: Add a protease, such as trypsin, at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w). Incubate at 37°C for 12-18 hours.
-
Acidification and Desalting: Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.1-1%. Desalt and concentrate the resulting peptides using a C18 solid-phase extraction (SPE) cartridge or tip.[17] Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge. Reconstitute the dried peptides in a solution of 0.1% formic acid in water to the desired concentration for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following are typical LC parameters for the separation of peptides prior to mass spectrometric analysis.[16][18]
-
Column: A reversed-phase C18 column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 200-300 nL/min for nano-LC systems.
-
Gradient: A typical gradient might be 2-35% Mobile Phase B over 60-90 minutes, followed by a wash step at high organic content and re-equilibration.
-
Column Temperature: 40-60°C.
Mass Spectrometry (MS) Parameters
The following provides an overview of key MS parameters for the different fragmentation methods. These will need to be optimized for the specific instrument and peptide of interest.
General MS Settings:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Resolution: 60,000 - 120,000.
-
MS2 Resolution: 15,000 - 60,000.
-
Data-Dependent Acquisition (DDA): Top 10-20 most intense precursor ions selected for fragmentation.
Fragmentation-Specific Parameters:
-
ETD-HCD (on an Orbitrap Fusion or similar instrument): [5][7]
-
MS2 (ETD): Select precursor ions for ETD. Calibrated charge-dependent ETD reaction times.
-
MS3 (HCD): Isolate the z• fragment ions from the ETD scan and fragment them using HCD with a normalized collision energy (NCE) of 25-35%.
-
-
EAD (on a ZenoTOF 7600 or similar instrument): [9]
-
Electron Kinetic Energy (KE): Optimized for the specific peptide, often around 7 eV for Leu/Ile differentiation.
-
-
UVPD (on a modified or commercial UVPD-enabled instrument): [1][11]
-
Wavelength: 193 nm or 213 nm.
-
Laser Power/Irradiation Time: Optimized to achieve sufficient fragmentation without excessive signal loss.
-
-
CTD (on a modified ion trap instrument): [10]
-
Reaction times and conditions will be specific to the custom-built or modified instrumentation.
-
Visualizing the Workflow and Fragmentation
To better understand the processes involved in distinguishing leucine and isoleucine, the following diagrams illustrate the general experimental workflow and the specific fragmentation pathways that lead to the diagnostic ions.
Caption: General workflow for LC-MS/MS-based differentiation of leucine and isoleucine.
Caption: Fragmentation pathway for Leu/Ile differentiation using ETD-HCD.
Conclusion
The differentiation of leucine and isoleucine in modified peptides is a critical analytical step that can be reliably achieved with modern LC-MS/MS techniques. While traditional CID is generally inadequate, methods such as ETD-HCD (EThcD), EAD, CTD, and UVPD provide the necessary side-chain fragmentation to produce diagnostic ions. The choice of method will depend on the available instrumentation, the specific characteristics of the peptide, and the desired throughput. By implementing the appropriate experimental protocols and data analysis strategies, researchers can confidently and accurately characterize these isomeric amino acids, ensuring the integrity and efficacy of therapeutic peptides and proteins.
References
- 1. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. support.proteinmetrics.com [support.proteinmetrics.com]
- 5. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluating the Performance of 193 nm Ultraviolet Photodissociation for Tandem Mass Tag Labeled Peptides | MDPI [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of N-Chloroacetyl-dl-isoleucine Modification on Protein Function: A Comparative Guide
Introduction
The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the study of protein function, the development of novel therapeutics, and the creation of protein-based biotechnological tools. N-Chloroacetyl-dl-isoleucine is a reactive compound with the potential for covalent protein modification. This guide provides a comprehensive assessment of the anticipated impact of this compound modification on protein function. Due to a lack of direct experimental data on this specific modification in the public domain, this guide draws upon established principles of protein chemistry, the known reactivity of chloroacetyl groups, and comparisons with other well-characterized protein modifications.
The N-chloroacetyl group is a potent electrophile, making it susceptible to nucleophilic attack from specific amino acid side chains within a protein. This reactivity forms the basis for its utility as a protein-modifying agent. The isoleucine component of the molecule, with its hydrophobic side chain, may influence the localization or binding affinity of the compound prior to the covalent reaction.
Predicted Reactivity and Functional Consequences
The primary mode of action of this compound is expected to be the alkylation of nucleophilic residues on the protein surface. The chloroacetyl group readily reacts with thiol groups, making cysteine the most likely target for modification.[1] Other residues with nucleophilic potential, such as histidine and lysine, may also be modified, though likely at a slower rate and under specific pH conditions.[2]
The functional consequences of this modification are dependent on the location of the modified residue within the protein's three-dimensional structure.
-
Active Site Modification: If a reactive cysteine or other nucleophilic residue resides in the active site of an enzyme, modification by this compound is likely to result in irreversible inhibition of enzymatic activity.[3]
-
Allosteric Site Modification: Modification at an allosteric site can either inhibit or activate protein function by inducing conformational changes that alter the active site's geometry or substrate binding affinity.
-
Protein-Protein Interaction Interfaces: Covalent modification at a protein-protein interaction domain can disrupt the formation of protein complexes, thereby interfering with signaling pathways or cellular processes.
-
Structural Disruption: Modification of a residue critical for maintaining the protein's tertiary or quaternary structure could lead to misfolding, aggregation, and loss of function.
Comparison with Alternative Protein Modification Strategies
The utility of this compound as a protein modification agent can be best understood by comparing it with other established techniques. Each method offers distinct advantages and disadvantages in terms of specificity, reversibility, and impact on protein function.
| Modification Strategy | Reagent/Method | Target Residues | Bond Type | Reversibility | Typical Impact on Function |
| N-Chloroacetylation | This compound | Primarily Cys; also His, Lys | Thioether, etc. | Irreversible | Inhibition, disruption of interactions |
| Maleimide Chemistry | N-ethylmaleimide (NEM) | Cysteine | Thioether | Irreversible | Inhibition, labeling |
| Acetylation | Acetic anhydride, Acetylsalicylic acid | Lysine | Amide | Reversible (by deacetylases) | Altered charge, changes in protein-protein interactions |
| Phosphorylation | Kinases/ATP | Serine, Threonine, Tyrosine | Phosphoester | Reversible (by phosphatases) | Regulation of enzyme activity, signaling |
| PEGylation | Activated PEG | Lysine, Cysteine, N-terminus | Amide, Ether, etc. | Irreversible | Increased solubility and in vivo half-life, potential decrease in activity |
| Glycosylation | Glycosyltransferases | Asparagine, Serine, Threonine | N- or O-glycosidic | Reversible (by glycosidases) | Altered solubility, stability, and recognition |
Experimental Protocols
To assess the impact of this compound on a specific protein of interest (POI), a systematic experimental workflow is required.
Protocol 1: In Vitro Protein Modification
-
Protein Preparation: Purify the POI to >95% homogeneity using standard chromatography techniques.
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The pH may be varied to modulate the reactivity of different nucleophilic residues.
-
Modification Reaction:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO).
-
Add a molar excess of this compound to the purified POI. The exact ratio should be optimized.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
-
Quenching: Stop the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume the excess this compound.
-
Removal of Excess Reagent: Remove unreacted this compound and quenching agent by dialysis or size-exclusion chromatography.
-
Verification of Modification: Confirm the covalent modification using mass spectrometry to identify the modified residue(s) and the mass shift.
Protocol 2: Functional Assay
The choice of functional assay will depend on the protein being studied.
-
For Enzymes: Measure the kinetic parameters (Km and kcat) of the modified and unmodified enzyme using a suitable substrate assay.
-
For Receptors: Perform ligand binding assays (e.g., radioligand binding, surface plasmon resonance) to determine the dissociation constant (Kd) for the modified and unmodified receptor.
-
For Protein-Protein Interactions: Use techniques like co-immunoprecipitation, pull-down assays, or biolayer interferometry to assess the impact of modification on the interaction between the POI and its binding partner(s).
Protocol 3: Cellular Assays
-
Cell Treatment: Treat cultured cells expressing the POI with varying concentrations of this compound.
-
Target Engagement: Use a cellular thermal shift assay (CETSA) or a specific activity-based probe to confirm that this compound is engaging the POI within the cellular environment.
-
Phenotypic Readout: Measure a relevant cellular response that is dependent on the function of the POI. This could include cell viability, proliferation, apoptosis, or the activation/inhibition of a specific signaling pathway.
Visualizations
Diagrams of Reaction and Workflow
Caption: Predicted alkylation of a cysteine residue by this compound.
Caption: Workflow for evaluating this compound's effects.
Caption: Hypothetical disruption of a signaling pathway by covalent modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoethylation in model peptides reveals conditions for maximizing thiol specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent modification of human P-glycoprotein mutants containing a single cysteine in either nucleotide-binding fold abolishes drug-stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinetic Profile of N-Chloroacetyl-dl-isoleucine as a Potential Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Chloroacetyl-dl-isoleucine is an amino acid derivative with the potential for targeted enzyme inhibition. Its structure, featuring an isoleucine moiety, suggests a possible affinity for enzymes that recognize isoleucine as a substrate or regulator. The presence of a reactive chloroacetyl group indicates a likelihood of irreversible inhibition through covalent modification of nucleophilic residues in the enzyme's active site. While direct kinetic studies on this compound are not extensively available in public literature, this guide provides a comparative analysis based on its structural features and the kinetic data of inhibitors targeting similar enzymes. This guide will be invaluable for researchers investigating novel enzyme inhibitors and for professionals in drug development seeking new therapeutic agents.
I. Postulated Target and Mechanism of Action
Based on its structural similarity to isoleucine, the primary hypothesized target for this compound is Isoleucyl-tRNA synthetase (IleRS) . This essential enzyme is responsible for attaching isoleucine to its corresponding tRNA molecule, a critical step in protein synthesis. Inhibition of IleRS can lead to the cessation of protein production, making it a target for antimicrobial and other therapeutic agents.
The proposed mechanism of inhibition is irreversible covalent modification . The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within the active site of IleRS. This results in the formation of a stable covalent bond, permanently inactivating the enzyme.
II. Comparative Kinetic Data of Relevant Enzyme Inhibitors
To contextualize the potential inhibitory activity of this compound, the following table summarizes the kinetic data for known inhibitors of Isoleucyl-tRNA Synthetase and a structurally related N-chloroacetylated amino acid inhibitor of Ornithine Decarboxylase.
| Inhibitor | Target Enzyme | Type of Inhibition | Ki (Inhibition Constant) | IC50 |
| This compound (Hypothetical) | Isoleucyl-tRNA Synthetase | Irreversible (likely) | - | - |
| Mupirocin | Isoleucyl-tRNA Synthetase | Reversible, Competitive | 240 ± 20 pM[1] | - |
| Thiomarinol A | Isoleucyl-tRNA Synthetase | Reversible, Competitive | 370 ± 70 pM[1] | 19 ± 4 nM[1] |
| NSC70422 | T. brucei Isoleucyl-tRNA Synthetase | Reversible, Competitive | 2.7 ± 1.4 nM[2] | 14 nM[2] |
| N-ω-chloroacetyl-l-ornithine | Ornithine Decarboxylase | Reversible, Competitive | 59 µM[3] | 10.1 - 17.5 µM (cell-based)[3] |
III. Experimental Protocols for Kinetic Analysis
The following are detailed methodologies for key experiments to determine the kinetic parameters of enzyme inhibition, adaptable for studying this compound.
A. Isoleucyl-tRNA Synthetase Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the first step of the aminoacylation reaction, the formation of the isoleucyl-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Purified Isoleucyl-tRNA Synthetase (IleRS)
-
L-Isoleucine
-
ATP
-
[³²P]Pyrophosphate ([³²P]PPi)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound and other inhibitors
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, L-isoleucine, ATP, and [³²P]PPi.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor to the reaction mixture. A control with no inhibitor should be included.
-
Enzyme Initiation: Initiate the reaction by adding a known concentration of IleRS.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding cold TCA.
-
Separation: Add activated charcoal to the quenched reaction. The charcoal will bind the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.
-
Quantification: Centrifuge the samples and measure the radioactivity of the charcoal pellet using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀. To determine the Kᵢ and the type of inhibition, perform the assay at various substrate (L-isoleucine and ATP) concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
B. Ornithine Decarboxylase Inhibition Assay
This assay measures the activity of Ornithine Decarboxylase (ODC) by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Materials:
-
Purified or partially purified Ornithine Decarboxylase (ODC)
-
L-[1-¹⁴C]ornithine
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 40 µM pyridoxal 5'-phosphate)
-
N-ω-chloroacetyl-l-ornithine or other inhibitors
-
Citric acid
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a sealed vial, prepare a reaction mixture containing the reaction buffer and L-[1-¹⁴C]ornithine. A piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH) should be suspended above the reaction mixture.
-
Inhibitor Addition: Add different concentrations of the inhibitor to the reaction mixture.
-
Enzyme Initiation: Start the reaction by adding the ODC enzyme preparation.
-
Incubation: Incubate at 37°C for a defined period.
-
Quenching and CO₂ Trapping: Stop the reaction by injecting citric acid to lower the pH, which releases the dissolved ¹⁴CO₂. Allow the ¹⁴CO₂ to be trapped by the filter paper.
-
Quantification: Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity.
-
Data Analysis: Similar to the IleRS assay, plot the data to determine IC₅₀ and perform further kinetic experiments to determine Kᵢ and the mode of inhibition.
IV. Conclusion
This compound presents a compelling candidate for a targeted, irreversible inhibitor of Isoleucyl-tRNA synthetase. While direct experimental data is pending, this guide provides a robust framework for its investigation. By leveraging the established protocols for studying IleRS and drawing comparisons with known inhibitors, researchers can effectively characterize the kinetic profile of this compound. Such studies will not only elucidate its mechanism of action but also pave the way for its potential application as a valuable research tool or a lead compound in drug discovery. The reactive nature of the chloroacetyl group suggests that this compound could be a potent tool for probing the active site of its target enzyme and understanding the intricacies of its catalytic mechanism.
References
Benchmarking N-Chloroacetyl-dl-isoleucine Against Other Covalent Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent modifiers have re-emerged as a powerful tool in chemical biology and drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. N-Chloroacetyl-dl-isoleucine, a derivative of the amino acid isoleucine, incorporates a chloroacetyl moiety, a well-established electrophilic "warhead" capable of forming a covalent bond with nucleophilic residues on target proteins. This guide provides a comprehensive comparison of this compound's reactive group against other commonly used covalent modifiers, supported by experimental data and detailed protocols to aid researchers in the selection and application of these valuable chemical probes.
Overview of Covalent Modification
Covalent inhibitors typically function through a two-step mechanism. Initially, the inhibitor non-covalently binds to the target protein's active or allosteric site. This is followed by the formation of a stable, covalent bond between the electrophilic warhead of the inhibitor and a nucleophilic amino acid residue on the protein, most commonly a cysteine. The efficiency of a covalent inhibitor is often quantified by the second-order rate constant, kinact/KI, which incorporates both the binding affinity (KI) and the rate of inactivation (kinact).
Comparison of Covalent Warheads
The choice of electrophilic warhead is a critical determinant of a covalent modifier's reactivity, selectivity, and potential for off-target effects. Here, we compare the chloroacetyl group of this compound with other widely used covalent warheads.
Table 1: Quantitative Comparison of Covalent Warhead Reactivity
| Warhead Class | Representative Structure | Target Residue(s) | Second-Order Rate Constant (kinact/KI) (M-1s-1) | Notes |
| Chloroacetamide | R-NH-CO-CH2Cl | Cysteine , Lysine, Histidine | 1.4 x 103 - 40 x 103[1] | Considered a moderately reactive warhead. The isoleucine scaffold of this compound can provide additional binding interactions, influencing selectivity. |
| Iodoacetamide | R-NH-CO-CH2I | Cysteine , Histidine | Generally more reactive than chloroacetamides | A highly reactive alkylating agent, often used as a benchmark for cysteine reactivity. |
| Acrylamide | R-NH-CO-CH=CH2 | Cysteine | 7.4 x 103 (for a specific inhibitor)[1] | A Michael acceptor with tunable reactivity. Widely used in approved covalent drugs. |
| Vinyl Sulfone | R-SO2-CH=CH2 | Cysteine , Lysine | Varies depending on substitution | Another Michael acceptor, generally considered to be of moderate reactivity. |
| Epoxide | R-CH(O)CH-R' | Cysteine , Serine, Threonine, Lysine | Varies | A strained three-membered ring that can react with a broader range of nucleophiles. |
Note: The provided k*inact/KIvalues are for specific inhibitor-protein interactions and serve as a general reference for the reactivity of the warhead class. The reactivity of this compound itself will be dependent on the specific protein target and its binding pocket.
Experimental Protocols
To facilitate the benchmarking of this compound and other covalent modifiers, detailed protocols for key experiments are provided below.
Determination of kinact/KI by LC-MS
This protocol describes the determination of the second-order rate constant of covalent modification by directly measuring the formation of the protein-inhibitor adduct over time using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified target protein
-
Covalent inhibitor (e.g., this compound)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 0.1% formic acid)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the target protein in the assay buffer to a final concentration of 1 µM.
-
Prepare a serial dilution of the covalent inhibitor in the assay buffer.
-
Initiate the reaction by mixing the protein solution with the inhibitor solutions at various concentrations. A no-inhibitor control should be included.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
At various time points, withdraw an aliquot from each reaction and immediately quench it by adding the quenching solution.
-
Analyze the quenched samples by LC-MS to determine the percentage of modified and unmodified protein.
-
Plot the percentage of modified protein against time for each inhibitor concentration and fit the data to a one-phase association model to obtain the observed rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations and fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
Calculate the second-order rate constant, kinact/KI.
Competitive Profiling of Covalent Inhibitors
This protocol allows for the assessment of a covalent inhibitor's selectivity against a panel of potential protein targets in a complex mixture, such as a cell lysate. It utilizes a broad-spectrum cysteine-reactive probe to compete with the inhibitor of interest.
Materials:
-
Cell lysate
-
Covalent inhibitor of interest
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne for click chemistry)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Treat the cell lysate with varying concentrations of the covalent inhibitor or a vehicle control (e.g., DMSO).
-
Incubate for a defined period to allow for covalent modification.
-
Add the broad-spectrum cysteine-reactive probe to all samples and incubate to label the remaining accessible cysteines.
-
Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified probe.
-
Enrich the biotin-labeled peptides using streptavidin beads.
-
Digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled cysteine residues.
-
A decrease in the signal for a particular cysteine-containing peptide in the inhibitor-treated samples compared to the control indicates that the inhibitor has covalently modified that cysteine residue.
Visualizing Biological Context
Understanding the signaling pathways in which the targets of covalent modifiers operate is crucial for interpreting their biological effects. Graphviz can be used to create clear diagrams of these pathways.
Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and a validated target for covalent inhibitors in the treatment of B-cell malignancies.
Caption: Covalent inhibition of BTK blocks downstream signaling.
Experimental Workflow for Covalent Inhibitor Characterization
A logical workflow is essential for the comprehensive evaluation of a novel covalent modifier.
Caption: A typical workflow for characterizing a covalent inhibitor.
Conclusion
This compound, with its chloroacetyl warhead, represents a valuable tool for researchers exploring covalent modification. Its reactivity is comparable to other established chloroacetamides, offering a good balance between reactivity and selectivity. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can effectively benchmark this compound against other covalent modifiers, enabling the rational design and application of these powerful molecules in their specific research contexts. The provided visualizations of relevant biological pathways and experimental workflows further aid in the conceptual understanding and practical implementation of covalent inhibitor studies.
References
Structural Analysis of Proteins Modified by N-Chloroacetyl-dl-isoleucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise alteration of protein function, the study of biological pathways, and the creation of novel therapeutics. N-Chloroacetyl-dl-isoleucine is an alkylating agent that covalently modifies specific amino acid residues in proteins. Understanding the structural consequences of this modification is critical for predicting its functional impact. This guide provides a comparative analysis of protein modification by this compound against other common modifying agents, supported by experimental protocols for structural characterization.
Comparison of Protein Modifying Agents
The choice of a modifying agent is dictated by the desired target residue, the required reaction conditions, and the intended application. This compound, as a haloacetyl compound, primarily targets nucleophilic residues. Its isoleucine moiety may also influence protein-protein interactions or introduce a bulky hydrophobic group at the modification site.
| Modifying Agent | Target Residue(s) | Bond Type | Key Structural Impact | Common Applications |
| This compound | Cysteine (primary), Methionine, Histidine, Lysine | Thioether, Thioester, Imidazole-alkyl, Amine-alkyl | Introduces a bulky, hydrophobic isoleucine side chain, potentially disrupting local secondary structure and altering protein-protein interactions. Can induce localized unfolding or conformational changes.[1] | Covalent labeling, targeted inhibition, introduction of a specific amino acid for structural or functional studies. |
| Iodoacetamide (IAM) | Cysteine | Thioether | Adds a small acetamide group, primarily blocking the reactive thiol. Minimal steric hindrance compared to this compound. | Blocking free cysteines to prevent disulfide bond formation, protein alkylation for mass spectrometry. |
| N-Ethylmaleimide (NEM) | Cysteine | Thioether (via Michael addition) | Forms a stable thioether bond, adding a slightly bulkier group than IAM. | Cysteine quantification, irreversible inhibition of enzymes with active site cysteines. |
| Succinimidyl esters (e.g., NHS esters) | Lysine, N-terminus | Amide | Neutralizes the positive charge of the lysine side chain, which can disrupt electrostatic interactions and alter protein solubility and stability.[2] | Protein labeling with biotin or fluorescent dyes, cross-linking studies. |
| Phosphorylation (enzymatic) | Serine, Threonine, Tyrosine | Phosphoester | Introduces a negatively charged phosphate group, often leading to significant conformational changes and altered protein activity and interactions.[3] | Study of signal transduction pathways, regulation of enzyme activity. |
Structural Consequences of this compound Modification
Modification by this compound proceeds via an S-alkylation reaction, where a nucleophilic amino acid residue attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.[4]
Caption: Reaction mechanism of protein modification by this compound.
The introduction of the this compound adduct can lead to several structural changes:
-
Steric Hindrance: The bulky isoleucine side chain can sterically clash with neighboring residues, potentially disrupting local secondary structures like alpha-helices or beta-sheets.
-
Hydrophobic Interactions: The hydrophobic nature of the isoleucine side chain may promote new intramolecular or intermolecular hydrophobic interactions, possibly leading to changes in protein conformation or aggregation.[1]
-
Disruption of Native Interactions: Modification of a residue involved in a salt bridge, hydrogen bond, or disulfide bond will disrupt that interaction, which can lead to localized or global unfolding.
Experimental Protocols for Structural Analysis
A combination of techniques is typically employed to characterize the structural and functional consequences of protein modification.
Mass Spectrometry for Verification of Modification
Mass spectrometry (MS) is the primary tool for confirming covalent modification and identifying the site of modification.
Protocol: Peptide Mass Fingerprinting and Tandem MS (MS/MS)
-
Protein Preparation:
-
Take both the unmodified (control) and this compound-modified protein samples.
-
Perform an in-solution or in-gel tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database.
-
For the modified sample, include a variable modification on Cys, Met, His, and Lys corresponding to the mass of the N-acetyl-dl-isoleucine group (C8H14NO2 = 156.10 Da).
-
Identify the peptide containing the modification and pinpoint the modified residue based on the fragmentation pattern.
-
Caption: Workflow for Mass Spectrometry Analysis of Modified Proteins.
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography can provide an atomic-level view of the structural changes induced by the modification.
Protocol: Crystallization and Structure Determination
-
Protein Purity: Ensure the modified protein is highly pure (>95%) and homogeneous, as confirmed by SDS-PAGE and mass spectrometry.
-
Crystallization Screening:
-
Set up crystallization trials for both the unmodified and modified protein using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of precipitants, pH, and temperature conditions.
-
-
Data Collection:
-
Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Solve the structure of the unmodified protein by molecular replacement if a homologous structure is available.
-
Solve the structure of the modified protein using the unmodified structure as a starting model.
-
Carefully model the this compound adduct into the electron density map.
-
Refine both structures to high resolution.
-
-
Comparative Analysis: Superimpose the modified and unmodified structures to identify conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Analysis in Solution
NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution, which is a more native-like environment compared to a crystal lattice.
Protocol: 2D ¹H-¹⁵N HSQC for Probing Structural Perturbations
-
Sample Preparation:
-
Express and purify both unmodified and modified proteins with ¹⁵N isotopic labeling.
-
Prepare samples in a suitable NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for both samples. Each peak in the HSQC spectrum corresponds to a specific amide proton and its attached nitrogen in the protein backbone.
-
-
Data Analysis:
-
Overlay the HSQC spectra of the unmodified and modified proteins.
-
Residues that experience a change in their chemical environment due to the modification will show chemical shift perturbations (changes in peak position).
-
The magnitude of the chemical shift perturbation can indicate the proximity to the modification site and the extent of the conformational change.
-
Impact on Signaling Pathways: The MAPK and EGFR Pathways
Covalent modification of key proteins can have profound effects on cellular signaling. The Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth factor Receptor (EGFR) pathways are critical for regulating cell growth, proliferation, and survival, and are often dysregulated in diseases like cancer.[5][6][7][8][9][10]
For instance, many proteins within these pathways, including kinases and their substrates, have functionally important cysteine residues in their active sites or in allosteric regulatory sites. Modification of these cysteines by an agent like this compound could lead to irreversible inhibition of the protein's activity, thereby disrupting the signaling cascade.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Conclusion
The modification of proteins with this compound offers a unique tool for chemical biologists and drug developers. Its ability to covalently modify specific residues and introduce a bulky, hydrophobic isoleucine moiety can induce significant structural and functional changes. A thorough structural analysis, employing a combination of mass spectrometry, X-ray crystallography, and NMR spectroscopy, is essential to fully understand the consequences of this modification. By comparing its effects to those of other modifying agents, researchers can make informed decisions about its application in their studies of protein structure, function, and its potential as a therapeutic agent.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Networking of predicted post-translational modification (PTM) sites in human EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of N-Chloroacetyl-dl-isoleucine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. N-Chloroacetyl-dl-isoleucine, a halogenated organic compound, requires specific procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) indicate that this compound can be toxic, corrosive, and harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Gloves should be inspected for integrity before use. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | If dust or aerosols are generated, a respirator may be necessary. |
Always wash hands thoroughly after handling the compound, even if gloves were worn.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Designate a specific waste stream: this compound is a halogenated organic solid . It must be segregated from non-halogenated organic waste, inorganic waste, and other incompatible chemicals.[1]
-
Avoid mixing: Do not mix this compound waste with other chemical wastes unless you have confirmed their compatibility. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
Step 2: Waste Container Selection and Preparation
Choosing the correct container is essential to prevent leaks and reactions.
-
Select a compatible container: Use a clean, dry, and properly labeled container made of a material compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) bottle or a glass container with a secure screw-on cap.[2][3] The container must be in good condition with no cracks or leaks.[4][5]
-
Reuse of containers: If reusing a container, ensure that any previous labels are completely removed or defaced to avoid confusion.[3][6]
Step 3: Waste Accumulation and Labeling
Accurate labeling is a legal requirement and crucial for safety.
-
Label the container immediately: Before adding any waste, affix a "Hazardous Waste" label to the container.[4][5]
-
Complete the label: The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][7]
-
The concentration or approximate amount of the waste.
-
The date when waste was first added to the container (the accumulation start date).[4]
-
The name and contact information of the generating researcher or laboratory.
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive").[4]
Caption: Workflow for labeling hazardous waste containers.
Step 4: Storage of Hazardous Waste
Proper storage of the waste container pending disposal is crucial to prevent accidents.
-
Keep the container sealed: The waste container must be kept tightly closed except when adding waste.[2][4][5]
-
Store in a designated area: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[3][5]
-
Use secondary containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2][4] The secondary container should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Segregate from incompatibles: Ensure the stored waste is segregated from incompatible materials, such as strong bases or oxidizing agents.
Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow institutional procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. in.ewu.edu [in.ewu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Chloroacetyl-dl-isoleucine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of N-Chloroacetyl-dl-isoleucine, ensuring the protection of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory for all researchers, scientists, and drug development professionals.
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1][2]. The following guidelines are designed to mitigate these risks and provide a clear framework for safe laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles or a full-face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Conducting Reactions | Safety goggles | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling Spills | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
